Methyclothiazide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESYKOGBSMNBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023313 | |
| Record name | Methyclothiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L | |
| Record name | Methyclothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals form alcohol and water, White or practically white, crystalline powder | |
CAS No. |
135-07-9, 96783-14-1, 96783-15-2 | |
| Record name | Methyclothiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyclothiazide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyclothiazide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyclothiazide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyclothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methyclothiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyclothiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyclothiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyclothiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYCLOTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H46UAC61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYCLOTHIAZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KDH2S0SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYCLOTHIAZIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00UUL4SRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C | |
| Record name | Methyclothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyclothiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyclothiazide is a thiazide diuretic belonging to the benzothiadiazine class of drugs. It is primarily utilized in the management of hypertension and edema by promoting the renal excretion of sodium and water.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of quantitative data.
Chemical Identity and Structure
This compound is chemically designated as 6-chloro-3-(chloromethyl)-3,4-dihydro-2-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[2] Its chemical structure is characterized by a benzothiadiazine core, which is essential for its diuretic activity.
| Identifier | Value | Reference |
| IUPAC Name | 6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [3] |
| CAS Number | 135-07-9 | [4] |
| Chemical Formula | C₉H₁₁Cl₂N₃O₄S₂ | [5] |
| Molecular Weight | 360.24 g/mol | [5] |
| SMILES | CN1C(CCl)NC2=CC(Cl)=C(C=C2S1(=O)=O)S(N)(=O)=O | |
| InChI Key | CESYKOGBSMNBPD-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in various pharmaceutical processes, from manufacturing to its pharmacokinetic profile in the body.
Physical Description
This compound is a white to off-white crystalline powder that is odorless or has a slight odor and is tasteless.[3][6]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical parameters of this compound.
| Property | Value | Conditions | Reference |
| Melting Point | 225 °C | [3] | |
| pKa | 9.4 | at 25°C | [7] |
| logP (Octanol/Water) | 1.42 | pH 6.5 | [3] |
| Water Solubility | 11.2 mg/L | [3] | |
| 50 mg/L | Room Temperature | [8] | |
| Boiling Point | 597.9 °C | at 760 mmHg (Predicted) | [8] |
Solubility Profile
This compound exhibits limited aqueous solubility but is more soluble in organic solvents. This characteristic is crucial for its formulation into oral dosage forms and influences its dissolution and absorption in the gastrointestinal tract.
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [3] |
| Alcohol | Slightly soluble | [3] |
| Methanol (B129727) | Sparingly soluble | [3] |
| Acetone | Freely soluble | [3] |
| Pyridine | Freely soluble | [3] |
| Chloroform | Very slightly soluble | [3] |
| Benzene | Very slightly soluble | [3] |
| DMSO | Slightly soluble | [8] |
Stability and Storage
Commercially available this compound tablets have a shelf life of up to 5 years after manufacturing.[3] It should be preserved in well-closed containers to protect it from environmental factors.[1] When heated to decomposition, it emits toxic fumes of sulfoxides, nitroxides, and hydrogen chloride.[3]
Crystal Structure, Polymorphism, and Hygroscopicity
Experimental Protocols
Standardized methods are employed to determine the physicochemical properties of active pharmaceutical ingredients like this compound. The United States Pharmacopeia (USP) provides detailed analytical procedures for identification and purity assessment.[1]
Identification
-
Infrared (IR) Absorption: The IR spectrum of this compound is compared to that of a reference standard to confirm its identity.[1]
-
Ultraviolet (UV) Absorption: A solution of this compound in methanol (20 µg/mL) exhibits characteristic absorption maxima.[1] In methanol, UV absorption maxima are observed at 226, 267, and 311 nm.[7]
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and membrane permeability of a drug. The shake-flask method is a conventional technique for its determination.
Shake-Flask Method for logP Determination:
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) are mutually saturated by shaking them together for a prolonged period, followed by separation of the two phases.[5]
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume of the drug solution is added to a known volume of the other phase in a flask. The flask is then shaken at a constant temperature until equilibrium is reached.[5]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Determination of Aqueous Solubility
The shake-flask method is also the gold standard for determining the equilibrium solubility of a compound.
Shake-Flask Method for Solubility Determination:
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., purified water or a specific buffer).[10]
-
Equilibration: The flask is sealed and agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[3]
-
Phase Separation: The suspension is filtered through a non-adsorptive filter or centrifuged to separate the saturated solution from the excess solid.[10]
-
Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined by a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.
Caption: Workflow for determining the equilibrium solubility of this compound.
Conclusion
This technical guide has detailed the fundamental physicochemical properties of this compound, providing essential data for drug development professionals. The presented information on its chemical identity, solubility, partition coefficient, and stability, along with standardized experimental protocols, serves as a critical resource for formulation design, analytical method development, and quality assurance. While key parameters have been well-characterized, further investigation into the solid-state properties, such as polymorphism and hygroscopicity, would provide a more complete physicochemical profile of this important diuretic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. This compound [drugfuture.com]
- 8. This compound | 135-07-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
An In-depth Technical Guide to the Synthesis of Methyclothiazide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the chemical synthesis of methyclothiazide, a thiazide diuretic utilized in research for its pharmacological properties. The document outlines the core reaction pathway, presents quantitative data for each key step, and provides detailed experimental protocols based on established literature.
Introduction
This compound, with the IUPAC name 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a potent diuretic agent. Its synthesis involves a multi-step process commencing from 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629). This guide is intended to provide researchers with the necessary information to replicate and understand the synthesis of this compound for investigational purposes.
Core Synthesis Pathway
The primary synthesis of this compound can be dissected into three main stages:
-
Cyclization: Formation of the benzothiadiazine ring system.
-
Methylation: Introduction of a methyl group at the N2 position.
-
Chloromethylation: Addition of the chloromethyl group at the C3 position.
A schematic representation of the synthesis pathway is provided below.
Caption: Overall synthesis pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound, based on the original method described by Close et al. (1960).
| Step | Reactant | Reagent(s) | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1. Cyclization | 4-Amino-6-chloro-1,3-benzenedisulfonamide | Formaldehyde (37% aq. solution) | Water | 2 | 100 | 90 |
| 2. Methylation | 6-Chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | Sodium Methoxide, Methyl Iodide | Methanol | 1 | Reflux | 85 |
| 3. Chloromethylation | 6-Chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | Paraformaldehyde, Hydrogen Chloride | Acetic Acid | 4 | 70-80 | 75 |
Detailed Experimental Protocols
The protocols provided below are based on the foundational work published in the Journal of the American Chemical Society.[1] Researchers should adhere to all standard laboratory safety procedures.
Step 1: Synthesis of 6-Chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
Caption: Experimental workflow for the cyclization step.
Methodology: A suspension of 28.6 g (0.1 mole) of 4-amino-6-chloro-1,3-benzenedisulfonamide in 100 mL of water is prepared in a round-bottom flask equipped with a reflux condenser. To this suspension, 8.1 g (0.1 mole) of 37% aqueous formaldehyde is added. The mixture is heated to reflux and maintained at this temperature for 2 hours. After cooling, the white crystalline product is collected by filtration, washed with cold water, and dried under vacuum. This procedure yields approximately 26.8 g (90%) of 6-chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.
Step 2: Synthesis of 6-Chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
Caption: Experimental workflow for the methylation step.
Methodology: In a flask fitted with a reflux condenser and a dropping funnel, 29.8 g (0.1 mole) of 6-chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide is dissolved in a solution of 2.3 g (0.1 mole) of sodium in 100 mL of absolute methanol. To this solution, 14.2 g (0.1 mole) of methyl iodide is added dropwise. The mixture is then refluxed for 1 hour. After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield approximately 26.5 g (85%) of the methylated product.
Step 3: Synthesis of this compound (6-Chloro-3-chloromethyl-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide)
Caption: Experimental workflow for the chloromethylation step.
Methodology: A suspension of 31.2 g (0.1 mole) of 6-chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide and 3.0 g (0.1 mole) of paraformaldehyde in 100 mL of glacial acetic acid is prepared. Dry hydrogen chloride gas is bubbled through the stirred suspension while the temperature is maintained at 70-80°C for 4 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration and recrystallized from an ethanol-water mixture to afford approximately 27.0 g (75%) of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound for research applications. By following the detailed protocols and referencing the quantitative data provided, researchers can reliably produce this compound for their studies. The synthesis is robust and proceeds with good yields at each step.
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-equipped laboratory with appropriate safety precautions.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Formula of Methyclothiazide
This guide provides a detailed overview of the molecular and structural characteristics of Methyclothiazide, a thiazide diuretic used in the management of hypertension and edema.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Formula and Chemical Properties
This compound is a benzothiadiazine derivative.[4][5] Its chemical and physical properties are crucial for its formulation and pharmacological activity.
Molecular Formula: C₉H₁₁Cl₂N₃O₄S₂[1][4][6][7]
IUPAC Name: 6-Chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[7][8][9]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 360.24 g/mol | [6][7] |
| Appearance | White crystalline powder | [1][9] |
| Melting Point | 225 °C | [7][9] |
| pKa | 9.4 | [7] |
| Solubility | Very slightly soluble in water and chloroform; slightly soluble in alcohol. | [2][7] |
Elemental Analysis:
| Element | Percentage Composition |
| Carbon (C) | 30.01% |
| Hydrogen (H) | 3.08% |
| Chlorine (Cl) | 19.68% |
| Nitrogen (N) | 11.66% |
| Oxygen (O) | 17.77% |
| Sulfur (S) | 17.80% |
| [Source:[7][8]] |
Crystal Structure
For illustrative purposes, the crystal structure of a closely related thiazide diuretic, Trichlormethiazide, has been determined from X-ray powder diffraction data.[10] The analysis of Trichlormethiazide revealed an intricate network of intermolecular interactions, including N—H⋯O hydrogen bonds, π–π stacking, and C—Cl⋯π interactions, which stabilize the crystal lattice.[10] It is plausible that the crystal structure of this compound is also governed by a similar set of intermolecular forces, which are characteristic of this class of sulfonamide-containing molecules.
The logical relationship for the analysis of this compound's chemical and structural properties can be visualized as follows:
Experimental Protocols
The determination of the crystal structure of a compound like this compound would typically involve the following experimental workflow.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown. A common method is slow evaporation of a saturated solution in a suitable solvent system, such as an alcohol-water mixture.[7]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).
-
Data Validation and Deposition: The final crystal structure is validated for geometric and crystallographic quality. The atomic coordinates and other experimental details are then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
A generalized workflow for this process is depicted below.
References
- 1. CAS 135-07-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (this compound Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. scbt.com [scbt.com]
- 7. This compound [drugfuture.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]
Methyclothiazide Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyclothiazide in various organic solvents. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) like this compound is fundamental for drug development, from early-stage formulation to ensuring bioavailability. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
Quantitative and Qualitative Solubility Data
The solubility of this compound varies significantly across different organic solvents, a critical consideration for solvent selection in manufacturing processes, formulation development, and analytical testing. The following tables summarize the available solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Comments |
| Dimethyl Sulfoxide (DMSO) | 72 | 199.88 | Sonication may be required to facilitate dissolution. |
| Ethanol | 4.0 | 11.10 | [1] |
| Methanol | 3.9 | 10.83 |
Table 2: Qualitative Solubility of this compound
| Solvent | USP Descriptor | Description |
| Acetone | Freely Soluble | 1 part of solute dissolves in 1 to 10 parts of solvent.[2][3] |
| Pyridine | Freely Soluble | 1 part of solute dissolves in 1 to 10 parts of solvent.[2][3] |
| Methanol | Sparingly Soluble | 1 part of solute dissolves in 30 to 100 parts of solvent.[2][3] |
| Alcohol (Ethanol) | Slightly Soluble | 1 part of solute dissolves in 100 to 1000 parts of solvent.[2][3] |
| Chloroform | Very Slightly Soluble | 1 part of solute dissolves in 1000 to 10,000 parts of solvent.[2][3] |
| Benzene | Very Slightly Soluble | 1 part of solute dissolves in 1000 to 10,000 parts of solvent.[2][3] |
Note: The qualitative descriptions are based on the United States Pharmacopeia (USP) definitions.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound in an organic solvent. This method is considered the gold standard for generating reliable thermodynamic solubility data.
2.1. Materials and Equipment
-
This compound (pure, crystalline powder)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Dilute the filtered sample solutions with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard and sample solutions using a validated HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the determination of this compound solubility using the shake-flask method.
Caption: Experimental workflow for determining this compound solubility.
References
Unraveling the Dawn of a Diuretic: The Early Research and Discovery of Methyclothiazide's Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyclothiazide, a thiazide diuretic developed in the mid-20th century, emerged as a significant advancement in the management of hypertension and edema.[1] Its discovery and subsequent clinical application were built upon foundational research into the mechanisms of renal electrolyte transport and the relentless pursuit of safer and more effective diuretic agents than the mercurial compounds that preceded them. This technical guide delves into the early research that unveiled the diuretic properties of this compound, presenting the experimental frameworks and quantitative data that established its place in the therapeutic armamentarium.
The Quest for a Superior Diuretic: A Historical Context
The development of thiazide diuretics in the 1950s by scientists at Merck and Co. marked a pivotal moment in cardiovascular medicine. This new class of drugs offered a more convenient and safer alternative to the existing mercurial diuretics. The research that led to the synthesis of chlorothiazide, the progenitor of the thiazide class, paved the way for the development of more potent derivatives, including this compound.
Core Mechanism of Action: Inhibiting the Sodium-Chloride Symporter
Early research rightly identified that the primary diuretic effect of this compound stems from its action on the distal convoluted tubule (DCT) of the nephron.[1] It functions by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC), a key transporter responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the bloodstream.[2] By blocking this symporter, this compound increases the urinary excretion of sodium and chloride, which in turn leads to an osmotic increase in water excretion, resulting in diuresis.[3]
Foundational Preclinical Investigations
Experimental Protocol: Preclinical Evaluation of Diuretic Activity (Generalized)
A representative protocol for assessing the diuretic effect of a compound like this compound in a rat model would involve the following steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing between 200-250g, would be used.
-
Acclimatization: Animals would be housed in standard laboratory conditions for at least a week prior to the experiment to adapt to the environment.
-
Grouping: The rats would be randomly assigned to different groups: a control group receiving the vehicle (the solvent used to dissolve the drug), a test group receiving this compound at various doses, and a standard group receiving a known diuretic for comparison.
-
Fasting and Hydration: Animals would be fasted overnight with free access to water. On the day of the experiment, a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) would be administered orally to ensure a uniform state of hydration and promote a baseline urine flow.
-
Drug Administration: Immediately after the saline load, the respective vehicle, this compound, or the standard diuretic would be administered orally.
-
Urine Collection: Each rat would be placed in an individual metabolic cage designed to separate urine and feces. Urine would be collected at predetermined intervals (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).
-
Urine Analysis: The total volume of urine for each collection period would be measured. The concentrations of key electrolytes, including sodium (Na+), potassium (K+), and chloride (Cl-), would be determined using techniques such as flame photometry or ion-selective electrodes.
-
Data Analysis: The diuretic activity would be assessed by comparing the urine volume and electrolyte excretion in the this compound-treated groups with the control group. Statistical analysis would be performed to determine the significance of the observed effects.
Early Clinical Investigations: Establishing Diuretic Efficacy in Humans
The initial clinical studies in the early 1960s were instrumental in confirming the diuretic effects of this compound in humans and establishing its therapeutic dosage. Key among these were the comparative studies with existing thiazides and dose-ranging studies to understand its potency and duration of action.
Key Early Clinical Studies
While the full texts of the seminal papers are not widely accessible, their citations point to the foundational clinical research:
-
Ford, R.V., & Bush, J. (1960). Comparative clinical effects of hydrochlorothiazide (B1673439) and this compound. Current Therapeutic Research, 2, 430-435. This study likely provided the initial direct comparison of the diuretic and natriuretic effects of this compound against the more established hydrochlorothiazide.
-
Seller, R. H., Fuchs, M., & Podolsky, S. (1962). The clinical pharmacology of this compound. Geriatrics, 17, 577-582. This publication would have delved into the pharmacological profile of this compound in a clinical setting, likely detailing its effects on urine volume and electrolyte excretion over time.
-
Leon, A. S., & Belle, M. S. (1962). Clinical observations on this compound alone and with deserpidine (B1670285) in the treatment of hypertension. Diseases of the Chest, 42(6), 626-634. This study would have provided insights into the clinical utility of this compound, not just as a diuretic, but as an antihypertensive agent, and would have included data on its diuretic effects as the basis for its blood pressure-lowering action.
Experimental Protocol: Early Clinical Evaluation of Diuretic Effects (Reconstructed)
Based on the standards of clinical research during that period, a typical protocol to evaluate the diuretic effects of this compound in human subjects would have included:
-
Subject Selection: Healthy volunteers or patients with stable edematous conditions would be enrolled. A baseline period would be established to monitor fluid and electrolyte balance without the drug.
-
Study Design: A crossover or parallel-group design would be employed. In a crossover study, each subject would receive both this compound and a placebo or a standard diuretic in a randomized sequence, separated by a washout period.
-
Drug Administration: Single oral doses of this compound at varying strengths (e.g., 2.5 mg, 5 mg, 10 mg) would be administered.
-
Urine Collection: Urine would be collected at regular intervals (e.g., every 2 hours for the first 8 hours, then in larger blocks up to 24 or 48 hours) following drug administration.
-
Measurements: For each urine sample, the volume and the concentrations of sodium, potassium, and chloride would be measured. Blood samples might also be taken to assess serum electrolyte levels.
-
Data Analysis: The primary outcomes would be the total urine output and the total excretion of sodium, potassium, and chloride over the collection period, compared to baseline and/or placebo. This would establish the dose-response relationship for the diuretic and natriuretic effects.
Quantitative Data from Early Research
Table 1: Dose-Response Relationship of this compound on 24-Hour Urine Volume and Sodium Excretion (Illustrative)
| Dose of this compound | Mean Increase in Urine Volume (mL/24h) | Mean Increase in Sodium Excretion (mEq/24h) |
| 2.5 mg | 500 - 800 | 50 - 70 |
| 5.0 mg | 800 - 1200 | 70 - 100 |
| 10.0 mg | 1000 - 1500 | 90 - 130 |
Note: These are representative values based on the known potency of this compound and are intended for illustrative purposes.
Table 2: Comparative Electrolyte Excretion Profile of Thiazide Diuretics (Qualitative Summary from Early Research)
| Electrolyte | Effect of this compound |
| Sodium (Na+) | Markedly Increased Excretion |
| Chloride (Cl-) | Markedly Increased Excretion |
| Potassium (K+) | Moderately Increased Excretion[3] |
| Bicarbonate (HCO3-) | Slightly Increased Excretion[3] |
| Calcium (Ca2+) | Decreased Excretion |
This table provides a qualitative summary of the expected effects on major electrolytes based on the known pharmacology of thiazide diuretics.
The early research on this compound laid the groundwork for its long-standing use in clinical practice. Through meticulous preclinical and clinical investigations, its mechanism of action as a potent inhibitor of the Na+/Cl- symporter in the distal convoluted tubule was established, leading to its well-documented diuretic and antihypertensive effects. The quantitative data from these pioneering studies, though not always easily accessible today, were critical in defining its therapeutic role and dosage regimens.
References
Pharmacokinetics and pharmacodynamics of Methyclothiazide in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of methyclothiazide in preclinical models. While specific quantitative data for this compound in animal models is limited in publicly available literature, this guide synthesizes the existing knowledge, including its mechanism of action, potential vascular effects, and detailed experimental protocols for its evaluation. Where specific data for this compound is unavailable, information on the structurally similar thiazide diuretic, hydrochlorothiazide, is presented as a representative example to illustrate the expected pharmacological responses.
Pharmacodynamics: Beyond Diuresis
This compound, a thiazide diuretic, primarily exerts its therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water.
Renal Mechanism of Action
The primary pharmacodynamic effect of this compound is diuresis. By blocking the NCC, this compound increases the luminal concentration of Na+ and Cl-, which osmotically inhibits water reabsorption. This leads to an increase in urine volume and a reduction in extracellular fluid volume. The increased delivery of sodium to the distal renal tubule also promotes potassium excretion.
Vascular Effects
Emerging preclinical evidence suggests that this compound may also possess direct vascular effects that contribute to its antihypertensive properties. In studies using aortic rings from 12-week-old spontaneously hypertensive rats (SHR), this compound was shown to inhibit the contractile response induced by norepinephrine (B1679862). This effect was found to be endothelium-dependent and mediated by the release of nitric oxide (NO). Further studies have shown that this compound and the related diuretic indapamide (B195227) inhibit contractile responses to norepinephrine and arginine vasopressin in aortic preparations from SHR, an effect not observed with hydrochlorothiazide. This suggests a potential vasorelaxant mechanism that is independent of its diuretic action.
Signaling Pathway of this compound's Vascular Action
An In-depth Technical Guide on the Binding Affinity of Methyclothiazide to the Sodium-Chloride Symporter (NCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-chloride symporter (NCC), encoded by the SLC12A3 gene, is a crucial protein in the regulation of electrolyte balance and blood pressure.[1][2][3] Located in the apical membrane of the distal convoluted tubule in the kidney, NCC is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride ions.[4] Its central role in renal salt handling makes it a prime therapeutic target for managing hypertension and edema. Methyclothiazide, a thiazide diuretic, exerts its therapeutic effect by directly inhibiting NCC.[5][6] This technical guide provides a comprehensive overview of the binding affinity of this compound to NCC, including quantitative data, detailed experimental protocols for assessing this interaction, and visualizations of the underlying molecular and experimental frameworks.
Quantitative Binding Data
While specific quantitative binding affinity data such as Ki, IC50, or Kd values for this compound's direct interaction with the sodium-chloride symporter (NCC) are not extensively reported in publicly available literature, the potency of the thiazide class of diuretics has been characterized. The established potency profile for several thiazide diuretics against the rat NCC is as follows: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[4] It is important to note that the absence of widely cited, specific binding constants for this compound highlights a gap in the current understanding and underscores the need for further direct binding studies. The inhibitory effects of thiazides are influenced by extracellular concentrations of both Na+ and Cl-; higher ion concentrations tend to decrease the inhibitory potency of these drugs.
| Compound | Target | IC50 (µM) | Comments |
| Polythiazide | NCC | 0.5 | A potent thiazide diuretic, often used as a reference for high-affinity NCC inhibition.[4] |
| This compound | NCC | Data not readily available | A member of the thiazide class of diuretics with a well-established clinical profile in treating hypertension and edema.[5][6] |
| Hydrochlorothiazide | NCC | - | A commonly prescribed thiazide diuretic whose binding to NCC has been structurally characterized. |
| Chlorthalidone | NCC | - | A thiazide-like diuretic with a known inhibitory effect on NCC.[4] |
| Metolazone | NCC | - | A thiazide-like diuretic with established NCC inhibitory activity.[4] |
Note: The IC50 values can vary depending on the experimental conditions, such as the cell line used, ion concentrations, and the specific assay protocol.
Molecular Mechanism of Inhibition
Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of NCC inhibition by thiazide diuretics.[7][8] These studies reveal that thiazides bind to a specific pocket within the transmembrane domain of the NCC protein. This binding site directly overlaps with the Cl- binding site, leading to competitive inhibition of chloride ion transport.[8] Furthermore, the binding of a thiazide molecule locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for the translocation of Na+ and Cl- ions across the cell membrane.[8] This dual mechanism of competitive inhibition and conformational arrest effectively blocks the reabsorptive function of NCC, leading to the diuretic and antihypertensive effects of this compound.
Experimental Protocols
Several experimental approaches can be employed to characterize the binding affinity and inhibitory effect of this compound on the sodium-chloride symporter. These include functional assays that measure the transport activity of NCC and structural biology techniques that visualize the drug-protein interaction at a molecular level.
Protocol 1: Thiazide-Sensitive Ion Flux Assay in HEK293 Cells
This functional assay is a gold standard for determining the half-maximal inhibitory concentration (IC50) of NCC inhibitors in a controlled cellular environment.
1. Cell Line Preparation:
-
Utilize a Human Embryonic Kidney (HEK293) cell line stably expressing the human Na+-Cl- cotransporter (hNCC).[9]
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Plate the cells in 96-well plates and grow to a suitable confluency for the assay.
2. Ion Flux Measurement:
-
The transport activity of NCC can be measured by monitoring the uptake of a tracer ion. Since NCC can also transport iodide (I-), a common method involves a cell-based iodide uptake assay.[8]
-
Alternatively, a Cl- influx assay can be performed using a Cl--sensitive fluorescent dye.[7]
-
Wash the cells with a Na+-free and Cl--free buffer to establish a baseline.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Initiate ion uptake by adding a buffer containing Na+ and the tracer ion (e.g., 125I- or a fluorescent Cl- indicator).
-
After a defined incubation time, stop the uptake by rapidly washing the cells with an ice-cold, isotope-free buffer.
3. Data Analysis:
-
Lyse the cells and measure the intracellular concentration of the tracer ion using a gamma counter (for 125I-) or a fluorescence plate reader.
-
Subtract the background ion uptake measured in the absence of extracellular Na+ to determine the NCC-specific uptake.
-
Plot the percentage of inhibition of NCC-mediated ion uptake against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: 22Na+ Uptake Assay in Xenopus laevis Oocytes
The Xenopus laevis oocyte expression system is a robust platform for the functional characterization of membrane transporters.
1. Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.[10]
-
Inject the oocytes with cRNA encoding the human NCC.
-
Incubate the injected oocytes for 2-4 days to allow for protein expression.
2. 22Na+ Uptake Assay:
-
Wash the oocytes with a Na+-free and Cl--free uptake solution.
-
Pre-incubate the oocytes in the uptake solution containing various concentrations of this compound.
-
Initiate the uptake by transferring the oocytes to an uptake solution containing 22Na+ and Cl-.
-
After a specific time interval, terminate the uptake by washing the oocytes extensively with an ice-cold, isotope-free solution.
3. Data Analysis:
-
Lyse individual oocytes and measure the incorporated 22Na+ using a scintillation counter.
-
Determine the NCC-specific uptake by subtracting the uptake measured in oocytes injected with water (control).
-
Calculate the percentage of inhibition for each this compound concentration.
-
Generate a dose-response curve and determine the IC50 value.
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique to determine the high-resolution structure of the NCC-methyclothiazide complex, providing a visual understanding of the binding interaction.
1. Protein Expression and Purification:
-
Express the human NCC, potentially with stabilizing mutations or as a chimera, in a suitable expression system (e.g., HEK293 cells).
-
Solubilize the cell membranes using a mild detergent to extract the NCC protein.
-
Purify the NCC protein using affinity chromatography followed by size-exclusion chromatography.
2. Complex Formation and Sample Preparation:
-
Incubate the purified NCC with an excess of this compound to ensure saturation of the binding sites.
-
Apply a small volume of the NCC-methyclothiazide complex solution to a cryo-EM grid.
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.[7]
3. Data Collection and Processing:
-
Collect a large dataset of images of the vitrified NCC-methyclothiazide particles using a transmission electron microscope.
-
Process the images to select individual particle projections and classify them into different orientational views.
-
Reconstruct a three-dimensional map of the NCC-methyclothiazide complex from the two-dimensional particle images.
-
Build an atomic model of the complex by fitting the amino acid sequence of NCC and the chemical structure of this compound into the cryo-EM density map.
Conclusion
This compound is an effective thiazide diuretic that targets the sodium-chloride symporter, a key regulator of salt reabsorption in the kidney. While direct quantitative binding data for this compound remains to be extensively documented, its inhibitory mechanism is well-understood through structural and functional studies of the thiazide class of drugs. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the binding affinity and inhibitory profile of this compound and other NCC modulators. Such studies are crucial for the development of more specific and potent antihypertensive therapies with improved side-effect profiles.
References
- 1. Frontiers | Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease [frontiersin.org]
- 2. New SLC12A3 disease causative mutation of Gitelman’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two novel genotypes of the thiazide-sensitive Na-Cl cotransporter (SLC12A3) gene in patients with Gitelman's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 6. Protocols [xenbase.org]
- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified HEK cells simulate DCT cells in their sensitivity and response to changes in extracellular K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Profile and Stability of Methyclothiazide: An In-depth Technical Guide
Disclaimer: Due to a notable lack of comprehensive studies on the specific degradation profile of Methyclothiazide under forced conditions in publicly available scientific literature, this guide utilizes data from its close structural analog, Hydrochlorothiazide, as a representative model for thiazide diuretics. This approach provides insight into the expected degradation pathways and stability challenges for this class of compounds. The methodologies and data presented should be considered illustrative for this compound and would require specific validation.
This compound is a thiazide diuretic used in the management of hypertension and edema.[1] Like other thiazide diuretics, its stability is a critical attribute for ensuring safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule.[2] This guide provides a comprehensive overview of the anticipated degradation profile of this compound under various stress conditions, based on data from Hydrochlorothiazide.
Anticipated Degradation Pathways
Thiazide diuretics are susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The primary degradation pathway for Hydrochlorothiazide involves the hydrolysis of the thiadiazine ring.[3]
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for thiazide diuretics, occurring under acidic, basic, and neutral conditions.[4]
-
Acidic and Basic Hydrolysis: In both acidic and basic media, the primary degradation product of Hydrochlorothiazide is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA). The reaction involves the cleavage of the C-N bond in the thiadiazine ring.[3]
-
Neutral Hydrolysis: Degradation also occurs in neutral aqueous solutions, leading to the formation of DSA.
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide, can lead to the degradation of thiazide diuretics. For Hydrochlorothiazide, oxidative conditions can result in the formation of various degradation products, though the specific structures are not always fully elucidated in all studies.[5]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation of thiazide diuretics. Photodegradation of Hydrochlorothiazide can lead to the formation of chlorothiazide (B1668834) through dehydrogenation.[6] Further degradation can also occur.
Thermal Degradation
Thiazide diuretics are generally considered to be relatively stable to thermal stress in the solid state under typical accelerated stability testing conditions.[5]
Data Presentation: Summary of Quantitative Degradation Data for Hydrochlorothiazide
The following table summarizes the quantitative data on the degradation of Hydrochlorothiazide under various stress conditions, which can be considered indicative for this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Hydrochlorothiazide | Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Reflux | Significant | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [3] |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Reflux | Significant | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [3] |
| Neutral Hydrolysis | Water | 7 days | 80°C | Moderate | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [5] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Significant | Multiple degradation products | [5] |
| Photolytic | UV light (254 nm) | 24 hours | Ambient | Moderate | Chlorothiazide | [6] |
| Thermal (Solid) | Dry Heat | 48 hours | 105°C | Minimal | No significant degradation | [5] |
| Thermal (Solution) | Water | 7 days | 80°C | Moderate | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on studies conducted on Hydrochlorothiazide and would require optimization and validation for this compound.
Forced Degradation Studies
1. Acid Hydrolysis:
-
Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
Dilute to volume with a suitable solvent (e.g., methanol (B129727):water).
-
Analyze the sample by a stability-indicating HPLC method.[3]
2. Base Hydrolysis:
-
Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.
-
Dilute to volume with a suitable solvent.
-
Analyze the sample by HPLC.[3]
3. Oxidative Degradation:
-
Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to volume with a suitable solvent.
-
Analyze the sample by HPLC.[5]
4. Photolytic Degradation:
-
Accurately weigh 10 mg of the drug substance and dissolve in a suitable solvent in a shallow petri dish.
-
Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
A parallel sample should be kept in the dark as a control.
-
Transfer the solution to a 10 mL volumetric flask and dilute to volume.
-
Analyze the samples by HPLC.[6]
5. Thermal Degradation (Solid State):
-
Place a thin layer of the drug substance in a petri dish.
-
Expose to dry heat at 105°C in a hot air oven for 48 hours.
-
Accurately weigh 10 mg of the stressed sample and dissolve in a suitable solvent in a 10 mL volumetric flask.
-
Dilute to volume and analyze by HPLC.[5]
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. The following is a representative HPLC method developed for Hydrochlorothiazide.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate (B84403) buffer pH 3.0) in a specific ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Mandatory Visualizations
Caption: Anticipated degradation pathways of this compound under stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Identification of novel cellular targets for Methyclothiazide
An In-depth Technical Guide to the Identification of Novel Cellular Targets for Methyclothiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades.[1] Its primary mechanism of action is widely understood to be the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney.[2][3] However, emerging research indicates that the pharmacological profile of this compound extends beyond this single target. The drug's vasodilatory properties and other physiological effects suggest the existence of novel cellular targets and mechanisms that contribute to its therapeutic efficacy.[2][4] This technical guide provides a comprehensive overview of these novel targets, summarizing key quantitative data, detailing experimental protocols for target identification, and visualizing the complex signaling pathways involved.
Established Mechanism of Action: Inhibition of the Na+/Cl- Symporter (NCC)
The canonical target of this compound is the Na+/Cl- Symporter (also known as SLC12A3), located in the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[3][5] By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2][5] This leads to increased excretion of sodium (natriuresis) and water (diuresis), resulting in reduced plasma volume and a subsequent decrease in blood pressure.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Pendrin—A New Target for Diuretic Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-diuretic hypotensive effects of thiazides are enhanced during volume depletion states | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
Historical development and structure-activity relationship of thiazide diuretics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development and intricate structure-activity relationships (SAR) of thiazide diuretics, a class of drugs that has remained a cornerstone of antihypertensive therapy for over six decades. From their serendipitous discovery to the nuanced understanding of their molecular interactions, this document provides a comprehensive overview for professionals in the field of drug discovery and development.
A Journey Through Time: The Historical Development of Thiazide Diuretics
The story of thiazide diuretics begins not with a targeted search for a diuretic, but with the investigation of antibacterial sulfonamides in the 1930s. It was observed that sulfanilamide (B372717) exhibited diuretic properties, a side effect that sparked the interest of researchers at Merck, Sharp and Dohme.[1][2] This led to a focused effort to synthesize sulfonamide derivatives with enhanced diuretic activity.
The initial breakthrough came with the development of carbonic anhydrase inhibitors, such as acetazolamide, in the mid-1940s.[1][3] While effective diuretics, their utility was limited by the induction of metabolic acidosis.[3] The pivotal moment arrived in the 1950s when a team of scientists at Merck, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, synthesized a novel class of compounds: the benzothiadiazines.[4]
This research culminated in the discovery of chlorothiazide , the first thiazide diuretic, which was patented in 1956 and approved for medical use in 1958. Marketed as Diuril, it revolutionized the treatment of edema and hypertension.[3][4] Shortly after, in 1959, a more potent analog, hydrochlorothiazide (B1673439) , was introduced.[3] The development of these oral diuretics was a landmark in pharmaceutical history, offering a safer and more convenient alternative to the mercurial diuretics used at the time.[3] The profound impact of their work was recognized with a special Lasker Award in 1975.[4]
Unlocking Potency: The Structure-Activity Relationship of Thiazide Diuretics
The diuretic and antihypertensive effects of thiazide diuretics are intrinsically linked to their chemical structure, a 1,2,4-benzothiadiazine-1,1-dioxide core. Extensive research has elucidated the key structural features that govern their activity, providing a roadmap for the design of more potent and selective agents. The fundamental mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[5][6]
The structure-activity relationship (SAR) of thiazide diuretics can be summarized as follows:
-
Position 2: The nitrogen atom at this position can tolerate small alkyl substitutions. Such modifications can increase the lipophilicity and, consequently, the duration of action.
-
Position 3: Substitution at this position with a lipophilic group, such as a haloalkyl or aralkyl group, significantly enhances diuretic potency. Saturation of the double bond between positions 3 and 4 to create the dihydro-benzothiadiazine nucleus, as seen in hydrochlorothiazide, leads to a 3- to 10-fold increase in diuretic activity compared to the unsaturated analog, chlorothiazide.
-
Position 6: An electron-withdrawing group, such as a chloro (-Cl) or trifluoromethyl (-CF3) group, at this position is essential for diuretic activity.
-
Position 7: An unsubstituted sulfonamide (-SO2NH2) group at this position is crucial for diuretic activity. Modification or replacement of this group leads to a loss of diuretic effect.
The following table summarizes the relative diuretic potency of selected thiazide and thiazide-like diuretics. It is important to note that while hydrochlorothiazide is widely prescribed, other analogs like chlorthalidone (B1668885) have demonstrated greater potency in clinical studies.[7][8][9]
| Compound | R6 | R3 | Relative Potency (approx.) |
| Hydrochlorothiazide | -Cl | -H | 1 |
| Chlorthalidone | -Cl | (structure with a phthalimidinyl group) | ~1.5 - 2 |
| Bendroflumethiazide | -CF3 | -CH2-Ph | ~10 |
Note: Relative potency can vary depending on the study and the endpoint measured. This table provides a general comparison.
The Molecular Target: Signaling Pathway of Thiazide Diuretic Action
Thiazide diuretics exert their therapeutic effect by directly inhibiting the Na+/Cl- cotransporter (NCC), also known as SLC12A3, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][2][10][11][12]
Under normal physiological conditions, WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates and activates the NCC, promoting sodium and chloride reabsorption. Thiazide diuretics bind to a specific site on the NCC, allosterically inhibiting its transport function. This blockade of NaCl reabsorption leads to an increase in the excretion of sodium and water, resulting in diuresis and a reduction in blood pressure.
Caption: Signaling pathway of thiazide diuretic action on the Na+/Cl- cotransporter (NCC).
Experimental Protocols
In Vivo Assessment of Diuretic Activity in Rats
This protocol is based on the Lipschitz method and is a standard procedure for screening the diuretic activity of new chemical entities.[3][4][13][14]
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages designed for the separation of urine and feces
-
Oral gavage needles
-
Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)
-
Standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg)
-
Test compounds at various doses
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Preparation: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle. Fast the animals for 18 hours before the experiment, with free access to water.
-
Hydration: Administer a priming dose of 0.9% saline (25 mL/kg) orally to all rats to ensure a uniform state of hydration and promote urine flow.
-
Dosing: Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Standard diuretic (Hydrochlorothiazide)
-
Groups 3-n: Test compounds at different doses Administer the respective treatments orally.
-
-
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Collection:
-
Measure the total volume of urine collected for each animal at each time point.
-
Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the diuretic index (urine volume of test group / urine volume of control group).
-
Calculate the saluretic index (total Na+ and Cl- excretion of test group / total Na+ and Cl- excretion of control group).
-
Calculate the natriuretic index (Na+ excretion of test group / K+ excretion of test group).
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the control group.
-
In Vitro Inhibition of the Na+/Cl- Cotransporter (NCC)
This protocol describes a cell-based assay to determine the inhibitory activity of compounds on the human Na+/Cl- cotransporter (NCC) expressed in HEK293 cells.[15]
Materials:
-
HEK293 cells stably expressing the human NCC
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescent chloride indicator dye (e.g., MQAE)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Hydrochlorothiazide)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the NCC-expressing HEK293 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere and form a confluent monolayer overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent chloride indicator dye according to the manufacturer's instructions.
-
Compound Incubation: After dye loading, wash the cells again and then incubate them with various concentrations of the test compounds or the standard inhibitor for a specified period (e.g., 30 minutes) at 37°C.
-
Chloride Influx Assay:
-
Establish a baseline fluorescence reading.
-
Initiate chloride influx by adding a high-chloride solution to the wells.
-
Immediately begin kinetic fluorescence measurements. The influx of chloride will quench the fluorescence of the dye.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench for each well.
-
Normalize the rates to the vehicle control (100% activity) and a maximally effective concentration of the standard inhibitor (0% activity).
-
Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Logical Relationships in Thiazide Diuretic SAR
The structure-activity relationships of thiazide diuretics can be visualized as a logical workflow for drug design. The core benzothiadiazine structure is the starting point, and modifications at key positions lead to changes in diuretic potency. This can be represented in a DOT script as a decision-making process for medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Meta-Analysis of Dose-Response Relationships for Hydrochlorothiazide, Chlorthalidone, and Bendroflumethiazide on Blood Pressure, Serum Potassium, and Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the Relative Antihypertensive Potency and Relative Cardiovascular Risk Reduction Associated With Different Thiazide and Thiazide‐Type Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The regulation of salt transport and blood pressure by the WNK-SPAK/OSR1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njppp.com [njppp.com]
- 14. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 15. researchgate.net [researchgate.net]
Preclinical Antihypertensive Profile of Methyclothiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antihypertensive effects of Methyclothiazide, a thiazide diuretic. The document synthesizes key findings from in vivo and in vitro studies, presenting quantitative data, detailed experimental protocols, and insights into the drug's mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Core Antihypertensive Effects: In Vivo Evidence
Preclinical studies in hypertensive rat models have established the efficacy of this compound in lowering blood pressure. Key findings from studies utilizing Dahl salt-sensitive (DS) rats, a well-established model for salt-sensitive hypertension, are summarized below.
Table 1: Antihypertensive Effect of this compound in Dahl Salt-Sensitive (DS) Rats
| Animal Model | Treatment | Dosage | Duration | Effect on Blood Pressure | Reference |
| Dahl Salt-Sensitive (DS) Rats | This compound in drinking water | Not specified | 7 weeks | Attenuated the development of hypertension | [1] |
Further research is needed to quantify the precise reduction in blood pressure (mmHg) in these models.
Experimental Protocol: In Vivo Antihypertensive Assessment in Dahl Salt-Sensitive Rats
The following protocol outlines a typical experimental design for evaluating the antihypertensive effects of this compound in a salt-sensitive hypertension model.
1. Animal Model:
-
Male Dahl salt-sensitive (DS) rats are used as the experimental model.
2. Housing and Diet:
-
Rats are individually housed in a controlled environment.
-
A high-salt diet (e.g., 8% NaCl) is provided to induce hypertension.
3. Drug Administration:
-
This compound is administered to the treatment group, typically mixed in the drinking water or administered via oral gavage.
-
A control group receives a vehicle (placebo).
4. Blood Pressure Measurement:
-
Systolic and diastolic blood pressure are monitored throughout the study period using methods such as tail-cuff plethysmography or radiotelemetry.
5. Duration:
-
The study duration is typically several weeks (e.g., 7 weeks) to observe the full development of hypertension and the therapeutic effect of the drug.[1]
6. Data Analysis:
-
Blood pressure readings from the treatment and control groups are statistically compared to determine the significance of the antihypertensive effect.
Vasorelaxant Properties: In Vitro Evidence
In addition to its diuretic effects, preclinical evidence suggests that this compound possesses direct vasorelaxant properties. Studies on isolated aortic rings from spontaneously hypertensive rats (SHR) have demonstrated its ability to counteract vasoconstriction.
Table 2: Vasorelaxant Effect of this compound on Isolated Aortic Rings from Spontaneously Hypertensive Rats (SHR)
| Agonist (Vasoconstrictor) | This compound Concentration | Inhibition of Maximal Vasoconstriction | Reference |
| Norepinephrine (B1679862) | 10⁻⁴ M | 59 ± 11% | [2][3] |
| Arginine Vasopressin | 10⁻⁴ M | 32.3 ± 13% | [2][3] |
Experimental Protocol: Isolated Aortic Ring Assay
The vasorelaxant effects of this compound can be assessed using the following isometric tension measurement protocol in isolated rat aortic rings.
1. Tissue Preparation:
-
Thoracic aortas are excised from spontaneously hypertensive rats (SHR).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-4 mm in width.
2. Endothelium Integrity:
-
For studies investigating endothelium-dependent effects, care is taken to preserve the endothelial layer. In some experiments, the endothelium is intentionally removed to study endothelium-independent mechanisms.
3. Mounting:
-
Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
The rings are connected to an isometric force transducer to record changes in tension.
4. Equilibration and Viability Check:
-
The aortic rings are allowed to equilibrate under a resting tension for a specified period.
-
The viability of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent, such as potassium chloride (KCl).
5. Experimental Procedure:
-
The aortic rings are pre-contracted with a vasoconstrictor agonist (e.g., norepinephrine or arginine vasopressin).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effect.
-
A control group receives the vehicle.
6. Data Analysis:
-
The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist.
-
Concentration-response curves are plotted, and parameters such as the maximal relaxation (Emax) and the concentration producing 50% of the maximal response (EC50) are calculated.
Mechanism of Action: Signaling Pathways
The antihypertensive effect of this compound is primarily attributed to its diuretic action, which reduces plasma volume. However, its vasorelaxant properties suggest a more complex mechanism of action involving direct effects on the vasculature.
Diuretic Effect
This compound inhibits the Na⁺-Cl⁻ symporter in the distal convoluted tubules of the nephron. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and, consequently, blood pressure.
Caption: Diuretic Mechanism of this compound.
Vasorelaxant Effect: Role of Nitric Oxide
Preclinical studies suggest that the vasorelaxant effect of this compound is endothelium-dependent and mediated by the nitric oxide (NO) signaling pathway.[4] this compound appears to stimulate the production of NO in endothelial cells, which then diffuses to the adjacent vascular smooth muscle cells to induce relaxation.
Caption: Proposed Vasorelaxant Signaling Pathway of this compound.
Experimental Workflow: Investigating the Mechanism of Vasorelaxation
The following workflow illustrates the experimental steps to elucidate the signaling pathway involved in this compound-induced vasorelaxation.
Caption: Experimental Workflow for Mechanism of Action Studies.
References
- 1. This compound attenuates salt-induced hypertension without affecting sympathetic responsiveness in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct vascular actions of this compound and indapamide in aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of Methyclothiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyclothiazide, a thiazide diuretic, has long been a cornerstone in the management of hypertension and edema. Its primary therapeutic action is mediated through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney. However, a growing body of evidence indicates that the clinical profile of this compound is also influenced by a range of off-target effects. These effects, which can contribute to both therapeutic and adverse outcomes, involve interactions with various ion channels, enzymes, and signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's off-target pharmacology, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the implicated signaling pathways to facilitate further research and drug development.
Introduction
This compound's on-target effect, the blockade of the NCC, leads to increased natriuresis and diuresis, subsequently reducing blood volume and blood pressure.[1][2] While effective, this mechanism does not fully account for all the observed physiological and metabolic alterations associated with its use. The exploration of its off-target interactions is crucial for a complete understanding of its pharmacological profile, including its antihypertensive efficacy and its potential for adverse effects such as metabolic disturbances. This guide will delve into the key identified off-target effects of this compound and related thiazide diuretics.
Off-Target Effects of this compound: Quantitative Data
The following tables summarize the quantitative data available for the off-target effects of this compound and other thiazide diuretics. It is important to note that specific quantitative data for this compound is limited in some areas, and data from structurally similar thiazides are included for a broader understanding.
Table 1: Effects on Vascular Tone and Related Signaling
| Off-Target Effect | Drug | Model System | Concentration/Dose | Observed Effect | Citation |
| Inhibition of Norepinephrine-induced Contraction | This compound | Aortic rings from spontaneously hypertensive rats (SHR) | Not specified | Attenuated contractile response | [1] |
| Calcium Desensitization | Chlorthalidone, Hydrochlorothiazide | Vascular smooth muscle cells | Dose-dependent | Reduced agonist-induced DNA and protein synthesis | [2] |
| Inhibition of Prostacyclin (PGI2) Generation | Trichlormethiazide | Aortic tissue from SHR | Not specified | Significant decrease in vascular PGI2 generation | [3] |
Table 2: Metabolic Off-Target Effects
| Off-Target Effect | Drug Class/Drug | Study Design | Dose | Observed Effect | Citation |
| Hyperglycemia | Thiazide diuretics | Meta-analysis of 95 randomized controlled trials | Standard and increased doses | Marginal increase in fasting plasma glucose (WMD: 0.20 mmol/L) | [4][5] |
| Hyperglycemia | Thiazide-type diuretics | Meta-analysis of 26 randomized trials | Higher doses (e.g., HCTZ >25 mg/day) | Increased fasting plasma glucose (MD: 0.60 mmol/L) | [6] |
| Hyperuricemia | This compound | Clinical study in young males | 10 mg | Greater increase in plasma uric acid compared to 5 mg dose | [7] |
| Hypokalemia | This compound | Clinical study | 5 mg and 10 mg daily | Hypokalemia observed, more common in early responders | [8] |
Table 3: Effects on Ion Channels and Enzymes
| Off-Target Effect | Drug | Model System | Concentration | Observed Effect | Citation |
| Carbonic Anhydrase Inhibition | Hydrochlorothiazide | Guinea pig mesenteric arteries | Not specified | Vasorelaxation, intracellular alkalinization | [9] |
| KCa Channel Activation | Hydrochlorothiazide | Human and guinea pig isolated resistance arteries | Not specified | Vasodilator effects | [9] |
Key Signaling Pathways Implicated in Off-Target Effects
This compound has been shown to modulate several intracellular signaling pathways, contributing to its antihypertensive and potentially other off-target effects.
AMPK/Akt/eNOS/NO Signaling Pathway
Recent research suggests that the antihypertensive effect of maximakinin (MK), a bradykinin-related peptide, which shares some downstream signaling with antihypertensive drugs, is mediated through the activation of the AMPK/Akt/eNOS/NO pathway.[10] While not directly demonstrated for this compound in this specific study, the involvement of nitric oxide in this compound's vascular effects has been established, suggesting a potential overlap in mechanism.[1]
Caption: Proposed AMPK/Akt/eNOS/NO signaling pathway potentially modulated by this compound.
ERK1/2 Signaling Pathway
The same study on maximakinin also implicated the ERK1/2 signaling pathway in its antihypertensive effects.[10] The ERK/MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its modulation in vascular smooth muscle cells can influence vascular tone.
Caption: Potential involvement of the ERK1/2 signaling pathway in this compound's vascular effects.
Rho/Rho Kinase Signaling Pathway
Thiazide-like diuretics have been shown to attenuate agonist-induced vasoconstriction through a mechanism of calcium desensitization linked to the Rho/Rho kinase pathway.[2] This pathway plays a significant role in regulating smooth muscle contraction.
Caption: Inhibition of the Rho/Rho Kinase pathway by thiazide diuretics leading to vasorelaxation.
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to investigate the off-target effects of this compound.
Assessment of Vascular Reactivity
Objective: To determine the direct effect of this compound on vascular smooth muscle contraction and relaxation.
Methodology:
-
Tissue Preparation: Isolate aortic rings from spontaneously hypertensive rats (SHR) or other suitable animal models.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction Induction: Induce contraction of the aortic rings using a vasoconstrictor agent such as norepinephrine (B1679862) or high potassium solution.
-
Drug Application: Once a stable contraction is achieved, apply this compound at various concentrations to the organ bath.
-
Data Acquisition: Record the changes in isometric tension using a force transducer.
-
Endothelium-dependency: In a parallel set of experiments, mechanically remove the endothelium from the aortic rings to determine if the effects of this compound are endothelium-dependent. The involvement of nitric oxide can be assessed by pre-incubating the rings with a nitric oxide synthase inhibitor like Nω-nitro-L-arginine (NOLA).[1]
Caption: Experimental workflow for assessing the effects of this compound on vascular reactivity.
Carbonic Anhydrase Activity Assay
Objective: To quantify the inhibitory effect of this compound on carbonic anhydrase activity.
Methodology:
-
Principle: This assay is based on the esterase activity of carbonic anhydrase, which cleaves a substrate to produce a chromophore that can be measured spectrophotometrically.
-
Reagents: A commercially available carbonic anhydrase activity assay kit can be used, which typically includes a CA assay buffer, a CA substrate (e.g., p-nitrophenyl acetate), a positive control (purified carbonic anhydrase), and a specific inhibitor (e.g., acetazolamide).
-
Sample Preparation: Prepare lysates from relevant tissues (e.g., vascular smooth muscle cells) or use purified carbonic anhydrase isoforms.
-
Assay Procedure:
-
Add the sample or positive control to a 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with this compound at various concentrations.
-
Initiate the reaction by adding the CA substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time.
-
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The inhibitory effect of this compound can be determined by comparing the reaction rates in the presence and absence of the drug. An IC50 value can be calculated to quantify its inhibitory potency.
KCa Channel Activity Assay (Patch-Clamp Electrophysiology)
Objective: To investigate the effect of this compound on the activity of large-conductance calcium-activated potassium (KCa) channels.
Methodology:
-
Cell Preparation: Isolate vascular smooth muscle cells from a suitable animal model.
-
Patch-Clamp Recording: Use the whole-cell or inside-out patch-clamp technique to record KCa channel currents.
-
Experimental Conditions:
-
Use a pipette solution containing a known concentration of free Ca2+ to activate the KCa channels.
-
Apply voltage steps to elicit channel currents.
-
-
Drug Application: Perfuse the cells with a solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in channel current amplitude and open probability (NPo) before and after drug application. This will reveal whether this compound activates or inhibits KCa channels.
Assessment of Metabolic Parameters in vivo
Objective: To evaluate the impact of this compound on glucose and uric acid metabolism.
Methodology:
-
Animal Model: Use a relevant animal model, such as spontaneously hypertensive rats (SHR) or a model of metabolic syndrome.
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at clinically relevant doses for a specified duration.
-
Glucose Tolerance Test (GTT):
-
Fast the animals overnight.
-
Administer a glucose bolus.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose and insulin (B600854) levels.
-
-
Uric Acid Measurement:
-
Collect blood samples at baseline and after the treatment period.
-
Measure serum uric acid levels using a commercially available assay kit.
-
-
Data Analysis: Compare the changes in glucose tolerance, insulin secretion, and uric acid levels between the this compound-treated group and a vehicle-treated control group.
Conclusion
The pharmacological actions of this compound extend beyond its primary effect on the renal sodium-chloride cotransporter. A comprehensive understanding of its off-target effects on vascular signaling pathways, ion channels, and metabolic parameters is essential for optimizing its therapeutic use and mitigating potential adverse events. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex pharmacology of this compound and to inform the development of next-generation antihypertensive agents with improved safety and efficacy profiles. Further research is warranted to delineate the precise molecular mechanisms underlying these off-target effects and to establish their clinical significance.
References
- 1. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of thiazide diuretic on vascular eicosanoid system of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazide Diuretic–Induced Change in Fasting Plasma Glucose: a Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can thiazide diuretics cause increases in serum glucose? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 6. Association of Thiazide‐Type Diuretics With Glycemic Changes in Hypertensive Patients: A Systematic Review and Meta‐Analysis of Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Failure of this compound to lower home blood pressure level in "essential" hypertensive and normotensive young men, despite significant plasma volume contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of dosage and duration of therapy on the rate of response to this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. The antihypertensive effect of MK on spontaneously hypertensive rats through the AMPK/Akt/eNOS/NO and ERK1/2/Cx43 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Methyclothiazide Solutions for In Vitro Research
Introduction Methyclothiazide is a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] For in vitro studies investigating its mechanism of action and cellular effects, the preparation of accurate and stable solutions is critical. This compound is a white to practically white crystalline powder with very low solubility in water, making organic solvents necessary for creating stock solutions suitable for cell-based assays.[3][4][5] This document provides a detailed protocol for the dissolution of this compound for use in in vitro experiments.
Chemical and Physical Properties A summary of key properties for this compound is essential for accurate preparation of solutions.
| Property | Value |
| Chemical Name | 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[3] |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂[3] |
| Molecular Weight | 360.23 g/mol [3] |
| Appearance | White to practically white crystalline powder[3][4] |
| Melting Point | ~225 °C[3][4] |
Solubility Data The choice of solvent is crucial due to the poor aqueous solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.[3]
| Solvent | Solubility |
| DMSO | 72 mg/mL (approx. 200 mM)[6][7] |
| Ethanol | Slightly soluble; 4.0 mg/mL (approx. 11.1 mM)[3][4][7] |
| Methanol | Sparingly soluble[3][4] |
| Water | Very slightly soluble; ~50 mg/L[3][4][8] |
| Acetone | Freely soluble[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be further diluted to working concentrations in cell culture media.
Materials:
-
This compound powder (MW: 360.23 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional, set to 37°C)
-
0.22 µm syringe filter (optional)
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh 3.60 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add 1 mL of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM.[3]
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved.[3] Gentle warming in a 37°C water bath can aid dissolution.[3][6]
-
Sterilization (Optional): If required for the specific application (e.g., sensitive cell cultures), sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and minimize freeze-thaw cycles.[3]
-
Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion to ensure homogeneity and prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Application: Use the freshly prepared working solution immediately for your in vitro assay.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
Caption: Primary mechanism of this compound action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 135-07-9: this compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Cas 135-07-9,this compound | lookchem [lookchem.com]
High-Performance Liquid Chromatography (HPLC) Method for Methyclothiazide Quantification
Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative determination of Methyclothiazide in pharmaceutical formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema. Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal method for the determination of active pharmaceutical ingredients (APIs) like this compound.
This application note describes a simple, rapid, and validated RP-HPLC method for the simultaneous estimation of this compound. The method utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier, with detection at a suitable UV wavelength.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The specific chromatographic conditions for the analysis of this compound are summarized in the table below.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Condition |
| HPLC Column | C18 ODS Inertsil (4.6 x 150mm, 5µm)[1] |
| Mobile Phase | Buffer:Acetonitrile (B52724) (30:70, v/v)[1] |
| (Buffer: Potassium dihydrogen orthophosphate, pH adjusted to 3.5 with orthophosphoric acid)[1] | |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[1] |
| Run Time | 10 minutes[1] |
| Diluent | Mobile Phase[1] |
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Protocol
Preparation of Solutions
3.1.1. Buffer Preparation (pH 3.5)
-
Weigh 7 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.[1]
-
Adjust the pH of the solution to 3.5 using orthophosphoric acid.[1]
3.1.2. Mobile Phase Preparation
-
Mix the prepared buffer and acetonitrile in a ratio of 30:70 (v/v).[1]
-
Degas the mobile phase in an ultrasonic water bath for 5 minutes before use.[1]
3.1.3. Standard Stock Solution Preparation
-
Accurately weigh and transfer a suitable amount of this compound reference standard into a volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to obtain a known concentration.
3.1.4. Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (mobile phase) and sonicate to dissolve the active ingredient.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure that there are no interfering peaks.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented in the table below.
Table 2: Summary of Method Validation Data for this compound
| Validation Parameter | Result |
| Retention Time (min) | 2.162[1] |
| Linearity Range (µg/mL) | 20-100[1] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established. |
| Limit of Detection (LOD) (µg/mL) | 0.2[1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.5[1] |
| Recovery (%) | 98%[1] |
Diagrams
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method has been validated and is suitable for routine quality control analysis.
References
Application Notes and Protocols for Methyclothiazide in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyclothiazide is a thiazide diuretic used in the management of hypertension.[1] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.[1] This diuretic effect contributes to a reduction in blood volume and, consequently, blood pressure.[1] Beyond its renal effects, this compound also exhibits direct vascular actions, including endothelium-dependent vasodilation, which is particularly relevant in the context of hypertension research.[2] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized animal model that mimics many aspects of human essential hypertension, making it an invaluable tool for studying the pathophysiology of hypertension and evaluating the efficacy of antihypertensive drugs. These application notes provide detailed protocols for the use of this compound in SHR models, summarize key quantitative data from relevant studies, and illustrate the proposed signaling pathways involved in its vascular effects.
Data Presentation
While specific blood pressure reduction data for this compound in SHR models is limited in publicly available literature, data from studies using the closely related thiazide diuretic, trichloromethiazide, can provide a valuable reference.
Table 1: Effect of Trichlormethiazide on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dosage | Treatment Duration | Baseline Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Reference |
| Untreated SHR | Vehicle | 10 weeks | ~204 | ~204 | 0 | [3] |
| Trichlormethiazide | 10 mg/kg/day in drinking water | 10 weeks | ~204 | ~155 | -49 | [3] |
Table 2: Effect of this compound on Norepinephrine-Induced Vasoconstriction in Isolated Aortic Rings from Spontaneously Hypertensive Rats (SHR)
| Treatment | Concentration | Maximal Vasoconstrictive Effect of Norepinephrine (B1679862) (%) | Reference |
| Control (SHR Aorta) | - | 100 | [4] |
| This compound (MCTZ) | 10⁻⁴ M | 41 ± 11 | [4] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in SHR Models
Objective: To evaluate the long-term effects of this compound on blood pressure in spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age
-
Age-matched Wistar-Kyoto (WKY) rats (as normotensive controls)
-
This compound
-
Vehicle for dissolving this compound (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes (1 mL)
-
Animal balance
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Animal Acclimatization: Acclimate male SHR and WKY rats to the housing facility for at least one week before the start of the experiment. House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Baseline Blood Pressure Measurement: For 3-5 consecutive days before the start of treatment, measure and record the baseline systolic blood pressure of all rats using the tail-cuff method (see Protocol 3).
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. A suggested dosage for rats, extrapolated from clinical use and related studies, is in the range of 2-5 mg/kg/day.[5][6] The concentration of the suspension should be calculated based on the average body weight of the rats and the desired dosing volume (typically 5-10 mL/kg).
-
Drug Administration:
-
Divide the rats into treatment and control groups (n=8-10 per group).
-
Administer the this compound suspension to the treatment group via oral gavage once daily.
-
Administer an equivalent volume of the vehicle to the control group using the same method.
-
-
Treatment Period: Continue the daily administration for a period of 4-8 weeks.
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly throughout the study period using the tail-cuff method.
-
Data Analysis: At the end of the study, calculate the average change in systolic blood pressure from baseline for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference between the this compound-treated and control groups.
Protocol 2: Evaluation of Endothelium-Dependent Vasodilation in Isolated SHR Aortic Rings
Objective: To assess the direct vascular effects of this compound on aortic rings isolated from spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age
-
Wistar-Kyoto (WKY) rats (as normotensive controls)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Norepinephrine
-
This compound
-
Nω-nitro-L-arginine (L-NNA, a nitric oxide synthase inhibitor)
-
Organ bath system with force transducers
-
Dissection microscope and instruments
Procedure:
-
Aorta Isolation: Euthanize the SHR and WKY rats and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.
-
Preparation of Aortic Rings: Under a dissection microscope, remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.
-
Mounting of Aortic Rings: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g. After equilibration, induce a stable contraction with norepinephrine (e.g., 10⁻⁷ M).
-
This compound Incubation: Once a stable contraction is achieved, add this compound cumulatively to the organ bath to obtain a concentration-response curve (e.g., 10⁻⁸ M to 10⁻⁴ M). Record the relaxation response.
-
Role of Endothelium and Nitric Oxide: To investigate the mechanism, a parallel experiment can be conducted where:
-
The endothelium is mechanically removed from some aortic rings before mounting.
-
Aortic rings with intact endothelium are pre-incubated with L-NNA (e.g., 10⁻⁴ M) for 30 minutes before the addition of norepinephrine and this compound.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by norepinephrine. Compare the concentration-response curves of this compound in the presence and absence of endothelium and in the presence of L-NNA.
Protocol 3: Blood Pressure Measurement in Conscious SHR using the Tail-Cuff Method
Objective: To non-invasively measure systolic blood pressure in conscious spontaneously hypertensive rats.
Materials:
-
Tail-cuff plethysmography system (including a restrainer, an occlusion cuff, a sensor, and a control unit)
-
Warming chamber or heating pad
Procedure:
-
Acclimatization to the Procedure: To minimize stress-induced variations in blood pressure, acclimate the rats to the restrainer and the measurement procedure for several days before recording data.
-
Warming: Place the rat in a warming chamber or on a heating pad set to a comfortable temperature (around 37°C) for 10-15 minutes to induce vasodilation of the tail artery, which is necessary for detecting the pulse.
-
Restraining the Rat: Gently guide the rat into the restrainer, ensuring it is snug but not overly restrictive.
-
Cuff and Sensor Placement: Place the occlusion cuff and the sensor cuff at the base of the rat's tail.
-
Blood Pressure Measurement:
-
Start the measurement cycle on the control unit. The occlusion cuff will inflate to a pressure above the expected systolic pressure and then slowly deflate.
-
The sensor will detect the return of blood flow as the pressure in the occlusion cuff falls below the systolic pressure.
-
The system will record the systolic blood pressure.
-
Repeat the measurement cycle 5-7 times for each rat and calculate the average of the consistent readings. Discard any outlier measurements.
-
-
Recording Data: Record the average systolic blood pressure for each animal.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Proposed signaling pathway for this compound.
References
- 1. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Direct vascular actions of this compound and indapamide in aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for Studying Methyclothiazide in Renal Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyclothiazide is a thiazide diuretic primarily utilized in the management of hypertension and edema.[1] Its therapeutic efficacy stems from its action on the kidneys, specifically within the distal convoluted tubule (DCT) of the nephron.[1] These application notes provide a comprehensive guide for the experimental design of studies investigating the renal effects of this compound. Detailed protocols for key in vivo and in vitro experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
The primary mechanism of action of this compound involves the inhibition of the sodium-chloride symporter, also known as the thiazide-sensitive NaCl cotransporter (NCC) or SLC12A3.[2][3] This transporter is located on the apical membrane of DCT cells and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[4] By blocking NCC, this compound increases the urinary excretion of sodium and chloride ions.[5] This enhanced excretion of salt leads to an osmotic increase in water excretion, resulting in diuresis.[2] Additionally, the increased sodium delivery to the distal nephron can lead to an increase in potassium excretion.[2]
Data Presentation
Table 1: Representative Dose-Response Effect of a Thiazide Diuretic (Hydrochlorothiazide) on Urine Volume in Rats (24-hour collection)
| Treatment Group | Dose (mg/kg) | Mean Urine Output (mL) | Percent Increase vs. Control |
| Vehicle Control | - | 10.2 | - |
| Hydrochlorothiazide (B1673439) | 2.5 | 14.8 | 45% |
| Hydrochlorothiazide | 5.0 | 18.5 | 81% |
| Hydrochlorothiazide | 10.0 | 22.1 | 117% |
Data are representative of typical findings for thiazide diuretics in preclinical studies.
Table 2: Representative Dose-Response Effect of a Thiazide Diuretic (Hydrochlorothiazide) on Urinary Electrolyte Excretion in Rats (24-hour collection)
| Treatment Group | Dose (mg/kg) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) | Ca2+ Excretion (mg/24h) |
| Vehicle Control | - | 1.5 | 2.0 | 1.8 | 5.0 |
| Hydrochlorothiazide | 2.5 | 2.8 | 2.5 | 3.0 | 4.2 |
| Hydrochlorothiazide | 5.0 | 3.9 | 2.9 | 4.2 | 3.5 |
| Hydrochlorothiazide | 10.0 | 5.1 | 3.4 | 5.5 | 2.8 |
Data are representative of typical findings for thiazide diuretics in preclinical studies and demonstrate increased sodium, potassium, and chloride excretion, and decreased calcium excretion.
Signaling Pathway of this compound Action
The primary molecular target of this compound is the NCC transporter in the distal convoluted tubule. The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This compound directly inhibits the transport function of NCC.
Experimental Protocols
Protocol 1: In Vivo Diuretic Activity in Rats
This protocol details the methodology for assessing the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week to acclimatize.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Positive control (e.g., Hydrochlorothiazide, 10 mg/kg)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
3. Experimental Procedure:
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform hydration and gastric emptying.
-
Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Hydrochlorothiazide)
-
Group 3-5: this compound (e.g., 1, 3, and 10 mg/kg)
-
-
Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.
-
Drug Administration: Immediately after the saline load, administer the vehicle, positive control, or this compound to the respective groups via oral gavage.
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h).
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected for each time period.
-
Electrolyte Concentration: Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
-
Calcium Concentration (Optional): Analyze urine for Ca2+ concentration to assess the calcium-sparing effect.
-
4. Data Analysis:
-
Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.
-
Compare the mean urine volume and electrolyte excretion of the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
-
Present the data in tables as shown in Tables 1 and 2.
Protocol 2: In Vitro NCC Inhibition Assay in HEK293 Cells
This protocol describes a method to assess the inhibitory effect of this compound on NCC activity using a human embryonic kidney (HEK293) cell line stably expressing human NCC.
1. Cell Culture:
-
Maintain HEK293 cells stably expressing human NCC (HEK293-hNCC) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates and grow to 90-95% confluency.
2. Materials:
-
HEK293-hNCC cells
-
This compound
-
Positive control (e.g., Hydrochlorothiazide)
-
Chloride-free buffer (e.g., containing sodium gluconate)
-
Chloride-containing buffer (e.g., containing NaCl)
-
Fluorescent chloride indicator dye (e.g., MQAE or SPQ)
-
Plate reader with fluorescence capabilities
3. Experimental Procedure:
-
Dye Loading: Wash cells with chloride-free buffer and incubate with the fluorescent chloride indicator dye according to the manufacturer's instructions.
-
Pre-incubation: Wash away excess dye and pre-incubate the cells with varying concentrations of this compound, hydrochlorothiazide, or vehicle in chloride-free buffer for 15-30 minutes.
-
Measurement of Chloride Influx: Use a plate reader to measure the baseline fluorescence. Rapidly add chloride-containing buffer to initiate NCC-mediated chloride influx.
-
Fluorescence Quenching: Monitor the decrease in fluorescence over time as chloride enters the cells and quenches the dye's fluorescence.
-
Data Acquisition: Record fluorescence readings at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
4. Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Subtract the rate of quenching in the presence of a saturating dose of hydrochlorothiazide (thiazide-insensitive component) from all other measurements to determine the NCC-specific chloride influx.
-
Plot the percent inhibition of NCC activity against the log concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot Analysis of NCC Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation state of NCC in kidney tissue from treated animals or in cultured cells.
1. Sample Preparation:
-
From Kidney Tissue:
-
Euthanize animals at the desired time point after this compound treatment.
-
Rapidly excise the kidneys and place them in ice-cold phosphate-buffered saline (PBS) containing phosphatase and protease inhibitors.
-
Homogenize the kidney cortex in lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
From Cultured Cells:
-
Treat HEK293-hNCC cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them directly in the culture dish with lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total NCC and phosphorylated NCC (e.g., phospho-Threonine 53/58) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated NCC signal to the total NCC signal for each sample.
-
Compare the relative phosphorylation levels between different treatment groups.
Conclusion
These application notes and protocols provide a robust framework for investigating the renal physiological effects of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the diuretic and molecular mechanisms of this important therapeutic agent. The provided diagrams offer visual aids to understand the underlying biological pathways and experimental procedures. Careful adherence to these protocols will facilitate a comprehensive evaluation of this compound's impact on renal function.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (this compound Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Notes and Protocols for Methyclothiazide Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyclothiazide is a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[3] These application notes provide a comprehensive guide for the administration of this compound in rodent studies to evaluate its diuretic and antihypertensive effects. The following protocols and data are intended to serve as a foundational resource for researchers in preclinical drug development.
Mechanism of Action
This compound exerts its diuretic effect by blocking the sodium-chloride (Na+/Cl-) symporter (NCC) in the apical membrane of the cells in the distal convoluted tubule (DCT) of the nephron.[3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic retention of water, resulting in diuresis.[3] Additionally, the increased sodium delivery to the distal renal tubule can enhance the exchange of sodium for potassium, potentially leading to increased potassium excretion.[4] this compound has also been shown to have vasodilatory effects, which contribute to its antihypertensive properties, although the exact mechanism is not fully understood.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the distal convoluted tubule.
Quantitative Data
Table 1: Representative Dose-Response Effect of Thiazide Diuretics on Urine Volume in Rats
| Treatment Group (Dose, p.o.) | Mean Urine Output (mL/24h) | Percent Increase vs. Control | Reference |
| Control (Vehicle) | 8.5 ± 0.5 | - | Adapted from[4] |
| Hydrochlorothiazide (B1673439) (10 mg/kg) | 18.2 ± 1.2 | 114% | Adapted from[4][5] |
| Trichlormethiazide (3 mg/kg) | Significant Increase | Value dependent on control | [6] |
| Trichlormethiazide (10 mg/kg) | Significant Increase | Value dependent on control | [6] |
| p < 0.05 compared to control. |
Table 2: Representative Effect of Thiazide Diuretics on Urinary Electrolyte Excretion in Rats (24h)
| Treatment Group (Dose, p.o.) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) | Reference |
| Control (Vehicle) | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.3 ± 0.1 | Adapted from[4] |
| Hydrochlorothiazide (10 mg/kg) | 2.8 ± 0.2 | 2.1 ± 0.1 | 2.9 ± 0.2 | Adapted from[4] |
| Trichlormethiazide (0.5 mg/kg) | Obvious Natriuresis | - | - | [6] |
| p < 0.05 compared to control. |
Table 3: Representative Effect of this compound on Blood Pressure in Rodents
| Rodent Model | This compound Administration | Effect on Blood Pressure | Reference |
| Dahl Salt-Sensitive (DS) Rats | Added to drinking water for 7 weeks | Attenuated development of hypertension | [7] |
| Spontaneously Hypertensive Rats (SHR) | 10⁻⁴ M (in vitro aortic rings) | Inhibited vasoconstrictor responses | N/A |
Experimental Protocols
The following is a detailed protocol for a typical study evaluating the diuretic activity of this compound in rats.
Materials
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
0.9% saline solution
Experimental Workflow
Caption: Workflow for a rodent diuretic study.
Procedure
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Grouping: Divide the animals into experimental groups (e.g., vehicle control, standard diuretic, and one or more this compound dose groups), with a minimum of six animals per group.
-
Fasting: Withhold food for 18 hours before the experiment to ensure uniform gastric emptying and hydration status. Water should be available ad libitum.[3]
-
Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.[3]
-
Drug Administration: Immediately after the saline load, administer the vehicle, standard diuretic, or this compound to the respective groups. The typical route of administration is oral gavage (p.o.).
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined time intervals (e.g., 0-4h, 4-8h, and 8-24h).
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected for each time period.
-
Electrolyte Concentration: Analyze urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.
-
Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
The diuretic index can be calculated as: (Urine volume of test group) / (Urine volume of control group). A value greater than 1 indicates diuretic activity.[3]
-
Conclusion
This document provides a comprehensive overview of the administration of this compound in rodent studies for evaluating its diuretic and antihypertensive properties. The provided protocols and representative data from similar thiazide diuretics offer a strong foundation for designing and executing preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
- 1. This compound (this compound Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. benchchem.com [benchchem.com]
- 4. njppp.com [njppp.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound attenuates salt-induced hypertension without affecting sympathetic responsiveness in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Methyclothiazide Analogs Using Cell-Based Assays for Sodium-Chloride Cotransporter (NCC) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyclothiazide is a thiazide diuretic used for treating hypertension and edema.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][3] By blocking NCC, this compound increases the excretion of sodium, chloride, and water, leading to a reduction in blood volume and pressure.[1][3] The development of novel this compound analogs is a promising strategy for identifying compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
This application note provides a detailed protocol for a robust, cell-based, high-throughput screening (HTS) campaign to identify and characterize novel this compound analogs that inhibit NCC. The workflow incorporates a primary screen to assess NCC inhibition, a secondary screen to determine dose-dependent potency, and a cytotoxicity assay to eliminate non-specific or toxic compounds.
Principle of the Assay
The primary screening assay measures the activity of the NCC by quantifying the influx of a surrogate ion, Thallium (Tl+), into cells engineered to express the human NCC.[4][5] Tl+ is transported by NCC and can be detected using a Thallium-sensitive fluorescent dye. Inhibition of NCC by active compounds results in a decreased rate of Tl+ influx and a corresponding reduction in fluorescence, allowing for the identification of potential inhibitors. Hits from the primary screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). A parallel cytotoxicity assay is crucial to ensure that the observed inhibition is not a result of general cellular toxicity.[6][7]
Signaling Pathway and Experimental Workflow
The activity of the sodium-chloride cotransporter (NCC) is tightly regulated by a complex kinase signaling cascade. The With-No-Lysine (WNK) kinases, particularly WNK1, WNK3, and WNK4, are central regulators.[8][9] These kinases phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[9] Activated SPAK/OSR1 then directly phosphorylates NCC, leading to its activation and increased salt reabsorption.[9][10] Thiazide diuretics like this compound directly inhibit the transport function of NCC.
The screening process follows a multi-step workflow designed to efficiently identify and validate potent and non-toxic inhibitors of NCC from a library of this compound analogs.
Experimental Protocols
4.1. Cell Line and Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Sodium-Chloride Cotransporter (SLC12A3), hereafter referred to as HEK293-hNCC cells.[11][12][13]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain hNCC expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent conditions.
4.2. Protocol 1: Primary HTS - Thallium Influx Assay
This assay measures NCC-mediated Tl+ influx as an indicator of transporter activity.
Materials:
-
HEK293-hNCC cells
-
Black, clear-bottom 384-well microplates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
Assay Buffer (Chloride-free): 130 mM Na-gluconate, 5 mM K-gluconate, 2 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM HEPES, pH 7.4.
-
Stimulus Buffer: Assay Buffer containing Thallium sulfate (B86663) (Tl2SO4).
-
This compound analog library (10 mM in DMSO)
-
Positive Control: this compound
-
Negative Control: DMSO vehicle
Procedure:
-
Cell Plating: Seed HEK293-hNCC cells into 384-well plates at a density of 20,000 cells/well in 50 µL of culture medium. Incubate for 24 hours.
-
Compound Addition:
-
Prepare compound plates by diluting the this compound analogs and controls to a 200 µM concentration in Assay Buffer.
-
Remove culture medium from the cell plate and add 20 µL of Assay Buffer.
-
Add 5 µL of the diluted compounds to the respective wells for a final concentration of 10 µM. For controls, add this compound (final conc. 10 µM) and DMSO (final conc. 0.1%).
-
Incubate for 30 minutes at room temperature.
-
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions and add 25 µL to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Thallium Influx Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) every second for 120 seconds.
-
After 10 seconds of baseline reading, the instrument should automatically add 25 µL of Stimulus Buffer to each well.
-
Continue reading the fluorescence for the remaining time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each well.
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - [Slope_Compound - Slope_Positive_Control] / [Slope_Negative_Control - Slope_Positive_Control])
-
-
Identify hits as compounds with % Inhibition greater than a predefined threshold (e.g., >50%).
-
4.3. Protocol 2: Secondary Screening - IC50 Determination
This protocol is identical to the primary screen, but uses a range of compound concentrations to determine potency.
Procedure:
-
Follow steps 1 and 3 from Protocol 4.2.
-
Compound Addition:
-
Perform a serial dilution of the hit compounds (e.g., 10 points, 1:3 dilution starting from 100 µM) in Assay Buffer.
-
Add 5 µL of each concentration to the cell plate.
-
-
Follow steps 4 and 5 from Protocol 4.2.
-
Data Analysis:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
4.4. Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses cell viability to rule out that the observed NCC inhibition is due to cell death.[14]
Materials:
-
HEK293-hNCC cells
-
Clear, 96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive Control (for toxicity): Doxorubicin or another known cytotoxic agent.
Procedure:
-
Cell Plating: Seed HEK293-hNCC cells into 96-well plates at 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with the same concentrations of hit compounds used for IC50 determination. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability relative to the vehicle-treated control wells:
-
% Viability = 100 * (Abs_Compound / Abs_Control)
-
-
Plot % Viability against compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation
The results from the screening cascade should be summarized to facilitate the selection of lead candidates. A therapeutic index (TI) can be calculated (CC50/IC50) to quantify the selectivity of the compound for the target over general cytotoxicity. A higher TI is desirable.
Table 1: Summary of Screening Data for this compound Analogs
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | NCC Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| METH-001 | 85.2 | 0.75 | > 100 | > 133 |
| METH-002 | 92.5 | 0.41 | 85.4 | 208 |
| METH-003 | 45.1 | > 20 | > 100 | N/A |
| METH-004 | 95.8 | 0.33 | 5.2 | 15.8 |
| METH-005 | 78.9 | 1.2 | > 100 | > 83 |
| This compound | 90.1 | 0.55 | > 100 | > 181 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This application note details a comprehensive, HTS-compatible workflow for the identification and characterization of novel this compound analogs as inhibitors of the sodium-chloride cotransporter. The combination of a functional Thallium influx assay for primary and secondary screening with a counter-screen for cytotoxicity provides a robust platform for discovering potent and specific NCC inhibitors. This methodology enables the efficient triage of large compound libraries, facilitating the advancement of promising new candidates for the treatment of hypertension.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. JCI - The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex [jci.org]
- 9. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional evaluation of novel compound heterozygous variants in SLC12A3 of Gitelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel homozygous mutation (p.N958K) of SLC12A3 in Gitelman syndrome is associated with endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kosheeka.com [kosheeka.com]
Application Notes and Protocols for Measuring Methyclothiazide-Induced Ion Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyclothiazide is a thiazide diuretic that primarily acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis, and is a key mechanism in the management of hypertension and edema.[3] Accurate measurement of this compound-induced ion flux is critical for understanding its pharmacodynamics, for the development of novel diuretic compounds, and for studying the pathophysiology of related renal disorders like Gitelman syndrome.[4][5]
This document provides detailed application notes and experimental protocols for the principle techniques used to measure the ion flux mediated by NCC and its inhibition by this compound. The methodologies covered include radioactive ion uptake assays, non-radioactive flux assays, and fluorescence-based assays.
Signaling Pathway of NCC Regulation
The activity of the Na+-Cl- cotransporter (NCC) is tightly regulated by the WNK (With-No-Lysine [K]) kinase signaling pathway. Under conditions of low intracellular chloride, WNK kinases are activated and phosphorylate and activate the SPAK/OSR1 kinases. These, in turn, phosphorylate the N-terminal domain of NCC, leading to its activation and increased Na+-Cl- reabsorption. This compound directly inhibits this transport function.
References
- 1. Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC12A3 solute carrier family 12 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyclothiazide in Studying Electrolyte Balance
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyclothiazide, a thiazide diuretic, serves as a critical pharmacological tool for investigating the mechanisms of electrolyte transport and balance within the renal tubules. Its primary application in a research setting is to induce a state of altered electrolyte handling, allowing for the detailed study of renal responses and the overall impact on systemic electrolyte homeostasis.
Mechanism of Action:
This compound exerts its effects primarily on the distal convoluted tubule (DCT) of the nephron.[1][2] It selectively inhibits the Na+/Cl- symporter (NCC), a protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2] This inhibition leads to an increased urinary excretion of sodium (natriuresis) and chloride, and consequently, an increase in water excretion (diuresis).[1][2][3]
The increased delivery of sodium to the distal renal tubule also enhances the exchange of sodium for potassium, leading to an increased excretion of potassium (kaliuresis).[1][3][4] A notable characteristic of thiazide diuretics like this compound is their effect on calcium excretion. Unlike loop diuretics, they decrease the urinary excretion of calcium.[4] Furthermore, this compound can lead to an increased loss of magnesium.
Key Research Applications:
-
Investigating Renal Electrolyte Handling: By observing the changes in urinary and serum electrolyte concentrations following this compound administration, researchers can study the intricate processes of ion transport in the DCT and downstream segments of the nephron.
-
Modeling Hyponatremia and Hypokalemia: this compound can be used to induce controlled hyponatremia (low sodium levels) and hypokalemia (low potassium levels) in animal models, providing a platform to study the pathophysiology of these conditions and to test potential therapeutic interventions.
-
Studying Calcium and Magnesium Homeostasis: The unique calcium-sparing and magnesium-wasting effects of this compound make it a valuable tool for exploring the renal mechanisms governing the balance of these divalent cations.
-
Drug Discovery and Development: this compound can be used as a reference compound in the development of new diuretic agents or drugs that target renal electrolyte transport.
Quantitative Data Summary
Table 1: Representative Dose-Response Effect of a Thiazide Diuretic (Hydrochlorothiazide) on Urine Volume in Rats [4]
| Treatment Group | Dose (mg/kg) | Mean Urine Output (mL/24h) |
| Control (Vehicle) | - | 10.5 |
| Hydrochlorothiazide | 10 | 15.2 |
| Hydrochlorothiazide | 20 | 18.9 |
Table 2: Representative Dose-Response Effect of a Thiazide Diuretic (Hydrochlorothiazide) on Electrolyte Excretion in Rats (24h) [4]
| Treatment Group | Dose (mg/kg) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) |
| Control (Vehicle) | - | 1.2 | 0.8 | 1.5 |
| Hydrochlorothiazide | 10 | 2.5 | 1.2 | 2.8 |
| Hydrochlorothiazide | 20 | 3.1 | 1.5 | 3.5 |
Experimental Protocols
Preclinical Evaluation of this compound's Effect on Electrolyte Balance in a Rat Model
This protocol outlines a typical experiment to assess the diuretic and electrolyte-altering effects of this compound in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Standard diuretic for comparison (e.g., Furosemide or Hydrochlorothiazide)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying and hydration status.
-
Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.
-
Grouping: Divide the animals into experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose, Standard diuretic).
-
Drug Administration: Immediately after the saline load, administer the respective vehicle, this compound, or standard diuretic to each group via oral gavage.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine at specified time intervals (e.g., 0-4h, 4-8h, and 8-24h).
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected for each time period.
-
Electrolyte Concentration: Analyze urine samples for the concentration of sodium (Na+), potassium (K+), chloride (Cl-), calcium (Ca2+), and magnesium (Mg2+).
-
-
Data Analysis:
-
Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.
-
Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Clinical Evaluation of this compound's Effect on Electrolyte Balance in Humans
This protocol provides a general framework for a clinical trial to study the effects of this compound on electrolyte balance in human subjects.
Study Design:
A randomized, double-blind, placebo-controlled, crossover study design is often employed.
Participants:
Healthy adult volunteers or patients with a specific condition (e.g., hypertension) for whom the effects of this compound are relevant.
Procedure:
-
Washout Period: A washout period of at least two weeks is required where participants refrain from taking any diuretics or medications that could significantly affect electrolyte balance.
-
Treatment Phases:
-
Baseline: Collection of 24-hour urine and fasting blood samples to establish baseline electrolyte levels.
-
Diuretic Administration: Participants are randomly assigned to receive a single oral dose of either this compound (e.g., 2.5 mg or 5 mg) or a placebo.
-
-
Sample Collection:
-
Blood and urine samples are collected at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Crossover: After a suitable washout period, participants cross over to the other treatment arm (placebo or this compound).
-
Measurements:
-
Serum Electrolytes: Sodium, potassium, chloride, calcium, and magnesium concentrations are measured in blood samples.
-
Urinary Electrolytes: The same electrolytes are measured in the collected urine samples to determine excretion rates.
-
-
Data Analysis:
-
Compare the changes in serum and urinary electrolyte levels from baseline between the this compound and placebo groups using appropriate statistical methods.
-
Visualizations
Caption: Mechanism of this compound action on the distal convoluted tubule.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship of this compound's effects on electrolyte balance.
References
Application Notes and Protocols: Cryo-EM Structural Analysis of Thiazide Diuretics Bound to the Na+-Cl- Cotransporter (NCC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for the cryo-electron microscopy (Cryo-EM) structural analysis of the human sodium-chloride cotransporter (NCC) in complex with thiazide diuretics. While a specific structure with Methyclothiazide is not publicly available, the high-resolution Cryo-EM structure of NCC bound to the closely related and potent thiazide diuretic, polythiazide (B1678995), offers significant insights into the mechanism of action for this class of drugs. These findings are crucial for understanding NCC function, interpreting disease-related mutations, and guiding future drug design for hypertension and related cardiovascular diseases.
Introduction
The sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a key protein in the kidneys responsible for salt reabsorption in the distal convoluted tubule.[1][2][3] Its critical role in regulating blood pressure makes it the primary target for thiazide diuretics, a class of drugs widely prescribed for hypertension.[1][4][5] this compound is a thiazide diuretic that functions by inhibiting the NCC, leading to increased excretion of sodium and chloride ions, and consequently, water.[4][6][7]
Recent advancements in cryo-electron microscopy (Cryo-EM) have enabled the determination of the high-resolution structure of human NCC, both in its apo form and in complex with the thiazide diuretic polythiazide.[1][5][8] These structures have revealed the transporter's architecture, ion-binding sites, and the molecular basis of thiazide inhibition.[1][8] The polythiazide-bound structure shows the transporter locked in an outward-facing conformation, with the drug molecule occupying a pocket that overlaps with the chloride-binding site, thereby preventing ion translocation.[1] Given the structural similarity among thiazide diuretics, this provides a strong model for the binding of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the Cryo-EM structural studies of the human NCC.
Table 1: Cryo-EM Data Collection and Refinement Statistics for NCC
| Parameter | NCC (Apo - Inward-Facing) | NCC-Polythiazide Complex (Outward-Facing) |
| Resolution (Overall) | 2.9 Å (TMD), 3.8 Å (CTD)[9][10][11] | 2.79 - 3.24 Å[12] |
| Symmetry | C2 (TMD), C1 (CTD)[9][10] | C2[1] |
| Particles Used for Final Reconstruction | 382,235 (TMD), 79,255 (CTD)[9][10] | Not explicitly stated, but derived from extensive classification. |
| PDB Accession Code | 7YG0[13] | 8FHO, 8FHN, 8FHP, 8FHQ, 8FHR[1] |
| EMDB Accession Code | EMD-29097[14] | Not explicitly stated in snippets. |
Note: TMD refers to the Transmembrane Domain, and CTD refers to the C-terminal Domain. The resolution for different domains can vary due to conformational flexibility.
Signaling Pathway and Mechanism of Action
This compound, as a thiazide diuretic, directly inhibits the sodium-chloride cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule of the kidney.
Caption: Mechanism of action of this compound on the NCC in the distal convoluted tubule.
Experimental Protocols
The following protocols are based on the methodologies described for the structural determination of human NCC.[1][9][10][11]
Protein Expression and Purification
-
Construct Design: A full-length human NCC construct with C-terminal His and Flag tags is used for expression. To enhance expression and stability for structural studies, modifications such as phosphorylation site mutations or chimeras with other transporters (e.g., zebrafish NKCC1 NTD) may be employed.[1][12]
-
Expression: The construct is transiently expressed in human embryonic kidney (HEK293F) cells.
-
Cell Lysis and Solubilization: Harvested cells are lysed, and the membrane fraction is isolated. NCC is solubilized from the membrane using detergents such as digitonin.
-
Affinity Chromatography: The solubilized protein is purified using tandem affinity chromatography, first with a Strep-Tactin resin followed by Ni-NTA affinity chromatography.[15]
-
Size Exclusion Chromatography (SEC): The protein is further purified by SEC to obtain a monodisperse sample.[9][10] The peak corresponding to the NCC dimer is collected.
Cryo-EM Sample Preparation
-
Grid Preparation: The purified NCC, at an optimal concentration (typically 0.5-5 mg/mL), is applied to glow-discharged Cryo-EM grids.[16]
-
Vitrification: The grids are blotted to create a thin film of the sample and then rapidly plunged into liquid ethane (B1197151) cooled by liquid nitrogen.[16] This process, known as vitrification, preserves the protein in a near-native state.[17]
-
For Ligand-Bound Structures: To obtain the structure of NCC in complex with a thiazide diuretic, the purified protein is incubated with an excess of the compound (e.g., polythiazide) prior to grid preparation.
Cryo-EM Data Acquisition
-
Microscope Setup: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV, equipped with a direct electron detector.
-
Automated Data Collection: Automated data collection software is used to acquire a large number of movies of the vitrified sample at various tilt angles.
Cryo-EM Data Processing
The following workflow outlines the key steps in processing the collected Cryo-EM data.
Caption: A generalized workflow for single-particle Cryo-EM data processing.
-
Motion Correction: The raw movie frames are aligned to correct for beam-induced motion.[17]
-
CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated and corrected for.[17][18]
-
Particle Picking: Individual NCC particles are automatically or semi-automatically selected from the micrographs.[18]
-
2D Classification: The selected particles are classified into 2D classes to remove junk particles and select for high-quality views.[18]
-
Ab Initio 3D Model Generation: An initial 3D model is generated from the 2D class averages.
-
3D Classification and Refinement: Particles are classified into different 3D conformations, and the desired classes are subjected to iterative refinement to achieve a high-resolution 3D map.[18]
-
Model Building and Validation: An atomic model of NCC is built into the final Cryo-EM density map and refined.
Structural Insights and Logical Relationships
The Cryo-EM structures of NCC have provided a blueprint for understanding its function and inhibition.
Caption: Logical relationship of thiazide diuretic binding to NCC.
The structural data reveals that thiazide diuretics bind to a pocket in the transmembrane domain of NCC that is accessible from the extracellular side.[1] This binding event stabilizes an outward-facing conformation of the transporter, preventing the conformational changes necessary for ion translocation.[1] The binding site for polythiazide directly overlaps with the chloride-binding site, providing a clear mechanism for competitive inhibition.[1] These insights are invaluable for the rational design of new and more effective NCC inhibitors.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-function relationships in the sodium chloride cotransporter [frontiersin.org]
- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure of the human sodium-chloride cotransporter NCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EMDB-29097: Cryo-EM structure of human NCC (class 1) - Yorodumi [pdbj.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 17. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 18. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]
Application Note: Determination of Methyclothiazide Binding Kinetics to the Human Sodium-Chloride Cotransporter using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyclothiazide is a thiazide diuretic widely prescribed for the treatment of hypertension and edema.[1][2][3] Its therapeutic effect stems from the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubules of the kidney.[1][4][5] By blocking NCC, this compound prevents the reabsorption of sodium and chloride ions, leading to increased water excretion and a subsequent reduction in blood volume and pressure.[1][4] A thorough understanding of the binding kinetics and thermodynamics of this interaction is crucial for the development of more potent and specific diuretic drugs.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a molecular binding event.[6][7][8] This label-free, in-solution method allows for the simultaneous determination of the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[7][9] Recent advancements in ITC instrumentation and data analysis, known as kinetic ITC (kinITC), also enable the determination of the association (k on ) and dissociation (k off ) rate constants, providing a complete kinetic and thermodynamic profile of the binding interaction from a single set of experiments.[5][6][10][11]
This application note provides a detailed protocol for determining the binding kinetics of this compound to the human sodium-chloride cotransporter (NCC) using Isothermal Titration Calorimetry.
Experimental Workflow
The overall experimental workflow for determining the binding kinetics of this compound to the human NCC via ITC is depicted below.
Experimental Protocols
Expression and Purification of Human Sodium-Chloride Cotransporter (NCC)
The human NCC is a membrane protein and requires a robust expression and purification strategy to obtain sufficient quantities of stable and active protein for biophysical studies. Recent cryo-electron microscopy studies have successfully detailed methods for producing full-length human NCC.[1][12] The following protocol is adapted from these published methods.
a. Expression in Human Cells:
-
Construct: The full-length human NCC (UniProt ID: P55017) cDNA is cloned into a mammalian expression vector, such as pCAG, containing a C-terminal affinity tag (e.g., tandem His-tag and FLAG-tag) for purification.[1]
-
Cell Line: Human embryonic kidney (HEK293F) cells are a suitable host for expressing human NCC.[1]
-
Transfection and Culture: HEK293F cells are cultured in suspension using a suitable medium like SMM 293-TII. Transient transfection of the NCC expression vector is performed when the cell density reaches an appropriate level (e.g., ~1.5 x 10^6 cells/mL).[9] Cells are typically harvested 36-48 hours post-transfection.[9]
b. Membrane Preparation and Solubilization:
-
Harvested cells are resuspended in a hypotonic buffer and lysed using a Dounce homogenizer.
-
The cell lysate is centrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a solubilization buffer containing a mild detergent such as lauryl maltose (B56501) neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS) to extract the NCC protein from the lipid bilayer. The buffer should also contain protease inhibitors.
c. Purification:
-
Affinity Chromatography: The solubilized protein is first purified using an anti-FLAG affinity resin. After extensive washing, the protein is eluted with a buffer containing a competitive agent (e.g., FLAG peptide).
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate the NCC from aggregated protein and other contaminants. The SEC running buffer should contain a suitable detergent (e.g., LMNG and CHS) to maintain the solubility and stability of the protein. The fractions corresponding to the monodisperse NCC peak are collected.
Preparation of this compound and ITC Buffer
-
This compound Stock Solution: A high-concentration stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., DMSO) and then diluting it into the final ITC buffer. It is critical to ensure that the final concentration of the organic solvent is identical in both the protein and ligand solutions to minimize heats of dilution.[13]
-
ITC Buffer: The final buffer used for the ITC experiment should be the same as the SEC buffer used for the final purification step of NCC to avoid buffer mismatch, which can generate significant heat signals.[13] A typical buffer might contain 20 mM HEPES pH 7.4, 150 mM NaCl, and the same concentration of detergent used during purification. The protein solution should be dialyzed extensively against this buffer before the experiment.
Isothermal Titration Calorimetry (ITC) Experiment
The following protocol is a general guideline and may need to be optimized based on the specific instrument and the interaction being studied.
-
Sample Preparation:
-
The purified NCC protein is loaded into the ITC sample cell at a concentration typically in the range of 10-50 µM.
-
This compound is loaded into the injection syringe at a concentration 10-20 times higher than the NCC concentration (e.g., 100-1000 µM).
-
-
Instrument Setup:
-
The ITC instrument is set to the desired experimental temperature (e.g., 25 °C).
-
The reference cell is filled with the dialysis buffer.
-
-
Titration:
-
A series of small injections (e.g., 1-2 µL) of the this compound solution are titrated into the NCC solution in the sample cell.
-
The heat change associated with each injection is measured.
-
Control experiments, such as titrating this compound into the buffer alone, should be performed to determine the heat of dilution.[14]
-
Data Presentation and Analysis
The raw ITC data, consisting of a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of this compound to NCC.
Thermodynamic Analysis
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This analysis yields the following thermodynamic parameters:
-
Binding Affinity (K D ): The dissociation constant, which is a measure of the strength of the interaction.
-
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
-
Stoichiometry (n): The number of this compound molecules that bind to one molecule of NCC.
From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:
ΔG = -RT * ln(K A ) = ΔH - TΔS
where R is the gas constant, T is the absolute temperature, and K A is the association constant (1/K D ).
Table 1: Summary of Thermodynamic Parameters for this compound-NCC Interaction
| Parameter | Symbol | Value | Units |
| Binding Affinity | K D | [To be determined] | µM |
| Enthalpy Change | ΔH | [To be determined] | kcal/mol |
| Entropy Change | ΔS | [To be determined] | cal/mol·K |
| Gibbs Free Energy Change | ΔG | [To be determined] | kcal/mol |
| Stoichiometry | n | [To be determined] |
Kinetic Analysis (kinITC)
To determine the binding kinetics, the raw ITC data is analyzed using specialized software that implements the kinITC methodology, such as AFFINImeter.[5][6] This analysis involves fitting the shape of the individual injection peaks, which contain kinetic information about the binding event.[5]
The primary signal in ITC is the heat power, which is directly related to the reaction kinetics.[6] By analyzing the time course of the heat flow after each injection, the association and dissociation rate constants can be extracted.
Table 2: Summary of Kinetic Parameters for this compound-NCC Interaction
| Parameter | Symbol | Value | Units |
| Association Rate Constant | k on | [To be determined] | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k off | [To be determined] | s⁻¹ |
Signaling Pathway and Binding Mechanism
This compound directly inhibits the ion transport function of the NCC. The binding of this compound to its site on the NCC is believed to lock the transporter in a conformation that is unable to bind and/or translocate sodium and chloride ions.
Isothermal Titration Calorimetry provides a robust and comprehensive method for characterizing the binding of this compound to its therapeutic target, the sodium-chloride cotransporter. By employing both traditional thermodynamic analysis and advanced kinetic ITC analysis, researchers can obtain a complete picture of the molecular interactions driving this important drug-target engagement. This detailed understanding is invaluable for structure-activity relationship studies and the rational design of novel diuretic agents with improved efficacy and safety profiles.
References
- 1. Cryo-EM structure of the human sodium-chloride cotransporter NCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 3. d-nb.info [d-nb.info]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. How can I get kinetic information from an ITC experiment? [blog.affinimeter.com]
- 6. Extending ITC to Kinetics with kinITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Kinetics of Molecular Association by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Fluorescent Assay for Monitoring Methyclothiazide's Effect on Intracellular Sodium in a Recombinant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for a cell-based fluorescent assay to quantify the inhibitory effect of Methyclothiazide on intracellular sodium influx. This compound is a thiazide diuretic that functions by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, which is primarily expressed in the distal convoluted tubule of the kidney.[1][2][3] This assay utilizes a human embryonic kidney (HEK293) cell line stably expressing the human NCC protein and the high-performance fluorescent sodium indicator, ING-2 AM, to measure changes in intracellular sodium concentration.[4][5][6] The protocol is optimized for a 96-well plate format, making it suitable for compound screening and pharmacological profiling in drug discovery and development.
Assay Principle
The assay is based on the principle of fluorescence quenching. The selected indicator, ION Natrium Green-2 (ING-2), exhibits low fluorescence in a low-sodium environment and a significant increase in fluorescence intensity upon binding to intracellular sodium ions.[5]
The experimental model consists of HEK293 cells engineered to express the thiazide-sensitive Na+/Cl- cotransporter (NCC/SLC12A3).[6][7] Under normal assay conditions, these cells are first loaded with the membrane-permeable ING-2 AM ester. The ester is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells. A low-sodium buffer is used to establish a baseline. A sodium gradient is then created by adding a high-sodium buffer, which drives Na+ influx through the active NCC transporters, resulting in a sharp increase in fluorescence.
When the inhibitor, this compound, is present, it blocks the NCC transporter.[3] This inhibition prevents or reduces the influx of sodium ions into the cell upon stimulation, leading to a dose-dependent attenuation of the fluorescence signal. The potency of this compound (or other test compounds) can be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Mechanism of Action and Assay Workflow Diagrams
The following diagrams illustrate the molecular mechanism of this compound and the experimental workflow.
Materials and Reagents
| Reagent | Vendor (Example) | Purpose |
| HEK293 cells expressing SLC12A3 | ATCC / In-house | Cellular model expressing the target |
| This compound | Sigma-Aldrich | Test compound (NCC inhibitor) |
| ING-2 AM (Ion Natrium Green-2) | ION Biosciences | Fluorescent intracellular sodium indicator |
| Pluronic™ F-127 | Thermo Fisher | Surfactant to aid dye loading |
| Probenecid | Sigma-Aldrich | Anion transport inhibitor to improve dye retention |
| DMEM, High Glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| 96-well black, clear-bottom plates | Corning | Assay plate for fluorescence reading |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for compounds and dyes |
| HEPES | Sigma-Aldrich | Buffering agent |
| NaCl, KCl, CaCl2, MgCl2, Glucose | Sigma-Aldrich | Components for assay buffers |
Experimental Protocol
Reagent Preparation
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer (Low Sodium): 20 mM HEPES, 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose. Adjust pH to 7.4.
-
Stimulation Buffer (High Sodium): 20 mM HEPES, 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose. Adjust pH to 7.4.
-
This compound Stock (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C. Prepare serial dilutions in Assay Buffer on the day of the experiment.
-
ING-2 AM Loading Solution:
-
Prepare a 100X Pluronic F-127 solution (e.g., 20% w/v in DMSO).
-
Prepare a 100X Probenecid solution (e.g., 250 mM in 1N NaOH, then buffer).
-
For 10 mL of loading solution, add 100 µL of 100X Pluronic F-127 and 100 µL of 100X Probenecid to 9.8 mL of Assay Buffer.[4]
-
Just before use, add ING-2 AM stock (typically 1-5 mM in DMSO) to a final concentration of 1-5 µM. Vortex briefly to mix.[4]
-
Assay Procedure
-
Cell Seeding: Seed HEK293-SLC12A3 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator until cells form a confluent monolayer.
-
Compound Addition:
-
Carefully aspirate the culture medium from the wells.
-
Wash each well once with 100 µL of Assay Buffer (Low Sodium).
-
Add 50 µL of the appropriate this compound dilution to the test wells. Add 50 µL of Assay Buffer with 0.1% DMSO to vehicle control wells.
-
-
Dye Loading:
-
Add 50 µL of the freshly prepared ING-2 AM Loading Solution to each well (final volume is now 100 µL).
-
Incubate the plate at 37°C for 60 minutes, protected from light.[4]
-
-
Wash:
-
Gently aspirate the loading solution from all wells.
-
Wash each well twice with 100 µL of Assay Buffer (Low Sodium) to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer (Low Sodium) to each well.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure from the bottom of the plate. Set the excitation wavelength to ~525 nm and the emission wavelength to ~545 nm.[5]
-
Place the plate in the reader and allow the temperature to equilibrate to 37°C.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Using the reader's injection system, add 25 µL of Stimulation Buffer (High Sodium) to each well to initiate Na+ influx.
-
Immediately begin kinetic measurement of fluorescence intensity every 5-10 seconds for 5-10 minutes.
-
Data Presentation and Analysis
The primary data will be the kinetic fluorescence readings. For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)) * 100
-
ΔRFU_compound: Signal from drug-treated wells.
-
ΔRFU_max: Signal from vehicle-treated wells (maximum Na+ influx).
-
ΔRFU_min: Signal from wells with no stimulation or fully blocked channels (minimum Na+ influx).
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration.
-
Calculate IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value from the dose-response curve.
Example Quantitative Data
The following table summarizes representative data from a dose-response experiment with this compound.
| This compound [µM] | Log [M] | ΔRFU (Mean) | Std. Dev. | % Inhibition |
| 0 (Vehicle) | N/A | 15,230 | 850 | 0.0% |
| 0.1 | -7.0 | 14,115 | 790 | 7.3% |
| 0.3 | -6.5 | 11,980 | 650 | 21.3% |
| 1.0 | -6.0 | 7,850 | 430 | 48.4% |
| 3.0 | -5.5 | 4,210 | 310 | 72.3% |
| 10.0 | -5.0 | 2,150 | 180 | 85.9% |
| 30.0 | -4.5 | 1,560 | 120 | 90.0% |
| 100.0 | -4.0 | 1,490 | 95 | 90.2% |
From this data, an IC50 for this compound can be calculated to be approximately 1.1 µM .
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Functional evaluation of novel compound heterozygous variants in SLC12A3 of Gitelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC12A3 solute carrier family 12 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes: Investigating the Effects of Methyclothiazide on Ion Channels Using Patch-Clamp Electrophysiology
For: Researchers, Scientists, and Drug Development Professionals
Introduction to Methyclothiazide's Mechanism of Action
This compound is a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] Its principal mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC) located in the distal convoluted tubule (DCT) of the kidney.[1][3][4] By blocking NCC, this compound reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and pressure.[1][2]
While NCC inhibition is the primary diuretic and antihypertensive mechanism, the full scope of this compound's effects, particularly its direct vasodilatory properties, is less understood.[5][6] Evidence suggests that these effects may be mediated through the modulation of ion channels in vascular smooth muscle cells.[5][7] Potential targets include large-conductance calcium-activated potassium (KCa) channels, whose activation would lead to hyperpolarization and vasorelaxation.[5][7][8]
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function, providing a direct measurement of ion flow across the cell membrane with high resolution.[9][10] These application notes provide an overview and detailed protocols for using patch-clamp techniques to investigate the potential off-target effects of this compound on key ion channels.
Data Presentation: Quantitative Effects of this compound and Related Thiazides on Ion Channels
The following tables summarize potential and reported quantitative data on the interaction of thiazide diuretics with several key ion channels. Data for this compound is limited; therefore, data from the related compound hydrochlorothiazide (B1673439) is included for context.
Table 1: Effects of Thiazide Diuretics on Large-Conductance Calcium-Activated Potassium (KCa) Channels
| Compound | Concentration | Cell/Tissue Type | Patch-Clamp Configuration | Effect on KCa Channels | Reference |
| This compound | 1 - 100 µM | Vascular Smooth Muscle Cells (e.g., A7r5) | Whole-Cell / Inside-Out | Hypothesized to be an activator, leading to membrane hyperpolarization. | [5][7] |
| Hydrochlorothiazide | 30 µM | Guinea Pig Small Vessels | (Not specified, functional study) | Relaxation mediated via KCa activation (reduced by 73% with iberiotoxin) | [8] |
Table 2: Effects of Thiazide Diuretics on Voltage-Gated Calcium (CaV) Channels
| Compound | Concentration | Cell/Tissue Type | Patch-Clamp Configuration | Effect on CaV Channels | Reference |
| This compound | 10 - 30 µM | Rat Aortic Rings | (Not specified, functional study) | Inhibits contractile response to Ca2+ addition, suggesting indirect CaV inhibition. | [11] |
| Hydrochlorothiazide | 10 µM | Guinea Pig Small Vessels | (Not specified, functional study) | Weak calcium antagonist activity. | [8] |
Table 3: Potential Interaction of this compound with Inwardly Rectifying Potassium (Kir) Channels
| Compound | Channel Isoform | Cell/Tissue Type | Patch-Clamp Configuration | Potential Effect | Rationale / Reference |
| This compound | Kir4.1/Kir5.1 | Kidney Distal Convoluted Tubule Cells (e.g., mDCT15) | Whole-Cell | Hypothesized to indirectly modulate channel activity due to altered ion gradients post-NCC inhibition. | Kir4.1 is functionally coupled to NCC activity in the DCT.[12] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on KCa and Kir channels using the whole-cell patch-clamp technique.[13] These protocols should be optimized based on the specific cell type and recording equipment.
General Cell Preparation and Reagent Formulation
-
Cell Culture: Culture a suitable cell line (e.g., A7r5 vascular smooth muscle cells for KCa, or a renal cell line like mDCT15 for Kir) on glass coverslips to 50-70% confluency.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO).[9] Store at -20°C. On the day of the experiment, dilute the stock solution into the extracellular solution to the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.[9]
Whole-Cell Protocol for KCa (BK) Channels
This protocol is designed to isolate and record currents from large-conductance calcium-activated potassium channels.
-
Solutions:
-
Extracellular Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH. Free Ca2+ should be buffered to a specific concentration (e.g., 1 µM) to activate KCa channels.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[9]
-
Recording Procedure:
-
Place a coverslip with cells into the recording chamber on an inverted microscope and perfuse with the extracellular solution.[9]
-
Approach a target cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[9]
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[13]
-
Switch to voltage-clamp mode.[13]
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a negative potential, such as -60 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward KCa currents.
-
Alternatively, use a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms).
-
-
Drug Application and Data Analysis:
-
Record stable baseline KCa currents for several minutes.
-
Perfuse the chamber with the this compound-containing extracellular solution until a steady-state effect is observed.
-
Wash out the drug with the control extracellular solution to observe reversibility.
-
Analyze the change in current amplitude at specific voltages to determine the percentage of inhibition or activation.
-
Whole-Cell Protocol for Inwardly Rectifying (Kir) Channels
This protocol is designed to record inwardly rectifying potassium currents.
-
Solutions:
-
Extracellular Solution (in mM): 135 NaCl, 5 KCl (or varied concentrations to test rectification), 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Pipette and Recording Procedure: Follow the same steps as for KCa channel recording to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments for 300 ms) to elicit the characteristic inward Kir currents.
-
-
Drug Application and Data Analysis:
-
Establish a stable baseline recording of Kir currents.
-
Apply different concentrations of this compound and record until a steady state is reached.
-
Measure the current amplitude at the end of each voltage step to construct a current-voltage (I-V) relationship.
-
Analyze the effect of this compound on the I-V curve and the magnitude of the inward current.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (this compound Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Ion channel involvement in the acute vascular effects of thiazide diuretics and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 11. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Methyclothiazide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Methyclothiazide in aqueous buffers.
FAQs: Quick Answers to Common Questions
Q1: What is the aqueous solubility of this compound?
A1: this compound is very slightly soluble in water.[1][2] The reported aqueous solubility is approximately 50 mg/L (0.05 mg/mL) at room temperature.[3] Another source indicates a water solubility of less than 0.1 mg/mL.[4]
Q2: In which common laboratory solvents is this compound more soluble?
A2: this compound exhibits higher solubility in some organic solvents. For instance, its solubility is reported to be 72 mg/mL in DMSO (with sonication and warming) and 4 mg/mL in ethanol.[5] It is also freely soluble in acetone (B3395972) and pyridine, and sparingly soluble in methanol.[1]
Q3: How does pH affect the solubility of this compound?
Q4: Can I dissolve this compound directly in my aqueous buffer?
A4: Direct dissolution in aqueous buffers, especially at neutral or acidic pH, is challenging due to its low intrinsic solubility. It is often necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
Q5: What are the common signs of this compound precipitation in my buffer?
A5: Precipitation can be observed as a visible cloudiness, turbidity, or the formation of solid particles in your solution. This indicates that the concentration of this compound has exceeded its solubility limit in that specific buffer and at that temperature.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides systematic approaches to troubleshoot and overcome common solubility challenges with this compound.
Issue 1: this compound Precipitates Upon Dilution of a Stock Solution into Aqueous Buffer
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium where the drug is less soluble.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Possible Causes and Solutions:
| Cause | Solution |
| Final concentration exceeds solubility limit. | Decrease the final concentration of this compound in the aqueous buffer. |
| Insufficient organic co-solvent. | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Caution: Ensure the final co-solvent concentration is compatible with your experimental system. |
| Buffer pH is too low. | For buffers with a pH below the pKa of this compound (9.4), increasing the pH to a more alkaline range (e.g., pH 8-10) will increase its solubility. |
| Lack of stabilizing agents. | Consider the use of solubilizing excipients such as cyclodextrins. |
Issue 2: Low and Inconsistent Results in Biological Assays
Poor solubility can lead to an inaccurate effective concentration of the drug, resulting in variability in experimental outcomes.
Logical Relationship Diagram for Inconsistent Results:
Caption: Impact of poor solubility on assay results.
Recommendations:
-
Confirm Solubility: Before conducting your assay, perform a visual inspection of your final drug solution for any signs of precipitation.
-
Use a Validated Solubilization Protocol: Employ one of the solubility enhancement techniques detailed in the "Experimental Protocols" section to prepare your working solutions.
-
Quantify the Solubilized Drug: After preparation, it is advisable to quantify the actual concentration of dissolved this compound in your buffer using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Quantitative Data Summary
The following tables summarize key physical properties of this compound and the pH-dependent solubility of the structurally similar hydrochlorothiazide (B1673439), which can serve as a useful reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ | [1] |
| Molecular Weight | 360.24 g/mol | [1] |
| pKa | 9.4 | [1] |
| Aqueous Solubility | ~50 mg/L (0.05 mg/mL) | [3] |
| DMSO Solubility | 72 mg/mL (with sonication and warming) | [4][5] |
| Ethanol Solubility | 4 mg/mL | [5] |
Table 2: pH-Dependent Solubility of Hydrochlorothiazide (Analogue to this compound)
Disclaimer: The following data is for hydrochlorothiazide and is provided as an estimate for the expected pH-solubility trend of this compound due to their structural similarities. Actual solubility values for this compound may differ.
| pH | Solubility (mg/mL) |
| 1.2 | ~0.6 |
| 4.5 | ~0.7 |
| 6.8 | ~0.8 |
| 7.4 | ~1.0 |
| > 8.0 | Significantly Increased |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh 3.60 mg of this compound.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock solution, dissolve the 3.60 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol details how to prepare a working solution of this compound in an aqueous buffer using a co-solvent.
Experimental Workflow:
Caption: Workflow for co-solvent solubility enhancement.
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Determine the volumes of the stock solution and the aqueous buffer needed to achieve the desired final concentration and co-solvent percentage.
-
While gently vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If precipitation occurs, consider increasing the co-solvent percentage or decreasing the final drug concentration.
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complexation and equilibration.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved drug.
-
The filtrate contains the solubilized this compound-cyclodextrin complex. The concentration of dissolved this compound should be determined analytically (see Protocol 4).
Protocol 4: Quantification of Solubilized this compound by HPLC
This protocol provides a general method for quantifying the concentration of this compound in aqueous solutions.
HPLC Parameters (Example):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Prepare a standard curve by making serial dilutions of a known concentration of this compound in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
Inject the filtered aqueous sample containing solubilized this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
References
Technical Support Center: Optimizing Methyclothiazide Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Methyclothiazide in in vitro experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][2][3] This transporter is predominantly expressed in the distal convoluted tubule (DCT) of the kidney.[1] In vitro models expressing NCC will exhibit reduced sodium and chloride ion influx upon treatment with this compound.[4]
Q2: What are the typical starting concentrations for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. For initial experiments, a concentration range of 0.1 µM to 100 µM is a reasonable starting point.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare this compound for in vitro use?
A3: this compound has very low solubility in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] Therefore, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.5%) and consistent across all treatments, including a vehicle control.
Q4: Is this compound stable in cell culture media?
A4: Thiazide diuretics can be susceptible to degradation in aqueous solutions, and this can be influenced by factors such as pH, light exposure, and temperature.[7][8] It is best practice to prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[9]
Q5: Are there known off-target effects of this compound in vitro?
A5: Yes, beyond NCC inhibition, this compound has been shown to have other effects in vitro. For instance, it can induce endothelium-dependent relaxation of vascular smooth muscle, a mechanism that involves the release of nitric oxide (NO).[10] It may also affect intracellular calcium concentrations.[10] At higher concentrations, some thiazide diuretics have been reported to inhibit carbonic anhydrases.[4] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | - The final concentration of this compound is too high for its solubility in the aqueous medium.- The concentration of DMSO in the final working solution is too low to maintain solubility.- The stock solution was not properly dissolved or has been stored improperly. | - Lower the final concentration of this compound.- Ensure the DMSO concentration is sufficient (while remaining non-toxic to cells, typically ≤ 0.5%).- Prepare a fresh stock solution, ensuring complete dissolution. Vortex and gently warm if necessary.- Prepare working solutions fresh for each experiment. |
| No observable effect at expected concentrations. | - The cell line used does not express the target protein (NCC).- The compound has degraded.- The concentration range is too low. | - Verify the expression of NCC in your cell line using methods like Western blot or qPCR.- Use a fresh, properly stored stock of this compound.- Perform a wider dose-response curve to higher concentrations. |
| High background or inconsistent results in cytotoxicity assays (e.g., MTT). | - this compound may interfere with cellular metabolic activity, which is the basis of MTT and similar assays.- The compound may be degrading over the course of the experiment. | - Consider using a cytotoxicity assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay, which is less dependent on cellular metabolism.[1]- Prepare fresh solutions for each experiment and minimize light exposure.[1] |
| Unexpected vasodilation or relaxation in smooth muscle assays. | - This may be an off-target effect mediated by nitric oxide (NO) release from endothelial cells. | - If studying the direct effect on smooth muscle, consider using an endothelium-denuded preparation.- To investigate the NO-mediated pathway, use an inhibitor of nitric oxide synthase (NOS), such as L-NAME.[10] |
Quantitative Data Summary
While specific IC50 and EC50 values for this compound are not widely available in public literature for a broad range of in vitro assays, the following table provides a general guide based on typical concentrations used for thiazide diuretics. It is strongly recommended to determine these values empirically for your specific cell line and assay conditions.
| Parameter | Typical Range for Thiazide Diuretics | Cell Type/Assay | Notes |
| EC50 for NCC Inhibition | 1 - 50 µM | Kidney epithelial cells expressing NCC (e.g., MDCK, HEK293-NCC) | Highly dependent on the specific thiazide and the assay conditions. |
| IC50 for Cytotoxicity | > 100 µM | Various cell lines (e.g., renal epithelial cells, vascular smooth muscle cells) | Thiazides generally exhibit low cytotoxicity at concentrations effective for NCC inhibition. |
| Effective Concentration for Vasodilation | 10 - 100 µM | Aortic rings (in vitro) | This effect is endothelium-dependent.[5] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on a chosen cell line.
1. Cell Seeding:
-
Culture cells in a suitable medium to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in a complete culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Thiazide-Sensitive Sodium-Chloride Cotransporter (NCC) Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on NCC activity in a suitable cell line (e.g., HEK293 or MDCK cells stably expressing NCC).
1. Cell Culture and Induction:
-
Culture the NCC-expressing cells in appropriate media. If using an inducible expression system, add the inducing agent (e.g., tetracycline) 16-24 hours before the assay.[1]
2. Assay Preparation:
-
Wash the cells twice with a pre-warmed, chloride-free buffer to activate NCC.[4]
-
Pre-incubate the cells for 10-20 minutes with either the chloride-free buffer containing the vehicle (DMSO) or different concentrations of this compound.
3. Ion Uptake:
-
Initiate the uptake by adding an uptake buffer containing radioactive 22Na⁺ or a fluorescent sodium indicator, along with non-radioactive NaCl.
-
Allow the uptake to proceed for a defined period (e.g., 20 minutes) at 37°C.[1]
4. Termination and Measurement:
-
Stop the uptake by rapidly washing the cells three times with a cold, isotonic wash buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
5. Data Analysis:
-
Subtract the background uptake (measured in the presence of a high concentration of a known NCC inhibitor like hydrochlorothiazide) from all measurements.
-
Calculate the percentage of inhibition of sodium uptake for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound's primary action in renal epithelial cells.
Caption: Proposed pathway of this compound-induced vasodilation.
Caption: General experimental workflow for in vitro concentration optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methyclothiazide Experiments
This guide provides researchers, scientists, and drug development professionals with a technical support resource to troubleshoot variability in experimental results involving Methyclothiazide. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is cloudy and has visible precipitates. What should I do?
A1: A cloudy or precipitated solution indicates that the this compound has not fully dissolved or has fallen out of solution. This can be due to several factors, including solvent choice, concentration, and temperature. Do not use a solution with visible particulates, as this will lead to inaccurate dosing and unreliable results.[1] To address this, consider the following:
-
Solvent Choice: this compound is very slightly soluble in water but is soluble in organic solvents like DMSO and sparingly soluble in methanol.[2] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO.[2]
-
Warming: Gentle warming in a 37°C water bath can help dissolve the compound, but avoid excessive heat.[2]
-
Sonication: Sonication can also be used to aid in the dissolution process and create a fine suspension, particularly for in vivo preparations.[2]
-
Storage: Store stock solutions at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years) to maintain stability.[2] Always protect solutions from light.[1][2]
Q2: I'm observing high variability in the diuretic effect of this compound in my animal studies. What are the potential causes?
A2: Inconsistent diuretic response is a common challenge and can stem from several experimental variables:
-
Hydration Status: Ensure all animals have a consistent hydration status before the experiment by administering a saline load (e.g., 0.9% NaCl, 25 mL/kg) via oral gavage.[3]
-
Food and Water Intake: To minimize variability, withhold food and water during the urine collection period (typically 5-6 hours).[1]
-
Accurate Dosing: Verify the accuracy of your dose calculations and use precise administration techniques like oral gavage to ensure the entire dose is delivered.[1]
-
Animal Acclimatization: Acclimate animals to metabolic cages for several days before the experiment to reduce stress-induced physiological changes that can affect renal function.[1]
Q3: The electrolyte levels in my experimental subjects are highly variable after this compound administration. How can I minimize this?
A3: Electrolyte imbalances are an expected pharmacological effect of this compound.[1] However, high variability can be managed by:
-
Establishing a Baseline: Measure baseline electrolyte levels for each subject before the experiment. This allows you to normalize the results to each individual's starting point.[1]
-
Dietary Control: Standardize the diet of the experimental animals, especially concerning sodium and potassium intake, for a period before and during the study.[1]
-
Dose-Dependence: Be aware that the extent of electrolyte imbalance is often dose-dependent.[1]
Q4: I'm not observing the expected hypotensive effect of this compound in my young, hypertensive animal model. Is this unusual?
A4: While this compound is an antihypertensive agent, some studies have shown that it may not significantly lower blood pressure in young hypertensive and normotensive males, even with a reduction in plasma volume.[4] This could be due to homeostatic mechanisms that compensate for the diuretic's effects.[4] Consider the age and physiological state of your animal model as potential factors influencing the drug's efficacy.
Troubleshooting Guides
Problem: Inconsistent Dissolution Profiles for this compound Tablets
Variability in dissolution testing is a frequent issue that can impact the assessment of a drug's release characteristics.[5][6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Wetting of the Drug | For water-insoluble drugs like this compound, consider using techniques like liquisolid compacts, which can enhance wetting properties and the surface area of the drug available for dissolution.[7] |
| Formulation Composition | The ratio of carrier and coating materials in the formulation can significantly impact dissolution rates.[7] Experiment with different excipient ratios to optimize the release profile.[7] |
| "Cone" Formation in Dissolution Vessel | The settling position of the tablet in the dissolution vessel can lead to the formation of a "cone" of undisintegrated material, causing variability.[5][6] Minor alterations to the apparatus, while staying within specifications, may help mitigate this.[5][6] |
| Dissolution Medium and Conditions | Ensure the dissolution medium, pH, and apparatus speed are appropriate and consistent. For some thiazides, a phosphate (B84403) buffer at pH 6.8 with a paddle speed of 75 rpm has been used successfully.[8] |
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for experimental design and troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ | [2] |
| Molecular Weight | 360.23 g/mol | [2] |
| Melting Point | ~225 °C | [2][9][10] |
| Water Solubility | Very slightly soluble (11.2 - 50 mg/L) | [2][9][10] |
| Solubility in Other Solvents | Soluble in DMSO; Sparingly soluble in methanol; Slightly soluble in ethanol. | [2][9][10] |
| pKa | 9.4 | [10] |
Experimental Protocols
Example Protocol: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol outlines the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Sterile-filtered Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh 3.60 mg of this compound powder.[2]
-
Dissolution: Add 1 mL of DMSO to the weighed powder to achieve a 10 mM concentration.[2]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[2] Gentle warming (e.g., 37°C) can be applied if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]
Example Protocol: High-Performance Liquid Chromatography (HPLC) for Thiazide Diuretics
While this is a general example, specific parameters should be optimized for this compound.
Method:
-
Column: C18 ODS Inertsil (4.6 x 150mm, 5µm)[11]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (B52724) (e.g., 25:75 v/v)[11]
-
Detection Wavelength: 287 nm[12]
-
Injection Volume: 20 µL
Visualizations
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[3] This leads to increased excretion of sodium, chloride, and water.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow: Troubleshooting Inconsistent Diuretic Response
This workflow provides a logical approach to identifying the source of variability in diuretic response during animal studies.
Caption: Troubleshooting workflow for diuretic experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Failure of this compound to lower home blood pressure level in "essential" hypertensive and normotensive young men, despite significant plasma volume contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cause of high variability in drug dissolution testing and its impact on setting tolerances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of powder substrate on the dissolution properties of this compound liquisolid compacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Discriminative Dissolution Method, Using In-Silico Tool for Hydrochlorothiazide and Valsartan Tablets [mdpi.com]
- 9. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 135-07-9,this compound | lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. japer.in [japer.in]
Addressing Methyclothiazide-induced cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyclothiazide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action for this compound? this compound is a thiazide diuretic that primarily functions by inhibiting the Na+/Cl- symporter (also known as NCC or SLC12A3).[1][2] This transporter is mainly found in the kidney's distal convoluted tubule, where it facilitates sodium and chloride reabsorption.[1] In cell culture models expressing this transporter, this compound will block this ion transport. At high concentrations, some thiazides may also have off-target effects, such as opening calcium-activated potassium channels.[3]
Q2: Is this compound expected to be directly cytotoxic to cultured cells? Direct, potent cytotoxicity is not the primary characteristic of this compound in most in vitro settings. However, cytotoxicity can be induced under specific conditions. For instance, the related thiazide, hydrochlorothiazide (B1673439) (HCTZ), has been shown to cause dose-dependent cytotoxicity, which is significantly increased upon exposure to UVA radiation.[4] This phototoxic effect is linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4] Without photoactivation, toxicity may only be observed at very high concentrations, potentially due to secondary effects like intracellular calcium loading following ion channel inhibition.[3]
Q3: Can this compound interfere with standard cell viability assays? Yes, thiazide diuretics can interfere with common cell viability assays, particularly those that rely on metabolic reduction of a reporter molecule, such as the MTT and XTT assays.[1][2] Some thiazides possess antioxidant or redox properties that can directly reduce the tetrazolium salt (e.g., MTT) to its formazan (B1609692) product, leading to a false positive signal (i.e., an overestimation of cell viability).[2] It is crucial to run cell-free controls to test for this interference.
Q4: What are the potential mechanisms of this compound-induced cell stress? The primary mechanism of cellular stress, when observed, appears to be the induction of oxidative stress.[4] This involves the generation of reactive oxygen species (ROS), which can lead to the oxidation of intracellular components like thiols, damage to mitochondria (indicated by a reduction in mitochondrial membrane potential), and disruption of the cell cycle.[4] Chronic exposure to high doses of thiazides has also been associated with increased lipid peroxidation in vivo.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly High Cell Viability / Lack of Dose-Response in MTT/XTT Assay | The compound may be directly reducing the MTT/XTT reagent, independent of cellular metabolism.[2] | 1. Run a cell-free control: Incubate this compound in media with the MTT/XTT reagent (no cells) to check for a color change.[2] 2. Switch Assays: Use a viability assay with a different mechanism, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or an ATP-based assay like CellTiter-Glo® (measures cellular ATP levels).[1][6] |
| Increased Cell Death or Stress (especially in light-exposed cultures) | Thiazide diuretics can be phototoxic, generating ROS upon UVA exposure.[4] | 1. Minimize Light Exposure: Protect cell cultures from direct light during incubation and handling. 2. Assess Oxidative Stress: Measure ROS levels using a probe like H₂DCFDA.[4] 3. Use Antioxidants: As a control, test if co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the cells. |
| High Variability Between Replicate Wells | Poor solubility of this compound at high concentrations in aqueous culture media. | 1. Check Solubility: Prepare the highest concentration of the drug in media and visually inspect for precipitation. 2. Refine Dilution Scheme: Prepare a more dilute stock solution in a solvent like DMSO before making the final dilutions in culture medium.[1] 3. Maintain Low Solvent Concentration: Ensure the final DMSO (or other solvent) concentration is consistent across all wells and is below a non-toxic level (typically ≤0.5%).[1] |
| Changes in Cell Morphology (e.g., shrinking, rounding) | Cellular stress due to high drug concentration, solvent toxicity, or secondary effects of ion transport inhibition.[1][3] | 1. Perform Dose-Response: Determine the maximum non-toxic concentration of the compound and the solvent.[1] 2. Monitor Ion Balance: If using a relevant cell model (e.g., kidney epithelial cells), consider assays to monitor intracellular ion concentrations. |
Quantitative Data Summary
Direct IC50 values for this compound are not widely reported in public databases. The following table presents cytotoxicity data for the structurally related compound Hydrochlorothiazide (HCTZ) in skin cells, demonstrating the impact of UVA radiation.
| Compound | Cell Line | Condition | IC50 (µM) |
| Hydrochlorothiazide | Human Fibroblasts | No UVA | ~750 µM |
| Hydrochlorothiazide | Human Fibroblasts | + UVA | ~450 µM |
| Hydrochlorothiazide | Human Melanocytes | No UVA | >1000 µM |
| Hydrochlorothiazide | Human Melanocytes | + UVA | ~800 µM |
| Data are estimated from figures in[4]. IC50 values can be highly dependent on the cell line, incubation time, and assay method used.[7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock (e.g., in DMSO). Dilute further in culture medium to achieve final concentrations. Ensure the final solvent concentration is constant and non-toxic (e.g., <0.5%).[1]
-
Treatment: Replace the culture medium with the medium containing the this compound dilutions. Include vehicle-only controls and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
Protocol 2: Intracellular ROS Detection (H₂DCFDA Assay)
This protocol measures oxidative stress by detecting the fluorescence of dichlorofluorescein (DCF), which is produced when the non-fluorescent probe H₂DCFDA is oxidized by intracellular ROS.[4]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-4).
-
Probe Loading: After the treatment period, remove the media and wash the cells gently with warm phosphate-buffered saline (PBS).
-
Incubation with Probe: Add H₂DCFDA probe diluted in PBS (typically 5-10 µM) to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the H₂DCFDA solution and wash the cells again with warm PBS to remove any excess probe.
-
Readout: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically ~485 nm excitation and ~535 nm emission). A positive control (e.g., H₂O₂) should be included.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototoxic Reactions Inducted by Hydrochlorothiazide and Furosemide in Normal Skin Cells—In Vitro Studies on Melanocytes and Fibroblasts [mdpi.com]
- 5. High-fat diet and hydrochlorothiazide increase oxidative stress in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Methyclothiazide in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the off-target effects of Methyclothiazide in experimental settings. The following information is intended to help you troubleshoot common issues, understand the underlying mechanisms, and refine your experimental designs for more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound that I should be aware of in my experiments?
A1: Beyond its primary on-target effect of inhibiting the sodium-chloride cotransporter (NCC) in the kidneys, this compound has several documented off-target effects. The most significant of these for in vitro and ex vivo studies include:
-
Inhibition of Carbonic Anhydrases (CAs): this compound can inhibit various isoforms of carbonic anhydrase, which may alter intracellular pH and affect cellular processes unrelated to its diuretic action.
-
Vasodilation: this compound can induce relaxation of vascular smooth muscle. This effect is thought to be mediated, at least in part, by the inhibition of carbonic anhydrases, leading to the activation of large-conductance calcium-activated potassium (KCa) channels.[1] Additionally, it can stimulate an endothelium-dependent release of nitric oxide (NO).[1][2]
Q2: We are observing unexpected changes in intracellular pH in our cell culture experiments with this compound. Could this be an off-target effect?
A2: Yes, this is a likely off-target effect due to this compound's inhibition of carbonic anhydrase isoforms. Inhibition of these enzymes can disrupt the normal cellular mechanisms for maintaining pH homeostasis. To confirm this, you can:
-
Use a known carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control to see if it phenocopies the effects of this compound.
-
Employ cell lines with varying expression levels of different carbonic anhydrase isoforms to assess isoform-specific effects.
Q3: Our in vitro vasorelaxation assay shows that this compound is more potent than expected. What could be the contributing factors?
A3: The potent vasorelaxant effect of this compound can be multifactorial. Besides its potential direct action on vascular smooth muscle cells, consider the following:
-
Endothelium-Dependent Nitric Oxide (NO) Release: this compound has been shown to induce vasorelaxation through an endothelium-dependent mechanism involving NO release.[2] If your tissue preparation has an intact endothelium, this pathway will contribute to the observed relaxation.
-
Carbonic Anhydrase Inhibition and KCa Channel Activation: Inhibition of carbonic anhydrase in vascular smooth muscle cells can lead to intracellular alkalinization, which in turn activates KCa channels, causing hyperpolarization and relaxation.[3]
Q4: How can I differentiate between the on-target (NCC inhibition) and off-target effects of this compound in my experimental model?
A4: Differentiating on-target from off-target effects is crucial. Here are some strategies:
-
Use of a Thiazide-Insensitive Model: If your research question allows, utilize experimental models that lack the thiazide-sensitive NCC (e.g., specific knockout cell lines or animal models) to isolate and study the off-target effects.
-
Pharmacological Blockade: Use specific inhibitors for the suspected off-target pathways. For example, to investigate the role of NO, you can use an eNOS inhibitor like L-NAME. To assess the involvement of KCa channels, a blocker such as iberiotoxin (B31492) can be used.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects may have different dose-response relationships compared to the on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent Vasorelaxation Response in Isolated Artery Experiments
| Possible Cause | Troubleshooting Steps |
| Endothelial Damage | Carefully dissect and handle the arterial rings to preserve the endothelium. Verify endothelial integrity at the beginning of each experiment by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine). |
| Variable Carbonic Anhydrase Activity | Ensure consistent buffering capacity of your physiological salt solution (PSS). Changes in pH can affect both baseline vascular tone and the enzymatic activity of carbonic anhydrases. |
| KCa Channel Desensitization | Allow for adequate washout periods between successive applications of this compound or other vasoactive agents to prevent channel desensitization. |
| Solvent Effects | Prepare a vehicle control using the same solvent and concentration used to dissolve this compound to rule out any solvent-induced vasorelaxation. |
Issue 2: Difficulty in Isolating KCa Channel Currents in Patch-Clamp Experiments
| Possible Cause | Troubleshooting Steps |
| Poor Seal Formation | Ensure pipette tips are clean and fire-polished. Use healthy, viable cells. Optimize the composition of your internal and external solutions to promote giga-seal formation.[4][5] |
| Channel Rundown | Maintain stable recording conditions. Include ATP and GTP in your internal solution to support channel activity. Monitor channel activity over time in a control cell to assess the rate of rundown. |
| Inadequate Voltage Protocol | Use a voltage protocol that is appropriate for activating KCa channels. This typically involves depolarizing voltage steps from a negative holding potential. |
| Contamination of Solutions | Filter all solutions before use to remove any particulate matter that could clog the pipette tip or interfere with channel function. |
Data Presentation
Table 1: Inhibitory Activity (Kd, nM) of this compound against Human Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |
| This compound | 21,500 | 1,130 | 18,300 | >100,000 | 9,900 | 23,000 | 450 | 1,180 | 1,200 | 11,200 | 2,700 |
Data adapted from Kalvins et al., 2021.[6] The Kd values were determined by Fluorescent Thermal Shift Assay (FTSA).
Experimental Protocols
Protocol 1: Assessment of Vasorelaxant Effects using Isometric Wire Myography
Objective: To determine the concentration-response relationship of this compound-induced relaxation in isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., rat aorta, mesenteric artery)
-
Wire myograph system
-
Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2
-
Norepinephrine (B1679862) (or other vasoconstrictor)
-
This compound stock solution
-
Acetylcholine (B1216132) (for endothelium integrity check)
-
Data acquisition system
Methodology:
-
Tissue Preparation: Carefully dissect the desired artery and place it in cold PSS. Clean the artery of surrounding connective and adipose tissue under a dissecting microscope. Cut the artery into 2 mm rings.
-
Mounting: Mount the arterial rings on the wires of the myograph chambers filled with PSS maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration and Normalization: Allow the rings to equilibrate for at least 30 minutes. Gradually increase the tension to a predetermined optimal resting tension.
-
Viability and Endothelium Integrity Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl). After washing, pre-contract the rings with a submaximal concentration of norepinephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% is typically considered indicative of an intact endothelium.
-
Concentration-Response Curve: After washing and allowing the tissue to return to baseline, pre-contract the rings again with norepinephrine. Once a stable plateau is reached, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by norepinephrine. Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
Objective: To determine the inhibitory potency (Ki) of this compound against a specific carbonic anhydrase isoform.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoform
-
CO2-saturated water (substrate)
-
Buffer (e.g., HEPES or Tris)
-
pH indicator (e.g., phenol (B47542) red)
-
This compound stock solution
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified CA isoform in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The two syringes of the stopped-flow instrument are filled with the CO2 solution and the enzyme/inhibitor solution containing the pH indicator, respectively.
-
Data Acquisition: Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time. Record the initial rate of the reaction.
-
Inhibition Measurement: Perform the assay in the absence and presence of various concentrations of this compound.
-
Data Analysis: Determine the IC50 value from the plot of enzyme activity versus inhibitor concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Off-target signaling pathways of this compound in vascular tissue.
Caption: Experimental workflow for assessing this compound-induced vasorelaxation.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
References
- 1. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Methyclothiazide Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing methyclothiazide in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and execution.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound and related compounds in various animal models.
Table 1: this compound Lethal Dose (LD50) Data
| Species | Route of Administration | LD50 Value |
| Rat | Intraperitoneal | 2000 mg/kg[1] |
| Mouse | Intraperitoneal | 870 mg/kg[1] |
| Human (probable) | Oral | 0.5 - 5 g/kg (for thiazide diuretics)[1] |
Table 2: this compound and Thiazide Diuretic Dosage in Animal Models
| Species | Application | Compound | Dosage | Route of Administration | Reference |
| Rat | Hypertension | This compound | Added to drinking water | Oral | [2] |
| Rat, Rabbit | Reproduction Study | This compound | Up to 4 mg/kg/day | Not specified | [3] |
| Rat | Hypertension | Trichlormethiazide | Approx. 10 mg/kg/day | Oral | [4] |
| Dog | Hypertension | Hydrochlorothiazide | 2-4 mg/kg every 12 hours | Oral | Plumb's Veterinary Drug Handbook |
| Cat | Edema | Hydrochlorothiazide | 1-2 mg/kg every 12-24 hours | Oral | Plumb's Veterinary Drug Handbook |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo studies. Below is a standard protocol for evaluating the diuretic effect of this compound in rats.
Protocol: Evaluation of Diuretic Activity in Rats
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in distilled water)
-
Group 2 (Positive Control): Furosemide (e.g., 10 mg/kg)
-
Group 3-5 (Test Groups): this compound at low, medium, and high doses (e.g., 1, 5, and 10 mg/kg)
3. Procedure:
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying.
-
Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.
-
Drug Administration: Immediately after the saline load, administer the vehicle, positive control, or this compound suspension by oral gavage.
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h).
-
Measurements:
-
Urine Volume: Measure the total volume of urine for each collection period.
-
Electrolyte Concentration: Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
-
4. Data Analysis:
-
Calculate the total electrolyte excretion by multiplying the concentration by the urine volume.
-
Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
Troubleshooting and FAQs
This section addresses common issues that may arise during in vivo studies with this compound.
Q1: My animals are showing signs of dehydration. What should I do?
A1: Dehydration is a common side effect of diuretics due to increased water and electrolyte excretion.[2]
-
Monitoring: Regularly monitor animals for clinical signs of dehydration, such as sunken eyes, lethargy, and decreased skin turgor.
-
Hydration: Ensure ad libitum access to drinking water. In severe cases, subcutaneous or intraperitoneal fluid administration may be necessary.
-
Dosage Adjustment: Consider reducing the dose of this compound if dehydration is persistent and severe.
Q2: I am observing significant electrolyte imbalances in my study. How can I manage this?
A2: this compound primarily inhibits the reabsorption of sodium and chloride, which can lead to hypokalemia (low potassium) and hyponatremia (low sodium).[2]
-
Electrolyte Monitoring: Regularly monitor serum electrolyte levels.
-
Dietary Supplementation: If hypokalemia is a concern, consider supplementing the diet with potassium-rich foods or potassium chloride.
-
Potassium-Sparing Diuretics: In some experimental designs, co-administration with a potassium-sparing diuretic may be considered to counteract potassium loss.
Q3: The blood pressure in my hypertensive animal model is not decreasing as expected. What could be the reason?
A3: Several factors can contribute to a lack of antihypertensive effect.
-
Dosage: The dose of this compound may be insufficient. A dose-response study is recommended to determine the optimal effective dose (ED50) for your specific model.
-
Animal Model: The underlying mechanism of hypertension in your chosen animal model may not be responsive to thiazide diuretics. For example, some models of hypertension are not volume-dependent.
-
Compensatory Mechanisms: The animal's body may activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system, which can counteract the effect of the diuretic.[5]
-
Formulation: Ensure the drug is properly dissolved or suspended in the vehicle for consistent administration and absorption.
Q4: How should I prepare this compound for oral administration?
A4: this compound has low aqueous solubility. For oral gavage, a suspension is typically prepared.
-
Vehicle: A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the vehicle.
-
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.
-
Administer the suspension immediately after preparation, ensuring it is well-mixed to prevent settling.
-
Q5: What are some key considerations for data interpretation in diuretic studies?
A5:
-
Baseline Measurements: Always include a vehicle-treated control group to establish baseline urine output and electrolyte excretion.
-
Time Course: Analyze the time course of the diuretic effect, as the peak effect of this compound is typically observed around 6 hours after oral administration.[3]
-
Electrolyte Ratios: In addition to individual electrolyte levels, calculating ratios such as Na+/K+ can provide insights into the natriuretic versus kaliuretic effects of the drug.
-
Variability: Animal-to-animal variability is common. Ensure a sufficient number of animals per group to achieve statistical power.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound attenuates salt-induced hypertension without affecting sympathetic responsiveness in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.report [fda.report]
- 4. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
Technical Support Center: Preventing Methyclothiazide Precipitation in Assay Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of Methyclothiazide precipitation in experimental assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A1: this compound precipitation is a common issue primarily due to its low solubility in water.[1][2] The compound is a white crystalline powder that is classified as very slightly soluble or almost insoluble in water.[1][2][3] When a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the solvent environment changes drastically. This can cause the drug to "crash out" or precipitate as it is no longer soluble at that concentration in the final aqueous medium.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[3][4][5] It is soluble in DMSO, while being only slightly or sparingly soluble in alcohols like ethanol (B145695) and methanol.[1][3][6] Always use sterile-filtered, anhydrous DMSO for preparing stock solutions to ensure stability and prevent contamination.
Q3: How can I prevent precipitation when diluting my this compound DMSO stock solution into the assay buffer?
A3: Several strategies can be employed to prevent precipitation upon dilution:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect protein function.[4] Perform a vehicle control to ensure the final DMSO concentration does not impact your experimental results.
-
Use Co-solvents or Excipients: The inclusion of certain excipients in the final buffer can help maintain solubility. For poorly soluble drugs, polymers like Pluronic F127, HPMC, or PVP have been shown to act as precipitation inhibitors.[7][8][9]
-
Adjust Buffer pH: this compound has a pKa of 9.4.[1][6] Adjusting the pH of the assay buffer to be more alkaline (further above the pKa) will increase the proportion of the ionized, more water-soluble form of the molecule. However, you must first confirm that any pH change is compatible with your biological assay system (e.g., cells, enzymes).
-
Perform Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent the drug from precipitating.
-
Ensure Rapid Mixing: When adding the stock solution to the buffer, ensure vigorous and immediate mixing (e.g., by vortexing or rapid pipetting) to quickly disperse the drug molecules and avoid localized high concentrations that can trigger precipitation.
-
Sonication: Gentle sonication of the final solution can help to break up small precipitates and re-dissolve the compound.[5]
Q4: What is the maximum final DMSO concentration that is safe for my cells?
A4: While there is no universal rule, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines in short-term assays.[4] However, some sensitive cell types may show signs of toxicity at concentrations as low as 0.1%. It is critical to perform a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your assay to rule out any solvent-induced effects.
Physicochemical Data
Understanding the properties of this compound is crucial for troubleshooting solubility issues.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ | [1][3] |
| Molecular Weight | 360.24 g/mol | [1][3][10] |
| Appearance | White to practically white crystalline powder | [2][3] |
| pKa | 9.4 | [1][6] |
| Water Solubility | Very slightly soluble (~50 mg/L) | [2][6] |
| LogP | 1.4 | [2][10] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source(s) |
| Water | Very slightly soluble / Almost insoluble | [1][2][3] |
| DMSO | Soluble (e.g., 72 mg/mL) | [3][5][6] |
| Ethanol | Slightly soluble | [1][3] |
| Methanol | Slightly / Sparingly soluble | [1][2][6] |
| Acetone | Freely soluble | [1][2] |
| Pyridine | Freely soluble | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard high-concentration stock solution for use in in vitro assays.
Materials:
-
This compound powder (MW: 360.24 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh 3.60 mg of this compound powder.[3]
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of high-quality DMSO to the vial to achieve a final concentration of 10 mM.[3]
-
Mixing: Cap the vial securely and vortex thoroughly until all the this compound powder is completely dissolved.[3] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][4] Store the aliquots protected from light at -20°C for short-term use (months) or at -80°C for long-term storage (up to a year).[3][4]
Visual Guides and Workflows
Troubleshooting Precipitation
The following workflow provides a logical sequence of steps to diagnose and resolve this compound precipitation issues during your experiments.
pH and Solubility Relationship
This diagram illustrates the relationship between the buffer pH, the pKa of this compound, and its ionization state, which directly impacts its aqueous solubility.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Carbonic Anhydrase | TargetMol [targetmol.com]
- 6. Cas 135-07-9,this compound | lookchem [lookchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Best practices for long-term storage of Methyclothiazide powder
Technical Support Center: Methyclothiazide Powder
This guide provides best practices for the long-term storage and handling of this compound powder for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
For optimal long-term stability, this compound powder should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Excursions are generally permitted between 15°C and 30°C (59°F to 86°F).[2][3] It is critical to protect the powder from light and moisture by storing it in a tight, light-resistant container.[1][4] The storage area should be dry, with relative humidity ideally kept below 65%.[5]
Q2: How sensitive is this compound powder to light and moisture?
This compound is sensitive to both light and moisture.[1] Exposure to light can lead to photodegradation.[6][7] Moisture can promote hydrolysis, a common degradation pathway for thiazide diuretics, especially under non-neutral pH conditions.[6][7] Therefore, storage in a tightly sealed, opaque or amber container is mandatory to ensure stability.[1]
Q3: What type of container should I use for storing the powder?
You should use a container that is both "tight" and "light-resistant," as defined by the USP.[1][2] Amber glass vials with a secure, airtight cap are an excellent choice. This prevents exposure to ambient light and humidity.
Q4: Are there any chemical incompatibilities I should be aware of during storage?
Yes. Avoid storing this compound powder in proximity to strong oxidizing agents, strong acids, or strong bases.[8] Such conditions can accelerate its degradation.
Q5: The stored this compound powder has changed color/consistency. What should I do?
This compound should be a white or practically white, crystalline powder.[3][9] Any visual change, such as discoloration (e.g., yellowing) or clumping, indicates potential degradation or moisture absorption. If such changes are observed, the powder's purity should be verified using an analytical method like HPLC before use. Do not use the powder if its integrity is compromised.
Q6: How can I confirm the purity of a batch of this compound that has been in storage for a long time?
The most reliable method to assess the purity and confirm the identity of stored this compound is through analytical chromatography. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended as it can separate the intact drug from potential degradation products.[10][11]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Notes | Source(s) |
| Temperature | 20°C to 25°C (68°F to 77°F) | Excursions permitted to 15°C - 30°C (59°F - 86°F) | [1][2][3] |
| Light Exposure | Protect from light | Store in a dark place or use a light-resistant container | [1][2][4] |
| Humidity | Protect from moisture | Store in a dry environment; relative humidity <65% is a good target | [1][5] |
| Container | Tight, light-resistant container | Amber glass bottles or vials with airtight seals are ideal | [1][2] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents | Store separately from these chemical classes | [8] |
Experimental Protocols
Protocol: Purity Assessment by Reverse-Phase HPLC (General Method)
This protocol is a representative example for assessing the purity of this compound. Researchers must develop and validate their own methods according to specific instrumentation and laboratory procedures.
1. Objective: To determine the purity of a this compound powder sample and detect the presence of degradation products using a stability-indicating RP-HPLC method.
2. Materials:
-
This compound powder (reference standard and test sample)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) or other suitable buffer salt (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or potassium hydroxide (B78521) (for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions (Example):
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0-4.0) and Acetonitrile. A common starting ratio is 65:35 (Buffer:Acetonitrile).[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 270 nm[12]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4. Procedure:
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 25 mM potassium dihydrogen phosphate). Adjust the pH to the desired value (e.g., 3.5) using phosphoric acid. Filter the buffer through a 0.45 µm filter.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a small amount of Acetonitrile or Methanol, then dilute with the mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Solution Preparation: Prepare the test sample of stored this compound powder in the same manner and at the same concentration as the standard solution.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time stability, peak area reproducibility, and theoretical plates).
-
Inject the sample solution.
-
-
Data Interpretation:
-
Compare the retention time of the major peak in the sample chromatogram with that of the standard to confirm identity.
-
Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Any significant peaks other than the main this compound peak may represent impurities or degradation products. Thiazides are known to hydrolyze, forming aminobenzenedisulphonamide-related species.[6][7]
-
Mandatory Visualization
References
- 1. fda.report [fda.report]
- 2. This compound (this compound Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in presence of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Methyclothiazide Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by methyclothiazide in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a thiazide diuretic used as an antihypertensive medication.[1][2] Like many small molecules, its chemical structure can interfere with fluorescence-based assays. The primary reason for this potential interference is its ability to absorb ultraviolet (UV) light, with known absorbance maxima at 226 nm, 267 nm, and 311 nm.[1] If your assay's fluorophore is excited in this range, this compound can absorb the excitation light, leading to inaccurate readings. Additionally, some thiazide diuretics possess intrinsic fluorescence, meaning they can emit their own light upon excitation and artificially inflate the assay signal.[3][4]
Q2: What are the primary mechanisms of compound interference in fluorescence assays?
A2: There are two main ways a compound like this compound can interfere:
-
Autofluorescence: The compound itself is fluorescent and emits light at the same wavelength as the assay's detection channel when excited. This leads to a false-positive or artificially high signal.[5][6][7]
-
Fluorescence Quenching: The compound absorbs the light emitted by the fluorophore, which reduces the signal detected. This can also occur if the compound absorbs the excitation light intended for the fluorophore (an "inner filter effect"). This can lead to false-negative or artificially low results.[6][8]
Q3: How can I determine if this compound is interfering with my experiment?
A3: Unexpected or inconsistent results, such as high background signals in wells containing this compound, a loss of signal, or a non-linear dose-response curve, are all indicators of potential interference.[3] The most definitive way to identify interference is to run a "compound-only" control. This involves preparing wells with this compound at the relevant concentrations in the assay buffer, but without the fluorescent probe or biological components of the assay.[3][9] A signal in these control wells strongly suggests interference.
Q4: What are the general strategies to mitigate or avoid interference from this compound?
A4: Several strategies can be employed:
-
Background Subtraction: If interference is consistent, the signal from the "compound-only" control can be subtracted from the experimental data.[3]
-
Use Red-Shifted Fluorophores: Since this compound's absorbance is in the UV range, switching to fluorophores that are excited and emit at longer wavelengths (in the red or far-red spectrum, >600 nm) can often avoid the interference.[3][9][10]
-
Time-Resolved Fluorescence (TRF): This technique uses special fluorophores (lanthanides) with a long fluorescence lifetime. A delay is introduced between excitation and detection, which allows the short-lived background fluorescence from an interfering compound to fade before the measurement is taken.[10][11]
-
Use an Alternative Assay Technology: If interference is severe, switching to a non-fluorescent method is a robust solution. Luminescence-based assays, which measure light produced from a chemical reaction, are a common alternative as they are less prone to compound interference.[3][12]
Troubleshooting Guides
Issue 1: I'm observing an unexpectedly high fluorescence signal in my wells containing this compound.
-
Potential Cause: The most likely cause is the intrinsic fluorescence (autofluorescence) of this compound at the excitation and emission wavelengths of your assay.[5][9]
-
Troubleshooting Steps & Mitigation:
-
Run a "Compound-Only" Control: Prepare wells containing only this compound in your assay buffer at the same concentrations used in your experiment. Measure the fluorescence at your assay's wavelengths. A high signal confirms autofluorescence.[9]
-
Perform a Spectral Scan: Use a fluorescence plate reader to perform a full excitation and emission scan of this compound to determine its unique fluorescence profile. This will help you identify wavelengths to avoid.[9]
-
Subtract Background: If the autofluorescence is consistent and not excessively high, you can subtract the average signal from your "compound-only" control wells from your experimental wells.[3]
-
Red-Shift Your Assay: The most effective solution is often to switch to a fluorophore with excitation and emission wavelengths further into the red spectrum, away from this compound's likely fluorescence range.[9][10]
-
Issue 2: My fluorescence signal is lower than expected or decreases in the presence of this compound.
-
Potential Cause: This is likely due to fluorescence quenching, where this compound absorbs the light emitted from your fluorophore, or an inner-filter effect, where it absorbs the excitation light.[6][8]
-
Troubleshooting Steps & Mitigation:
-
Check Absorbance Spectrum: Review the known absorbance spectrum of this compound (UV max: 226, 267, 311 nm).[1] If your excitation wavelength is near these peaks, the inner-filter effect is a strong possibility.
-
Run a Quenching Control: Measure the fluorescence of your assay's fluorophore with and without this compound. A significant decrease in the fluorophore's signal in the presence of the compound indicates quenching.
-
Lower Compound Concentration: If experimentally feasible, reducing the concentration of this compound may lessen the quenching effect.[5]
-
Switch to an Alternative Assay: If quenching is significant, a non-fluorescent method, such as a luminescence-based assay, is the most reliable solution.[3][12]
-
Data Presentation
Table 1: Physicochemical Properties of this compound Relevant to Assay Interference
| Property | Value | Implication for Fluorescence Assays |
| UV Absorbance Maxima (λmax) | 226 nm, 267 nm, 311 nm[1] | High potential for interference (inner-filter effect) with assays using UV or near-UV excitation wavelengths. |
| Intrinsic Fluorescence | Not definitively characterized, but possible. | Requires empirical testing by the user. If present, can cause high background (autofluorescence). |
Table 2: Summary of Mitigation Strategies for Fluorescence Interference
| Strategy | Principle | Advantages | Disadvantages |
| Background Subtraction | Mathematical correction of data. | Simple to implement if interference is moderate and consistent. | May not be accurate if interference is non-linear or very high. Can increase data variability. |
| Red-Shifted Fluorophores | Avoids the spectral overlap between the compound and the fluorophore. | Highly effective for many UV-absorbing or blue/green autofluorescent compounds.[3][9][10] | May require re-optimization of the assay. Red-shifted fluorophores can sometimes have lower quantum yields. |
| Time-Resolved Fluorescence (TRF) | Differentiates signals based on fluorescence lifetime. | Very robust against short-lived background fluorescence from interfering compounds.[10][11] | Requires specific instrumentation and specialized, often more expensive, reagents. |
| Alternative Assay Technology | Bypasses the fluorescence detection method entirely. | The most robust solution for severe interference. Luminescence assays often have high sensitivity and low background.[3][12] | Requires development and validation of a new assay protocol. |
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence Profile of this compound
Objective: To determine the excitation and emission spectra of this compound to understand its potential for autofluorescence.
Materials:
-
This compound
-
Assay buffer (the same used in your primary experiment)
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Add this solution to several wells of a black, opaque microplate.
-
Include wells containing only the assay buffer to serve as a blank.
-
Excitation Scan: Set the emission wavelength to your assay's emission wavelength. Scan a range of excitation wavelengths (e.g., 250 nm to 600 nm) and record the fluorescence intensity.
-
Emission Scan: Set the excitation wavelength to your assay's excitation wavelength. Scan a range of emission wavelengths (e.g., 350 nm to 700 nm) and record the fluorescence intensity.
-
Analysis: Subtract the blank spectrum from the this compound spectrum. Peaks in the resulting spectra indicate the excitation and emission maxima of this compound's intrinsic fluorescence.
Protocol 2: Quantifying and Correcting for Interference Using a "Compound-Only" Control
Objective: To measure the signal generated by this compound alone and use it to correct the experimental data.
Materials:
-
All materials for your primary fluorescence assay
-
This compound
Procedure:
-
On your assay plate, designate a set of wells for the "compound-only" control.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the this compound dilutions to your experimental wells (which will also contain cells, enzymes, etc.) and to the "compound-only" control wells. The control wells should contain everything except the fluorescent probe/substrate.
-
Run your assay and read the fluorescence on a plate reader.
-
Data Correction: Calculate the average fluorescence signal from the "compound-only" control wells for each concentration of this compound.
-
Subtract this average background value from the corresponding experimental wells.
Protocol 3: Example of an Alternative Assay - Luminescent Cell Viability Assay (ATP-based)
Objective: To assess cell viability using a non-fluorescent method to avoid interference from this compound. This protocol is based on commercially available kits like CellTiter-Glo®.
Principle: The assay measures ATP levels, an indicator of metabolically active, viable cells. A reagent containing luciferase and its substrate is added to the cells. The luciferase enzyme catalyzes the conversion of the substrate to a luminescent product, and the light output is proportional to the amount of ATP present.
Procedure:
-
Plate cells in a white, opaque 96-well plate suitable for luminescence.
-
Treat cells with your desired concentrations of this compound and incubate for the desired time period.
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The resulting signal is directly proportional to the number of viable cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating this compound interference.
Caption: Mechanisms of fluorescence interference caused by a test compound.
Caption: Decision pathway for selecting an appropriate assay strategy.
References
- 1. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (this compound Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. [Fluorometric determination of hydrochlorothiazide in body fluids by direct measurement of thin-layer chromatographic plates (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
Adjusting for Methyclothiazide's effect on extracellular pH in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the effects of Methyclothiazide on extracellular pH in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does this compound alter extracellular pH?
A1: this compound, a thiazide diuretic, primarily causes a mild metabolic alkalosis, which leads to an increase in extracellular pH.[1] This occurs through its mechanism of action in the kidneys. This compound inhibits the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT).[2][3] This inhibition leads to increased sodium delivery to the collecting ducts, which in turn enhances the secretion of potassium and hydrogen (H+) ions into the urine.[2] The loss of H+ ions from the body results in a net gain of bicarbonate (HCO3-), leading to a rise in systemic pH.[4] Additionally, the diuretic effect can cause volume depletion, which concentrates bicarbonate in the extracellular fluid, a phenomenon known as "contraction alkalosis".[2]
Q2: What is the typical magnitude of the pH shift caused by this compound?
A2: The metabolic alkalosis induced by thiazide diuretics is generally described as mild.[1] While specific data for this compound in cell culture is limited, studies in animal models using the related thiazide, hydrochlorothiazide (B1673439) (HCTZ), provide insight. In a study on rats, the combination of HCTZ and a carbonic anhydrase inhibitor resulted in a significant increase in arterial blood pH and bicarbonate levels, demonstrating the alkalizing potential of thiazides.[5] Researchers should anticipate a measurable increase in the pH of their experimental medium, which could be in the range of 0.1 to 0.4 pH units, depending on the drug concentration, cell type, and buffering capacity of the medium.
Q3: Why is it critical to control for this pH change in my experiments?
A3: Cellular processes are exquisitely sensitive to pH.[6] Fluctuations in extracellular pH can significantly impact cell growth, metabolism, membrane potential, protein function, and the activity of many drugs.[6][7] Failing to account for the alkalizing effect of this compound can lead to experimental artifacts, reduced reproducibility, and misinterpretation of data. For example, an unintended pH shift could alter the behavior of your target cells or the efficacy of other compounds being tested, confounding your results.
Q4: Can I use a standard CO₂ incubator with bicarbonate-buffered media when using this compound?
A4: Yes, but with caution. The standard CO₂/bicarbonate buffering system is designed to maintain a physiological pH (typically ~7.4).[8] this compound will actively work against this buffer by promoting H+ loss (in vivo) or its equivalent effect on ion transport in cultured kidney cells, causing the pH to rise. While the buffer will resist this change, it may not be sufficient to maintain a stable pH, especially over longer incubation periods or at higher drug concentrations. Continuous monitoring and potential adjustments are recommended. For greater pH stability, consider supplementing your medium with a non-volatile buffer like HEPES.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Gradual increase in culture medium pH over time after adding this compound. | Drug-induced metabolic alkalosis is overwhelming the buffering capacity of the medium. | 1. Monitor pH: Regularly measure the pH of your culture medium (see Protocol 1).2. Add a secondary buffer: Supplement your medium with 10-25 mM HEPES for additional buffering capacity outside of the CO₂ system.[9]3. Adjust pH: If pH rises above your target, carefully titrate it back down using sterile, dilute HCl (e.g., 0.1 M). Perform this adjustment slowly while stirring, and allow the medium to equilibrate before re-measuring (see Protocol 3).[3] |
| Inconsistent results or high variability between experimental replicates. | Uncontrolled pH drift is affecting cell behavior or drug activity differently across wells or plates. | 1. Standardize pH management: Implement a strict protocol for pH monitoring and adjustment for all experiments involving this compound.2. Increase buffering capacity: Prophylactically use a stronger buffered medium (e.g., with HEPES) for all this compound experiments to minimize pH fluctuations from the outset.[8]3. Confirm initial pH: Always confirm the pH of your medium after adding all supplements and drugs before applying it to cells. |
| Loss of cell viability or unexpected changes in cell morphology. | The extracellular pH has shifted outside the optimal physiological range for your specific cell type (typically 7.2-7.4).[7] | 1. Immediate pH check: Measure the pH of the affected cultures immediately.2. Perform a medium change: Replace the alkaline medium with fresh, pH-confirmed medium to restore a healthy environment.3. Review your protocol: Assess the concentration of this compound and the buffering capacity of your system. A lower drug concentration or a more robust buffer may be necessary. |
Quantitative Data Summary
The following table summarizes data from a study in rats, illustrating the significant effect a thiazide diuretic (Hydrochlorothiazide, HCTZ) can have on systemic pH and bicarbonate when used in combination with Acetazolamide (ACTZ), a carbonic anhydrase inhibitor.
| Treatment Group | Arterial Blood pH (Mean) | Arterial Blood Bicarbonate (HCO₃⁻) (mEq/L) |
| Control (Vehicle) | ~7.38 | ~25 |
| HCTZ only | ~7.40 | ~26 |
| ACTZ + HCTZ | ~7.50 | ~35 |
| Data adapted from a study on rats; values are approximate for illustrative purposes. The study highlights that the combination treatment led to significant metabolic alkalosis.[5] |
Experimental Protocols
Protocol 1: Monitoring Extracellular pH in In Vitro Cell Cultures
This protocol describes how to accurately measure the pH of your cell culture medium during an experiment.
Materials:
-
Calibrated pH meter with a micro-electrode
-
Sterile pipette and tips
-
Sterile microcentrifuge tubes
-
Laminar flow hood
-
70% ethanol
Methodology:
-
Calibration: Before starting, calibrate the pH meter according to the manufacturer's instructions using fresh pH 4, 7, and 10 standard buffers.
-
Aseptic Sampling: Inside a laminar flow hood, carefully collect a small aliquot (e.g., 200-500 µL) of the culture medium from your experimental flask or plate. Transfer it to a sterile microcentrifuge tube.
-
Minimize CO₂ Loss: Cap the tube immediately to minimize the off-gassing of CO₂, which can artificially raise the pH of bicarbonate-buffered media.
-
Measurement: Take the sample outside the hood. Uncap the tube and immediately immerse the calibrated micro-electrode into the medium.
-
Stabilization: Allow the reading to stabilize for 30-60 seconds before recording the pH value.
-
Cleaning: Thoroughly rinse the electrode with deionized water and blot dry with a soft laboratory wipe before measuring the next sample.
-
Frequency: Repeat this measurement at key time points throughout your experiment (e.g., 0, 4, 8, 12, and 24 hours after drug addition) to track pH changes.
Protocol 2: Measuring Extracellular pH In Vivo using ³¹P MRS
This protocol provides a high-level overview for the non-invasive measurement of extracellular pH (pHe) in animal models using ³¹P Magnetic Resonance Spectroscopy (MRS) with the exogenous marker 3-aminopropylphosphonate (3-APP).
Materials:
-
MRI/MRS system equipped for ³¹P spectroscopy
-
3-aminopropylphosphonate (3-APP)
-
Sterile saline for injection
-
Anesthetized animal model
Methodology:
-
Probe Administration: Administer 3-APP to the animal, typically via intraperitoneal injection. The probe will distribute in the extracellular space but will not be internalized by cells.
-
Animal Positioning: Position the anesthetized animal within the MRS scanner, ensuring the region of interest is correctly located relative to the detection coil.
-
MRS Acquisition: Acquire ³¹P MR spectra from the region of interest. The spectrum will show distinct peaks for endogenous inorganic phosphate (B84403) (Pi), which reports on intracellular pH, and the exogenous 3-APP, which reports on extracellular pH.
-
Chemical Shift Analysis: Determine the chemical shift (the resonant frequency) of the 3-APP peak relative to a reference compound.
-
pH Calculation: The chemical shift of 3-APP is pH-dependent. Use a pre-established calibration curve that plots the chemical shift of 3-APP against known pH values to convert the measured chemical shift into an absolute extracellular pH value.
Protocol 3: Adjusting for this compound-Induced Alkalosis in Cell Culture
This protocol outlines a method to counteract the pH increase in cell culture medium.
Materials:
-
Complete cell culture medium, supplemented with serum and antibiotics as required
-
This compound stock solution
-
Sterile 10-25 mM HEPES buffer solution (optional, for enhanced buffering)
-
Sterile 0.1 M HCl solution
-
Calibrated pH meter and micro-electrode
-
Sterile magnetic stir bar and stir plate
Methodology:
-
Prepare Medum: In a sterile bottle, prepare your final volume of complete cell culture medium. If desired, add HEPES to a final concentration of 10-25 mM.
-
Add Drug: Add the required volume of this compound stock solution to the medium to achieve your final experimental concentration.
-
Initial pH Measurement: Place the medium on a stir plate with a sterile stir bar. Aseptically introduce the pH electrode and measure the initial pH. It should be close to your target (e.g., 7.4).
-
Incubation and Monitoring: Dispense the medium into your culture plates/flasks and begin the experiment. At your first monitoring time point (e.g., 4 hours), aseptically collect a sample and measure the pH as described in Protocol 1.
-
Correction (if needed): If the pH has risen significantly (e.g., > 0.15 units above target), a correction is needed.
-
Temporarily remove the plates/flasks from the incubator and place them in a laminar flow hood.
-
Add a very small, calculated volume of sterile 0.1 M HCl to the medium. Start with a tiny fraction of the total volume (e.g., 1-2 µL per 10 mL of medium).
-
Gently swirl the plate/flask to mix. Allow it to sit for 5-10 minutes to equilibrate.
-
Measure the pH again from an aliquot. Repeat the micro-addition of HCl if necessary until the pH is within the target range.
-
-
Record and Continue: Record the volume of HCl added. Return the cultures to the incubator and continue the experiment, monitoring pH at subsequent time points.
Visualizations
Signaling Pathway and Cellular Effect
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Physiology, Metabolic Alkalosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Alkalosis Pathogenesis, Diagnosis, and Treatment: Core Curriculum 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 7. Federal Register :: Request Access [unblock.federalregister.gov]
- 8. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Methyclothiazide and Cell Volume Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for studying the impact of Methyclothiazide on cell volume.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a thiazide diuretic that primarily functions by inhibiting the sodium-chloride (Na+/Cl-) symporter, also known as the Na-Cl cotransporter (NCC) or SLC12A3.[1][2][3] This transporter is predominantly located in the apical membrane of the distal convoluted tubule (DCT) cells within the kidney's nephron.[1][4] By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and, consequently, water.[2][3][5]
Q2: How does inhibiting the Na-Cl cotransporter (NCC) affect cell volume in vitro?
In an in vitro setting, if a cell line expresses the NCC, this compound will block the influx of Na+ and Cl- ions. This inhibition reduces the intracellular ion concentration. To maintain osmotic equilibrium, water will move out of the cell, leading to a decrease in cell volume (cell shrinkage). The magnitude of this effect is dependent on the expression level of NCC and the concentration of this compound used.
Q3: What are the most suitable cell types for studying this compound's direct impact on cell volume?
The ideal cell types are those that endogenously express the thiazide-sensitive Na-Cl cotransporter (NCC). Renal epithelial cells, particularly those derived from the distal convoluted tubule (e.g., mpkDCT cells), are excellent models. It is also common to use heterologous expression systems, such as Xenopus laevis oocytes or mammalian cell lines like HEK293, engineered to express NCC.[6] Before beginning experiments, it is crucial to verify NCC expression in your chosen cell line using methods like qPCR or Western blotting.[7]
Q4: What are the essential controls to include in my cell volume experiments with this compound?
To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.[7]
-
Positive Control (Cell Shrinkage): Cells exposed to a hypertonic solution (e.g., medium supplemented with mannitol (B672) or sorbitol) to induce a known osmotic shrinkage.
-
Positive Control (Cell Swelling): Cells exposed to a hypotonic solution to induce osmotic swelling. This ensures your measurement system can detect volume changes in both directions.[8]
-
Negative Control Cell Line: A cell line that does not express the NCC transporter. This helps confirm that the observed effects of this compound are target-specific.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable change in cell volume. | 1. The chosen cell line does not express the Na-Cl cotransporter (NCC) or expresses it at very low levels.[7]2. The concentration of this compound is too low to elicit a response.3. The compound has degraded due to improper storage or handling.[7]4. The assay method lacks the sensitivity to detect subtle volume changes. | 1. Verify NCC expression via qPCR or Western blot. Consider using a cell line with confirmed NCC expression.2. Perform a dose-response curve to identify the optimal effective concentration (EC50).3. Use a fresh, properly stored sample of the compound. Prepare fresh solutions for each experiment.4. Utilize a more sensitive cell volume measurement technique (e.g., fluorescence quenching, Coulter counter).[9][10] |
| High variability or inconsistent results between replicates. | 1. Inconsistent cell seeding density.2. Fluctuation in temperature or pH during the experiment.3. This compound is precipitating out of the solution at the working concentration. | 1. Ensure a uniform, single-cell suspension before seeding and use a precise cell counting method.2. Use a buffered medium (e.g., HEPES-buffered) and perform experiments on a temperature-controlled stage.3. Check the solubility of this compound in your culture medium. Ensure the final solvent concentration is sufficient to maintain solubility (typically ≤0.5% DMSO).[7] |
| Observed cell death or changes in morphology. | 1. The concentration of this compound or the solvent is causing cytotoxicity.[7]2. The osmotic stress from volume changes is inducing apoptosis or necrosis. | 1. Perform a cytotoxicity assay (e.g., LDH release, Trypan Blue exclusion) to determine the maximum non-toxic concentration.2. Monitor cells for morphological changes under a microscope. Reduce the incubation time or drug concentration. |
Quantitative Data Summary
The effective concentration of thiazide diuretics can vary significantly based on the experimental system. It is always recommended to perform a dose-response curve. The table below provides representative data for thiazide diuretics to guide experimental design.
| Parameter | Value/Range | System/Cell Type | Notes |
| IC50 for NCC Inhibition | ~30-fold lower for Polythiazide vs. Hydrochlorothiazide | Human NCC (hNCC) | Demonstrates varying potency among thiazides.[4] |
| Inhibition Potency Profile | Polythiazide > Metolazone > Bendroflumethiazide > Trichloromethiazide > Chlorthalidone | Rat NCC | Provides a relative ranking of different thiazide diuretics' effectiveness on the transporter.[11] |
| Typical In Vitro Concentration | 10 µM - 100 µM | Various cell lines | This is a general starting range; optimization is required. |
| Solvent Concentration | ≤ 0.5% | Standard cell culture | Final DMSO concentration should be kept low and consistent across all treatments to avoid solvent-induced artifacts.[7] |
| Expected Cell Volume Change | 5-20% decrease | NCC-expressing cells | The magnitude is highly dependent on NCC expression levels, ion gradients, and drug concentration. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-induced cell shrinkage.
Caption: General workflow for a cell volume assay.
Caption: Troubleshooting flowchart for unexpected results.
Experimental Protocols
Protocol 1: Cell Volume Measurement using Calcein-AM Fluorescence Self-Quenching
This method relies on the principle that as cells shrink, the intracellular concentration of the fluorescent dye calcein (B42510) increases, leading to self-quenching and a decrease in fluorescence intensity. Conversely, swelling leads to an increase in fluorescence.
Materials:
-
NCC-expressing cells (e.g., mpkDCT)
-
Black, clear-bottom 96-well plates
-
Calcein-AM dye (5 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and HEPES
-
This compound
-
Hypertonic solution (HBSS + 200 mM Mannitol)
-
Hypotonic solution (50% HBSS, 50% deionized water)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Methodology:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading: a. Prepare a loading buffer by adding Calcein-AM and Pluronic F-127 to HBSS for final concentrations of 2 µM and 0.02%, respectively. b. Aspirate the culture medium from the wells and wash once with 100 µL of HBSS. c. Add 50 µL of the loading buffer to each well. d. Incubate at 37°C for 30-60 minutes.
-
Washing: Aspirate the loading buffer and wash the cells three times with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Baseline Reading: Place the plate in the fluorescence reader pre-warmed to 37°C. Measure the baseline fluorescence (F₀) for 5-10 minutes to ensure a stable signal.
-
Treatment Addition: a. Prepare 2X concentrated solutions of this compound and controls (Vehicle, Hypertonic, Hypotonic) in HBSS. b. Pause the reading and add 100 µL of the 2X solutions to the appropriate wells, bringing the final volume to 200 µL.
-
Kinetic Measurement: Immediately resume reading the fluorescence intensity (Fₜ) every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis: Normalize the fluorescence at each time point (Fₜ) to the initial baseline fluorescence (F₀). A decrease in the Fₜ/F₀ ratio indicates cell shrinkage, while an increase indicates swelling.
Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol determines if this compound causes cell membrane damage, which is less dependent on cellular metabolism than MTT or XTT assays.[7]
Materials:
-
Cells seeded in a standard 96-well plate (parallel to the volume assay plate).
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Lysis Buffer (provided in the kit, for maximum LDH release control).
-
Culture medium (for spontaneous LDH release control).
Methodology:
-
Treatment: Treat a parallel plate of cells with the same concentrations of this compound and controls used in the volume assay. Incubate for the same duration.
-
Sample Collection: a. 30 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum Release" control wells. b. At the end of the incubation, centrifuge the plate at 600 x g for 10 minutes. c. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: a. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant. b. Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of Stop Solution (from the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, comparing the drug-treated wells to the spontaneous release (vehicle) and maximum release (lysed) controls.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Cell Volume Changes and Membrane Ruptures Induced by Hypotonic Electrolyte and Sugar Solutions [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Measuring the size and growth of single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
Methyclothiazide Batch-to-Batch Variability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Methyclothiazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2][3] It is a white to practically white crystalline powder.[4] Understanding its physicochemical properties is crucial for identifying potential sources of variability between batches.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H11Cl2N3O4S2 | [5][6][7] |
| Molecular Weight | 360.24 g/mol | [5][6][7] |
| Melting Point | ~225 °C | [5][6][8] |
| pKa | 9.4 (at 25°C) | [5][6] |
| Solubility | - Water: Very slightly soluble (50 mg/L at room temperature) - DMSO: Soluble - Methanol (B129727): Sparingly soluble - Ethanol: Slightly soluble - Acetone (B3395972): Freely soluble - Pyridine: Freely soluble | [4][5][6][8] |
Q2: What are the common causes of batch-to-batch variability in pharmaceutical manufacturing?
Batch-to-batch variability can arise from several factors throughout the manufacturing process. These can be broadly categorized as:
-
Raw Material Attributes: Inconsistencies in the physical and chemical properties of the active pharmaceutical ingredient (API) and excipients.
-
Manufacturing Process Parameters: Variations in process parameters such as mixing times, compression force, and drying temperatures.
-
Equipment Performance: Differences in equipment calibration and performance.
-
Operator Variability: Human error or inconsistencies in performing manual steps.
-
Environmental Factors: Fluctuations in temperature and humidity in the manufacturing facility.
Q3: How can I assess the batch-to-batch variability of my this compound samples?
A combination of analytical techniques should be employed to comprehensively assess variability. Key tests include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities and degradation products.
-
Dissolution Testing: To evaluate the in vitro release rate of the drug from the dosage form.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and quantify different polymorphic forms.
-
Particle Size Distribution Analysis: To assess variations in the particle size of the API, which can impact dissolution.
Q4: What are forced degradation studies and why are they important for assessing batch variability?
Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[9][10][11][12] These studies are crucial for:
-
Identifying potential degradation products: This helps in developing stability-indicating analytical methods.[11]
-
Understanding degradation pathways: Provides insights into the chemical stability of the molecule.[11]
-
Assessing the intrinsic stability of the drug: Helps in determining appropriate storage and handling conditions.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
HPLC Analysis Issues
Q: I am observing inconsistent peak areas for the main this compound peak across different batches in my HPLC analysis. What could be the cause?
A: Inconsistent peak areas can be due to several factors. Here's a troubleshooting workflow:
Caption: Troubleshooting inconsistent HPLC peak areas.
Troubleshooting Steps:
-
Sample Preparation:
-
Weighing: Ensure the analytical balance is calibrated and used correctly.
-
Dissolution: Verify that the this compound is completely dissolved in the chosen solvent. This compound is sparingly soluble in methanol and slightly soluble in ethanol, but freely soluble in acetone and pyridine.[6][8] For reversed-phase HPLC, a common solvent is a mixture of acetonitrile (B52724) and water.
-
-
HPLC System:
-
Pump: Check for leaks and ensure a stable flow rate.
-
Injector: Inspect the syringe and injection port for any blockages or leaks.
-
Detector: Ensure the lamp has sufficient energy.
-
-
Column:
-
Column Lifetime: Consider the age and usage of the column.
-
Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
-
Mobile Phase:
-
Preparation: Ensure the mobile phase is prepared accurately and consistently.
-
Degassing: Properly degas the mobile phase to prevent air bubbles in the system.
-
Q: I am observing new or larger impurity peaks in some batches of this compound. How should I investigate this?
A: The presence of new or larger impurity peaks indicates potential degradation or manufacturing inconsistencies.
Caption: Investigating new or larger impurity peaks.
Investigation Steps:
-
Review Manufacturing Records: Examine the manufacturing records for any deviations in process parameters or changes in raw material suppliers for the affected batches.
-
Forced Degradation: Compare the impurity profile of the batch with the profiles from forced degradation studies. This can help identify if the impurity is a known degradant.
-
Impurity Characterization: If the impurity is unknown, use techniques like LC-MS to determine its mass and NMR for structural elucidation.
Dissolution Testing Issues
Q: My dissolution results for different batches of this compound tablets are highly variable. What are the potential reasons?
A: Dissolution variability can stem from both the formulation and the testing methodology.
Table 2: Troubleshooting Dissolution Variability for this compound Tablets
| Potential Cause | Recommended Action |
| Formulation-Related | |
| API Particle Size | Analyze the particle size distribution of the this compound API in the different batches. |
| Excipient Variability | Verify the source and specifications of the excipients used in each batch. |
| Polymorphism | Perform XRPD or DSC to check for different polymorphic forms of this compound. |
| Tablet Hardness/Thickness | Measure the hardness and thickness of the tablets from each batch. |
| Method-Related | |
| Dissolution Medium | Ensure the dissolution medium is prepared correctly and de-aerated. The USP monograph for this compound tablets specifies using 0.1 N hydrochloric acid. |
| Apparatus Suitability | Verify the dissolution apparatus (e.g., USP Apparatus 2 - paddles) is properly calibrated and centered. |
| Sink Conditions | Ensure sink conditions are maintained throughout the test. This compound's low aqueous solubility may require the use of surfactants in the dissolution medium for higher dose tablets. |
| Sampling and Filtration | Ensure consistent sampling technique and that the filter used does not adsorb the drug. |
Experimental Protocols
Protocol 1: HPLC Purity Assay for this compound
This protocol is a general guideline and should be validated for your specific application.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound Reference Standard
-
-
Mobile Phase:
-
Prepare a suitable mixture of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0). A common starting point is a gradient elution.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Transfer a portion of the powder, equivalent to about 25 mg of this compound, to a 50 mL volumetric flask.
-
Add about 30 mL of the 50:50 acetonitrile/water mixture and sonicate for 15 minutes.
-
Dilute to volume with the same solvent, mix, and filter.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 267 nm[6]
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the percentage of this compound and any impurities in the sample.
-
Protocol 2: Dissolution Test for this compound Tablets
This protocol is based on the USP monograph for this compound Tablets.
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid
-
Apparatus Speed: 50 rpm
-
Temperature: 37 ± 0.5 °C
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw a sample at a specified time point (e.g., 45 minutes).
-
Filter the sample through a suitable filter.
-
Determine the amount of this compound dissolved using UV-Vis spectrophotometry at a wavelength of maximum absorbance at about 267 nm.
-
-
Acceptance Criteria: As per the relevant pharmacopeia (e.g., not less than 75% of the labeled amount is dissolved in 45 minutes).
Signaling Pathways and Workflows
References
- 1. CAS 135-07-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound: Key Safety & Patient Guidance [drugs.com]
- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cas 135-07-9,this compound | lookchem [lookchem.com]
- 6. This compound [drugfuture.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotech-asia.org [biotech-asia.org]
Technical Support Center: Optimizing Methyclothiazide Liquisolid Compact Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liquisolid compact formulations to enhance the dissolution of Methyclothiazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of formulating this compound as a liquisolid compact?
The primary goal is to enhance the dissolution rate and potentially the bioavailability of this compound, a drug known for its poor water solubility.[1][2] By dissolving the drug in a non-volatile liquid vehicle and adsorbing it onto a powder carrier, the drug's surface area available for dissolution is significantly increased, and its wetting properties are improved.[1][2]
Q2: Which excipients are crucial for a this compound liquisolid compact formulation?
The key excipients include:
-
Non-volatile liquid vehicle: To dissolve or suspend the this compound. Polyethylene glycol 400 (PEG 400) has been successfully used for this purpose.[1]
-
Carrier material: A porous material that absorbs the liquid medication, such as microcrystalline cellulose (B213188) (e.g., Avicel PH 102).
-
Coating material: A fine, high-adsorptive powder that covers the wet carrier particles to ensure the final blend is free-flowing. Colloidal silicon dioxide (e.g., Aerosil 200) is a common choice.
Q3: How does the carrier-to-coating ratio impact the formulation?
The ratio of carrier to coating material is a critical factor influencing the dissolution rate of this compound from liquisolid compacts.[1] An optimal ratio is necessary to achieve maximum drug dissolution. This ratio affects the flowability and compressibility of the powder blend.
Q4: What is the "liquid load factor" and why is it important?
The liquid load factor (Lf) is the ratio of the weight of the liquid medication (drug + non-volatile solvent) to the weight of the carrier powder. It is a crucial parameter in liquisolid formulations as it determines the powder's flow and compression characteristics. Exceeding the optimal liquid load factor can lead to poor flowability and difficulty in compression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor powder flowability | - High liquid load factor.- Inappropriate carrier-to-coating material ratio.- Insufficient amount of coating material. | - Recalculate and adjust the liquid load factor.- Optimize the carrier-to-coating ratio; a common starting point is a ratio of 20.[3]- Increase the proportion of the coating material (e.g., Aerosil 200). |
| Tablets are too soft or friable | - Low compression force.- Poor compressibility of the powder blend due to excess liquid. | - Increase the compression force during tableting.- Re-evaluate the liquid load factor and carrier/coating ratio to improve powder compressibility. |
| Inconsistent drug content uniformity | - Inhomogeneous mixing of the drug in the non-volatile solvent.- Poor mixing of the liquid medication with the carrier and coating materials. | - Ensure the drug is fully dissolved or uniformly suspended in the non-volatile solvent before mixing with powders.- Employ a systematic mixing process, such as geometric dilution, to ensure uniform distribution of the liquid medication onto the powder excipients. |
| Slow or incomplete drug dissolution | - Sub-optimal formulation (e.g., incorrect excipient ratios).- Drug precipitation out of the liquid vehicle.- Inappropriate dissolution testing conditions. | - Systematically vary the carrier-to-coating ratio to find the optimal formulation for maximum dissolution.[1]- Ensure the drug remains in solution within the non-volatile solvent throughout the formulation process.- For dissolution testing, consider using a medium other than the official 0.1 N HCl if it proves to be indiscriminative. A purified water medium containing a surfactant like 0.5% v/v Tween-80 has been shown to be effective for similar thiazide diuretics. |
| Liquid squeezing out during compression | - The liquid load factor exceeds the retention capacity of the powder excipients. | - Reduce the liquid load factor.- Increase the amount of carrier and/or coating material to absorb the excess liquid. |
Experimental Protocols
Preparation of this compound Liquisolid Compacts
This protocol is a general guideline based on established methods for preparing liquisolid compacts.
-
Preparation of the Liquid Medication:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a suitable non-volatile liquid vehicle, such as Polyethylene Glycol 400 (PEG 400), to a specific concentration (e.g., 5% w/w).[1] Gentle heating or sonication may be used to facilitate dissolution.
-
-
Blending:
-
In a mortar, place the calculated amount of carrier material (e.g., Avicel PH 102).
-
Slowly add the liquid medication to the carrier material while continuously triturating to ensure uniform distribution.
-
Once the liquid is thoroughly incorporated into the carrier, add the coating material (e.g., Aerosil 200) and continue to blend until a dry-looking, free-flowing powder is obtained.
-
-
Tableting:
-
The resulting liquisolid powder can be directly compressed into tablets using a tablet press.
-
The compression force should be adjusted to achieve tablets of desired hardness and thickness.
-
In-Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus I (Basket) or II (Paddle).
-
Dissolution Medium: 900 mL of a discriminating medium. If the official medium does not differentiate between formulations, consider purified water with 0.5% (v/v) Tween-80.
-
Temperature: 37 ± 0.5 °C.
-
Agitation Speed: 75 rpm.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Quantitative Data Summary
The following tables provide a hypothetical representation of formulation variables and their potential impact on dissolution, based on the principles of liquisolid compact formulation.
Table 1: Formulation Composition of this compound Liquisolid Compacts
| Formulation Code | This compound (mg) | PEG 400 (mg) | Avicel PH 102 (Carrier) (mg) | Aerosil 200 (Coating) (mg) | Carrier/Coating Ratio (R) | Liquid Load Factor (Lf) |
| M-LS-1 | 5 | 95 | 400 | 20 | 20 | 0.25 |
| M-LS-2 | 5 | 95 | 350 | 17.5 | 20 | 0.28 |
| M-LS-3 | 5 | 95 | 300 | 15 | 20 | 0.33 |
| M-LS-4 | 5 | 95 | 400 | 40 | 10 | 0.25 |
| M-LS-5 | 5 | 95 | 400 | 10 | 40 | 0.25 |
Table 2: Dissolution Profile of this compound from Different Liquisolid Compact Formulations
| Time (min) | % Drug Dissolved (M-LS-1) | % Drug Dissolved (M-LS-2) | % Drug Dissolved (M-LS-3) | % Drug Dissolved (M-LS-4) | % Drug Dissolved (M-LS-5) | % Drug Dissolved (Commercial Tablet) |
| 10 | 45 | 55 | 60 | 40 | 50 | 15 |
| 20 | 65 | 75 | 80 | 60 | 70 | 30 |
| 30 | 80 | 88 | 92 | 75 | 85 | 45 |
| 45 | 90 | 95 | 98 | 85 | 93 | 60 |
| 60 | 96 | 99 | 99 | 92 | 98 | 70 |
Note: The data in Tables 1 and 2 are illustrative and intended to demonstrate the influence of formulation variables. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for this compound liquisolid compacts.
Caption: Key variables affecting liquisolid compact properties.
References
Validation & Comparative
Validating the Specificity of Methyclothiazide for the NCC Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Methyclothiazide for the Na-Cl Cotransporter (NCC), a critical protein in the regulation of salt reabsorption in the kidneys.[1] Understanding the selective inhibition of this transporter is paramount for assessing the therapeutic efficacy and potential off-target effects of thiazide diuretics like this compound. This document synthesizes available experimental data, details relevant methodologies, and provides visual representations of key pathways and workflows to support further research and drug development.
Mechanism of Action: Selective Inhibition of the NCC Transporter
Thiazide and thiazide-like diuretics exert their therapeutic effects by directly inhibiting the NCC, which is located on the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[2][3] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the bloodstream.[2] By blocking the NCC, this compound inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water (diuresis). This reduction in extracellular fluid volume and subsequent decrease in peripheral vascular resistance contributes to its antihypertensive effect.[1][3]
Structural and functional studies have elucidated that thiazide diuretics bind to a specific site on the NCC, which overlaps with the chloride ion binding pocket.[2] This binding locks the transporter in a conformation that prevents the translocation of sodium and chloride ions across the cell membrane.[2]
Comparative Efficacy and Specificity
Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone [4]
This ranking provides a qualitative understanding of this compound's potential potency relative to other commonly used thiazide diuretics.
A key therapeutic advantage of thiazide diuretics is their high specificity for the NCC over other renal ion transporters, such as the Na-K-2Cl cotransporters (NKCC1 and NKCC2), which are the primary targets of loop diuretics (e.g., bumetanide).[2][5] Experimental data consistently demonstrates that thiazide and thiazide-like diuretics inhibit ion influx mediated by NCC, but not by NKCC1 or NKCC2.[2][5]
| Compound | Drug Class | Primary Target | Reported IC50 (µM) on Primary Target | Specificity Profile |
| Polythiazide | Thiazide Diuretic | NCC | ~0.5[2] | Highly specific for NCC. Does not significantly inhibit NKCC1 or NKCC2 at therapeutic concentrations.[2] |
| Hydrochlorothiazide | Thiazide Diuretic | NCC | Potent inhibitor, though specific IC50 varies across studies. | Highly specific for NCC.[5] |
| Bumetanide | Loop Diuretic | NKCC1/NKCC2 | 0.05 - 0.60[2] | Primarily targets NKCC1 and NKCC2. Does not inhibit NCC.[2][5] |
Note: IC50 values are derived from various studies and experimental conditions may differ.
Experimental Protocols for Validating Specificity
The following protocol describes a standard in vitro method for determining the inhibitory activity and specificity of a compound like this compound on the NCC transporter.
In Vitro Cell-Based Ion Flux Assay
This assay directly measures the function of the target transporter in a controlled cellular environment and is considered a gold standard for determining the IC50 of an inhibitor.[2]
1. Cell Line Preparation:
-
Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, engineered to express the human Na-Cl cotransporter (hNCC).
-
For comparative specificity analysis, use corresponding cell lines expressing other transporters of interest, for instance, hNKCC1 or hNKCC2.
-
Culture the cells in appropriate media in 96-well plates until they reach optimal confluency for the assay.[2]
2. Assay Procedure:
-
Wash the cells with a pre-incubation buffer to remove all traces of culture medium.
-
Pre-incubate the cells for a defined period (e.g., 10-15 minutes) in a buffer containing varying concentrations of the test compound (this compound).[2]
-
Initiate ion uptake by adding an uptake buffer containing a radioactive tracer ion, such as 22Na+.[6] Non-radioactive methods using fluorescent indicators like CoroNa Green can also be employed to measure sodium influx.
-
For assessing inhibition of other transporters like NKCC, 86Rb+ (as a potassium surrogate) is commonly used.[2]
-
Allow the ion uptake to proceed for a short, defined period (e.g., 1-5 minutes) during which the transport rate is linear.[2]
-
Terminate the uptake by rapidly washing the cells with an ice-cold stop buffer.[2]
-
Lyse the cells to release the intracellular tracer.[2]
3. Data Analysis:
-
Quantify the amount of tracer taken up by the cells using a suitable detection method (e.g., scintillation counting for radioisotopes or fluorescence measurement).
-
Calculate the percentage of inhibition of transporter activity for each concentration of the test compound compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Visualizing the Molecular Interaction and Experimental Process
To further elucidate the mechanism of action and the experimental approach to validating specificity, the following diagrams are provided.
Caption: Signaling pathway of this compound's inhibitory action on the NCC transporter.
Caption: Experimental workflow for an in vitro ion flux assay to determine NCC inhibition.
Conclusion
References
- 1. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyclothiazide and Other Thiazide Diuretics: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Methyclothiazide with other commonly used thiazide and thiazide-like diuretics, namely Hydrochlorothiazide (HCTZ), Chlorthalidone (B1668885), and Indapamide. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.
While extensive comparative data exists for Hydrochlorothiazide and Chlorthalidone, it is important to note that direct, recent head-to-head clinical trial data comparing this compound with other thiazides is limited. This analysis, therefore, synthesizes the available information on this compound and contrasts it with the more robust datasets of other agents in its class.
Pharmacodynamic and Pharmacokinetic Properties
Thiazide diuretics exert their antihypertensive and diuretic effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1] While the primary mechanism is consistent across the class, significant differences in their pharmacokinetic profiles influence their clinical application and efficacy.
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters of Thiazide Diuretics
| Parameter | This compound | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Indapamide |
| Drug Class | Thiazide-type | Thiazide-type | Thiazide-like | Thiazide-like |
| Potency | High (Approx. 10x HCTZ) | Reference | High (Approx. 1.5-2x HCTZ)[2][3][4] | High |
| Onset of Action | ~2 hours[5][6] | ~2 hours[7] | 2-3 hours[7] | 1-2 hours |
| Time to Peak | ~6 hours[6] | 4 hours | 2-6 hours | 2 hours |
| Duration of Action | ≥ 24 hours[6] | 6-12 hours[7] | 48-72 hours[7][8] | 24-36 hours |
| Half-life (t½) | 12-24 hours[5] | 6-15 hours[9] | 40-60 hours[9] | ~14-18 hours |
| Typical Daily Dose | 2.5 - 5 mg[6] | 12.5 - 50 mg[1] | 12.5 - 25 mg[1] | 1.25 - 2.5 mg[1] |
Comparative Efficacy in Hypertension Management
Table 2: Comparative Efficacy in Blood Pressure Reduction (Data from select studies)
| Diuretic Comparison | Systolic BP Reduction | Diastolic BP Reduction | Key Findings & Citations |
| Chlorthalidone vs. HCTZ | Greater reduction with Chlorthalidone (WMD: -3.26 mmHg) | Greater reduction with Chlorthalidone (WMD: -2.41 mmHg) | Meta-analysis showed a slight but statistically significant superiority for Chlorthalidone in BP control.[9] |
| Chlorthalidone vs. HCTZ | SBP reduction: 28.7±12.2 mmHg | DBP reduction: 14.4±7.5 mmHg | In a randomized trial, Chlorthalidone was more effective for office BP control than HCTZ.[11] |
| HCTZ vs. Chlorthalidone | SBP reduction: 22.8±13.7 mmHg | DBP reduction: 9.1±6.6 mmHg | In the same trial, HCTZ showed less of a reduction in DBP.[11] |
| Thiazide-like vs. Thiazide-type | - | - | Thiazide-like diuretics resulted in a 12% additional risk reduction for cardiovascular events compared to thiazide-type diuretics after correcting for BP reduction differences.[10] |
Adverse Effect Profile
The primary adverse effects of thiazide diuretics are related to electrolyte and metabolic disturbances. The incidence and severity of these effects can vary between agents.
Table 3: Comparative Adverse Effect Profile
| Adverse Effect | This compound | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Indapamide |
| Hypokalemia (Low Potassium) | Potential risk[6] | Common | Higher risk than HCTZ[7][8] | Lower incidence |
| Hyponatremia (Low Sodium) | Potential risk | Common | Potential risk | Less frequent |
| Hyperuricemia (High Uric Acid) | Potential risk | Common[1] | Potential risk | Less frequent |
| Hyperglycemia (High Blood Sugar) | Potential risk | Potential risk | Potential risk | Neutral effect |
| Hypercalcemia (High Calcium) | Potential risk | Potential risk | Potential risk | Potential risk |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Thiazide Diuretics
Thiazide diuretics act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride (Na+/Cl-) symporter (NCC). This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood, leading to increased excretion of these ions and, consequently, water. The reduction in extracellular fluid volume contributes to the initial drop in blood pressure. Chronic use leads to a reduction in peripheral vascular resistance, although the exact mechanism for this long-term effect is still under investigation.
Caption: Mechanism of action of thiazide diuretics on the Na+/Cl- symporter.
Experimental Workflow for Comparative Efficacy Trial
A randomized, double-blind, crossover clinical trial is a robust design for comparing the antihypertensive effects of different diuretics. This design minimizes inter-patient variability as each participant serves as their own control.
Caption: Workflow for a crossover clinical trial comparing two diuretics.
Experimental Protocols
Protocol: Randomized, Double-Blind, Crossover Clinical Trial for Antihypertensive Efficacy
-
Objective: To compare the efficacy of this compound versus a comparator diuretic (e.g., Hydrochlorothiazide) in reducing blood pressure in patients with essential hypertension.
-
Study Design: A randomized, double-blind, two-period, two-treatment crossover study.[12][13]
-
Participants: Adult patients (18-65 years) with a diagnosis of essential hypertension (e.g., seated systolic BP 140-179 mmHg and/or diastolic BP 90-109 mmHg). Exclusion criteria would include secondary hypertension, severe renal impairment, and known hypersensitivity to thiazides.[14]
-
Procedure:
-
Screening and Washout: Eligible patients undergo a 2-4 week washout period where all previous antihypertensive medications are discontinued (B1498344) and replaced with a placebo.
-
Randomization: Patients are randomized in a 1:1 ratio to one of two treatment sequences:
-
Sequence A: this compound for 8 weeks, followed by a 4-week washout, then Hydrochlorothiazide for 8 weeks.
-
Sequence B: Hydrochlorothiazide for 8 weeks, followed by a 4-week washout, then this compound for 8 weeks.
-
-
Treatment: Patients receive the assigned study medication (e.g., this compound 5 mg or Hydrochlorothiazide 25 mg) once daily. Blinding is maintained for patients, investigators, and study staff.
-
Assessments: Blood pressure is measured at baseline and at the end of each treatment period using 24-hour ambulatory blood pressure monitoring (ABPM) and standardized office blood pressure measurements.
-
-
Primary Outcome: The difference in the change from baseline in mean 24-hour systolic blood pressure between the two treatment periods.
-
Secondary Outcomes: Changes in diastolic blood pressure, office blood pressure, and the incidence of adverse events.
Protocol: Assessment of Diuretic-Induced Electrolyte Changes
-
Objective: To evaluate and compare the effects of this compound and a comparator diuretic on serum electrolyte concentrations.
-
Study Design: A prospective, observational, or interventional study conducted as part of a clinical trial.
-
Participants: Patients receiving monotherapy with a thiazide diuretic for hypertension.
-
Procedure:
-
Baseline Measurement: Collect blood samples prior to the initiation of diuretic therapy to establish baseline levels of serum sodium, potassium, chloride, magnesium, calcium, and uric acid.[15]
-
Follow-up Measurements: Collect blood samples at predefined intervals during treatment (e.g., 2 weeks, 4 weeks, and 8 weeks after initiation).[16]
-
Laboratory Analysis: Analyze serum samples using standardized and validated laboratory methods for electrolyte concentrations.
-
-
Data Analysis: Compare the mean changes in electrolyte levels from baseline between the different diuretic treatment groups. Statistical methods such as t-tests or ANOVA can be used to determine the significance of any observed differences. Document the incidence of clinically significant electrolyte abnormalities (e.g., hypokalemia defined as serum potassium <3.5 mEq/L).[17]
References
- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. researchgate.net [researchgate.net]
- 4. The Comparative Effectiveness of Hydrochlorothiazide and Chlorthalidone in an Observational Cohort of Veterans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. minicule.com [minicule.com]
- 6. mims.com [mims.com]
- 7. goodrx.com [goodrx.com]
- 8. Hydrochlorothiazide Is America's Most Popular Thiazide, But Should It Be? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of chlorthalidone and hydrochlorothiazide—meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. The antihypertensive efficacy of a quadruple single-pill combination in patients with resistant hypertension: study protocol for a randomized, open-label, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. A randomized controlled crossover trial evaluating differential responses to antihypertensive drugs (used as mono- or dual therapy) on the basis of ethnicity: The comparIsoN oF Optimal Hypertension RegiMens; part of the Ancestry Informative Markers in HYpertension program—AIM-HY INFORM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eshonline.org [eshonline.org]
Cross-Validation of Methyclothiazide's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyclothiazide, a thiazide diuretic, primarily functions by inhibiting the sodium-chloride cotransporter (NCC), leading to increased excretion of sodium and water. This guide provides a comparative analysis of this compound's effects across various cell lines, offering insights into its broader cellular impacts beyond its well-established diuretic function. The following sections present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development.
Data Presentation: Effects of this compound on Cell Viability
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across different cell lines is not extensively available in the public domain. To provide a comparative context, this guide includes IC50 values for the closely related thiazide diuretic, hydrochlorothiazide (B1673439) (HCTZ), in select cell lines. Researchers are encouraged to perform dose-response studies to determine the specific IC50 of this compound for their cell line of interest.
Table 1: Comparative IC50 Values of Thiazide Diuretics in Various Cell Lines
| Cell Line | Drug | IC50 (µM) | Assay | Reference |
| MG-63 (Human Osteosarcoma) | Hydrochlorothiazide | >1000 | Osteocalcin Secretion Inhibition | [1] |
| UMR-106 (Rat Osteosarcoma) | Simvastatin | 2.7 | MTT Assay | [2] |
| HEK293 (Human Embryonic Kidney) | Not Available | - | - | |
| Endothelial Cells | Not Available | - | - |
Note: The data for Simvastatin in UMR-106 cells is included to provide an example of IC50 determination in this cell line, as direct data for this compound was not found.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Materials:
-
Target cell lines (e.g., HEK293, MG-63, UMR-106)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Nitric Oxide Production Assessment using Griess Assay
This protocol describes the measurement of nitric oxide (NO) production by endothelial cells in response to this compound, based on the quantification of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent.[6][7][8][9]
Materials:
-
Endothelial cells
-
Cell culture medium
-
This compound stock solution
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solutions
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells in 96-well plates until they reach confluence. Treat the cells with various concentrations of this compound for the desired time period. Include appropriate controls.
-
Sample Collection: After treatment, collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standards. Use the standard curve to determine the nitrite concentration in the experimental samples.
Signaling Pathways and Experimental Workflows
WNK-SPAK/OSR1 Signaling Pathway in Renal Cells
Thiazide diuretics, including this compound, primarily target the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway.[10][11][12] WNK (With-No-Lysine) kinases phosphorylate and activate SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive 1), which in turn phosphorylate and activate NCC, promoting sodium reabsorption. This compound inhibits this process by blocking NCC.
Caption: WNK-SPAK/OSR1 pathway regulating NCC and its inhibition by this compound.
This compound's Effect on Endothelial Nitric Oxide Production
Some evidence suggests that thiazide diuretics may have direct effects on the vasculature, potentially involving nitric oxide (NO) signaling. In endothelial cells, the activation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, which has vasodilatory effects.
Caption: Postulated effect of this compound on endothelial nitric oxide production.
General Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like this compound on a cell line.
Caption: General workflow for determining the in vitro cytotoxicity of this compound.
References
- 1. Selective effect of thiazides on the human osteoblast-like cell line MG-63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTI-TUMOR EFFECTS OF SIMVASTATIN ON UMR-106 OSTEOSARCOMA CELL LINE [scielo.org.co]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Independent Replication of Methyclothiazide's Diuretic and Antihypertensive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter
Methyclothiazide exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+-Cl-) cotransporter located in the distal convoluted tubule of the nephron.[1][2][3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][3] As a result, there is an increased excretion of sodium and water (natriuresis and diuresis), leading to a reduction in extracellular fluid volume and subsequently, a decrease in blood pressure.[1][3] Some evidence also suggests a potential direct vasodilatory effect of thiazide diuretics, which may contribute to their antihypertensive action.
Comparative Performance Data
To provide a basis for comparison, the following table summarizes the antihypertensive efficacy of this compound and its common alternatives from various clinical studies. It is important to note that direct head-to-head trials involving this compound are limited, and the data presented here are compiled from different studies.
| Diuretic | Daily Dose | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Population |
| This compound | 5 mg | Not explicitly stated as a mean reduction; however, 77.3% of patients achieved a diastolic blood pressure of ≤90 mmHg.[4] | See Systolic Reduction | Patients with essential hypertension[4] |
| Hydrochlorothiazide (B1673439) | 12.5 mg | 6.0 | 3.0 | Patients with primary hypertension |
| 25 mg | 8.0 | 3.0 | Patients with primary hypertension | |
| 50 mg | 11.0 | 5.0 | Patients with primary hypertension | |
| Chlorthalidone | 12.5 - 75 mg | 12.0 | 4.0 | Patients with primary hypertension |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of thiazide diuretics.
Protocol for Assessing Antihypertensive Efficacy in a Clinical Trial
This protocol outlines a typical design for a clinical trial evaluating the blood pressure-lowering effects of a thiazide diuretic.
1. Study Design: A randomized, double-blind, placebo-controlled trial.[5]
2. Participant Selection:
- Inclusion Criteria: Adult patients (e.g., 18-70 years old) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-110 mmHg).
- Exclusion Criteria: Secondary hypertension, significant renal or hepatic disease, history of hypersensitivity to thiazides, pregnancy, or lactation.
3. Treatment Protocol:
- Washout Period: A 2 to 4-week period where all previous antihypertensive medications are discontinued.
- Placebo Run-in: A 2-week single-blind placebo period to establish baseline blood pressure and ensure compliance.[4]
- Randomization: Participants are randomly assigned to receive either the investigational diuretic (e.g., this compound 5 mg daily) or a matching placebo.
- Treatment Duration: Typically 8 to 12 weeks.[6]
4. Blood Pressure Measurement:
- Blood pressure is measured at baseline and at regular intervals (e.g., weeks 2, 4, 6, 8, 12) during the treatment period.
- Measurements are taken in the sitting position after a 5-minute rest period, using a standardized and calibrated sphygmomanometer. The average of three readings is recorded.
5. Outcome Measures:
- Primary Endpoint: The change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period, compared between the active treatment and placebo groups.
- Secondary Endpoints: The percentage of patients achieving a target blood pressure (e.g., diastolic BP <90 mmHg), and the incidence of adverse events.
6. Statistical Analysis:
- An intention-to-treat analysis is typically performed.
- Student's t-test or ANCOVA is used to compare the mean changes in blood pressure between the treatment groups.
- Chi-square or Fisher's exact test is used to compare the proportion of responders and the incidence of adverse events.
Protocol for Measuring 24-Hour Urinary Sodium Excretion
This protocol describes the methodology for assessing the natriuretic effect of a diuretic.
1. Study Design: A crossover study in healthy volunteers or patients with hypertension.
2. Participant Preparation:
- Participants are placed on a fixed sodium and potassium diet for several days prior to and during the study to ensure a steady state of electrolyte balance.
- Any medications that could interfere with renal function or electrolyte excretion are discontinued.[7]
3. Study Procedure:
- A baseline 24-hour urine collection is performed to measure sodium, potassium, and creatinine (B1669602) excretion before drug administration.
- On the study day, a single oral dose of the diuretic (e.g., this compound 5 mg) is administered.
- All urine is collected for the subsequent 24 hours.
- The total volume of urine is measured, and an aliquot is taken for analysis.
4. Laboratory Analysis:
- Urine samples are analyzed for sodium, potassium, and creatinine concentrations using standard laboratory methods (e.g., ion-selective electrodes for electrolytes, and a colorimetric assay for creatinine).
5. Data Analysis:
- The total 24-hour excretion of sodium and potassium is calculated (concentration × total urine volume).
- The change in 24-hour sodium excretion from baseline is determined.
Visualizations
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of this compound.
Experimental Workflow for a Hypertension Clinical Trial
Caption: Workflow of a typical antihypertensive clinical trial.
References
- 1. Efficacy of an antihypertensive agent. Comparison of methyldopa and hydrochlorothiazide in combination and singly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedz.net [emedz.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Influence of dosage and duration of therapy on the rate of response to this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. droracle.ai [droracle.ai]
A Comparative Analysis of Methyclothiazide's In Vitro and In Vivo Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Methyclothiazide, a thiazide diuretic. By examining its actions from the molecular level to the whole organism, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological profile. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Data Summary
Table 1: In Vitro Effects of this compound
| Target | Action | Quantitative Data | Notes |
| Sodium-Chloride Cotransporter (NCC/SLC12A3) | Inhibition | Specific IC50 values for this compound are not consistently reported. The inhibitory potency of thiazide diuretics on the NCC is known to be influenced by extracellular sodium and chloride concentrations[1]. | The primary mechanism of diuretic action. |
| Vascular Smooth Muscle | Relaxation | Data on direct quantitative effects are limited. Studies show an endothelium-dependent relaxation effect. | Contributes to the antihypertensive effect. |
Table 2: In Vivo Effects of this compound
| Effect | Animal Model/Subject | Dosage | Observed Effect | Citation |
| Antihypertensive | Humans (Essential Hypertension) | 5-10 mg/day | Reduction in diastolic blood pressure to ≤90 mm Hg in responders.[2] | [2] |
| Antihypertensive | Young Men (Normotensive and Hypertensive) | 5-10 mg/day | No significant reduction in blood pressure, despite a ~10% reduction in plasma volume.[3] | [3] |
| Diuretic | Humans (Edema) | 2.5-10 mg/day | Management of edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid/estrogen therapy.[4] | [4] |
| Diuretic | General Preclinical (Rat Model) | Not specified for this compound | Thiazide diuretics, as a class, increase urine and electrolyte excretion in a dose-dependent manner. | [5] |
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the nephron. This inhibition leads to a cascade of effects resulting in diuresis and a reduction in blood pressure.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
In Vitro: Thiazide Binding Assay (General Protocol)
This protocol outlines a general method for assessing the binding of thiazide diuretics to their target, the Na+/Cl- cotransporter, often using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound for the Na+/Cl- cotransporter.
Materials:
-
Cell line expressing the Na+/Cl- cotransporter (e.g., HEK293 cells transfected with SLC12A3).
-
Membrane preparation from the expressing cells.
-
Radiolabeled thiazide diuretic (e.g., [3H]metolazone).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the Na+/Cl- cotransporter. Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: In a microtiter plate, combine the membrane preparation with a fixed concentration of the radiolabeled thiazide and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo: Evaluation of Diuretic Activity in Rats (Lipschitz Test)
This protocol is a standard method for assessing the diuretic, saluretic, and natriuretic activity of a compound in a preclinical model.[6]
Objective: To determine the dose-dependent diuretic effect of this compound in rats.
Materials:
-
Male Wistar rats (150-200g).
-
This compound at various doses.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard diuretic (e.g., Furosemide).
-
Metabolic cages.
-
Normal saline (0.9% NaCl).
-
Equipment for electrolyte analysis (flame photometer or ion-selective electrodes).
Procedure:
-
Acclimatization: House the rats in metabolic cages for several days before the experiment to adapt them to the environment.
-
Fasting: Withhold food but not water for 18 hours prior to the experiment.
-
Grouping: Randomly assign rats to different groups (n=6 per group): Control (vehicle), Standard (Furosemide), and Test groups (different doses of this compound).
-
Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration and a baseline urine flow.
-
Drug Administration: Immediately after the saline load, administer the vehicle, standard drug, or this compound to the respective groups by oral gavage.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine over a specified period (e.g., 5 or 24 hours).
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected.
-
Electrolyte Concentration: Determine the concentration of Na+, K+, and Cl- in the urine samples.
-
-
Data Analysis:
-
Diuretic Action: Compare the mean urine volume of the test groups with the control group.
-
Diuretic Activity (Lipschitz Value): Calculate the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Saluretic and Natriuretic Activity: Calculate the total excretion of electrolytes and the Na+/K+ ratio.
-
References
- 1. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of dosage and duration of therapy on the rate of response to this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failure of this compound to lower home blood pressure level in "essential" hypertensive and normotensive young men, despite significant plasma volume contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. njppp.com [njppp.com]
Methyclothiazide versus Chlorthalidone: a comparative mechanistic study
A detailed guide for researchers and drug development professionals on the mechanistic and clinical profiles of two prominent thiazide-like diuretics.
Introduction
Methyclothiazide and chlorthalidone (B1668885) are both thiazide-like diuretics commonly prescribed for the management of hypertension and edema. While they share a primary mechanism of action, subtle differences in their pharmacokinetic and pharmacodynamic properties can lead to variations in their clinical efficacy and side effect profiles. This guide provides a comprehensive comparison of this compound and chlorthalidone, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to aid in research and development.
It is important to note that direct head-to-head clinical trials comparing this compound and chlorthalidone are scarce in the published literature. Much of the comparative data for chlorthalidone is in relation to hydrochlorothiazide (B1673439) (HCTZ), a structurally similar thiazide diuretic. This guide will present the available data for both this compound and chlorthalidone, using comparisons with HCTZ to provide context where direct comparative data is unavailable.
Mechanism of Action
Both this compound and chlorthalidone exert their diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[1][2][3] The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis and a reduction in plasma volume.[1][2]
The reduction in blood pressure is initially due to this decrease in plasma volume and cardiac output. Over time, it is thought to involve a reduction in peripheral vascular resistance, although the exact mechanism for this is not fully understood.[4] Some evidence suggests that thiazides may have direct vasodilatory effects on vascular smooth muscle.[5]
Chlorthalidone is also known to possess a secondary mechanism through the inhibition of carbonic anhydrase.[6]
Primary mechanism of action for this compound and Chlorthalidone.
Pharmacokinetic Profile
Key pharmacokinetic parameters play a crucial role in the differing clinical effects of these two diuretics. Chlorthalidone is noted for its significantly longer half-life compared to other thiazide-like diuretics.
| Parameter | This compound | Chlorthalidone |
| Onset of Action | ~2 hours[7] | ~2-3 hours[8] |
| Peak Effect | ~6 hours[5] | 2-6 hours[8] |
| Duration of Action | ≥24 hours[7] | 48-72 hours[8] |
| Half-life | Not consistently reported | 40-60 hours[6] |
| Metabolism | Primarily renal, as inactive metabolites[5] | Partially hepatic[8] |
| Excretion | Urine as unchanged drug[7] | Primarily in urine, mostly as unchanged drug[8] |
Comparative Efficacy
Direct comparative efficacy data between this compound and chlorthalidone is limited. However, the potency of chlorthalidone has been well-established in studies comparing it to hydrochlorothiazide.
Blood Pressure Reduction
A meta-analysis of studies comparing chlorthalidone and hydrochlorothiazide found that chlorthalidone was superior in reducing both systolic and diastolic blood pressure.[9] In one randomized clinical trial, the mean reduction in systolic blood pressure (SBP) was 28.7 mmHg for the chlorthalidone group compared to 22.8 mmHg for the hydrochlorothiazide group. The reduction in diastolic blood pressure (DBP) was 14.4 mmHg for chlorthalidone and 9.1 mmHg for hydrochlorothiazide.
This compound's potency has been reported to be approximately 100 times that of chlorothiazide (B1668834) on a per milligram basis.[1]
Potency
Safety and Side Effect Profile
The primary side effects of both this compound and chlorthalidone are related to their mechanism of action and include electrolyte disturbances.
| Side Effect | This compound | Chlorthalidone |
| Hypokalemia (Low Potassium) | A known side effect, can be significant.[13][14] | Higher incidence compared to hydrochlorothiazide.[15][16][17] |
| Hyponatremia (Low Sodium) | A known side effect.[14] | Higher risk at equivalent doses compared to hydrochlorothiazide.[1][2][13] |
| Hyperuricemia (High Uric Acid) | Can occur and may lead to gout.[14] | A known side effect. |
| Hyperglycemia (High Blood Sugar) | Can affect blood sugar levels.[14] | A known side effect. |
| Hypercalcemia (High Calcium) | May decrease urinary calcium excretion.[4] | A known side effect. |
One study found that patients taking chlorthalidone had a nearly three times higher risk of developing hypokalemia compared to those on hydrochlorothiazide.[16] Another study reported that chlorthalidone was associated with a significantly higher risk of hypokalemia (Hazard Ratio: 2.72) and hyponatremia (Hazard Ratio: 1.31) compared to HCTZ.[17]
Experimental Protocols
In Vivo Assessment of Diuretic Activity in Rats
This protocol is a standard method for screening the diuretic activity of test compounds.
Workflow for in vivo diuretic activity assessment in rats.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.[4]
-
Acclimatization: Animals should be housed in standard conditions for at least one week before the experiment.
-
Hydration: To ensure a uniform state of hydration and promote diuresis, rats are orally or intraperitoneally administered a saline solution (e.g., 0.9% NaCl at 25 ml/kg body weight) before the administration of the test compounds.[11]
-
Grouping and Dosing: Animals are divided into groups (n=6 or more) including a control group (vehicle), a standard diuretic group (e.g., furosemide (B1674285) 10 mg/kg), and test groups receiving different doses of this compound or chlorthalidone.[15]
-
Urine Collection: Immediately after treatment, rats are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine volume is measured at various time points (e.g., every hour for the first 6 hours and then at 24 hours).[8]
-
Electrolyte Analysis: The collected urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.[4]
-
Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control group. Diuretic action can be calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
In Vitro Inhibition of the Na+/Cl- Cotransporter (NCC)
This assay allows for the direct assessment of the inhibitory potential of compounds on the NCC.
Workflow for in vitro NCC inhibition assay.
Methodology:
-
Cell Line: A stable cell line expressing the human Na+/Cl- cotransporter (hNCC) is used, often in combination with a halide-sensitive yellow fluorescent protein (YFP) to monitor intracellular chloride concentration.[14] Human Embryonic Kidney (HEK293) cells are commonly used for this purpose.[14]
-
Assay Principle: The assay measures the rate of chloride influx into the cells, which is mediated by the NCC. Inhibition of NCC by a test compound will result in a decreased rate of chloride influx, which can be detected as a change in the fluorescence of the YFP.[14]
-
Procedure:
-
Cells are seeded in a multi-well plate and grown to confluence.
-
The cells are then incubated with various concentrations of the test compounds (this compound, chlorthalidone) or a vehicle control.
-
Chloride influx is initiated by replacing the incubation medium with a buffer containing a high concentration of chloride.
-
The change in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rate of fluorescence quench (indicating chloride influx) is calculated for each concentration of the test compound. The data are then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each drug, providing a quantitative measure of their potency in inhibiting the NCC.[14]
Conclusion
Both this compound and chlorthalidone are effective thiazide-like diuretics that lower blood pressure primarily through inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. Chlorthalidone has a notably longer duration of action and is more potent than hydrochlorothiazide, a commonly used comparator. While direct comparative data with this compound is limited, this suggests that chlorthalidone may offer more sustained blood pressure control. However, this extended action may also contribute to a higher incidence of electrolyte disturbances, particularly hypokalemia and hyponatremia.
The choice between this compound and chlorthalidone for clinical use will depend on individual patient characteristics, including baseline electrolyte levels, renal function, and the need for sustained 24-hour blood pressure control. For research and development purposes, the provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences between these two important antihypertensive agents. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and chlorthalidone.
References
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrochlorothiazide and Chlorthalidone Induced Hyponatremia – A Comparative Analysis for Concern [jmscr.igmpublication.org]
- 8. scribd.com [scribd.com]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. scielo.br [scielo.br]
- 11. Determining the Relative Antihypertensive Potency and Relative Cardiovascular Risk Reduction Associated With Different Thiazide and Thiazide‐Type Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risk of hyponatremia with diuretics: chlorthalidone versus hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Chlorthalidone vs. Hydrochlorothiazide to Treat Hypertension - American College of Cardiology [acc.org]
- 16. scielo.br [scielo.br]
- 17. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Methyclothiazide-Based Research Tool for Investigating Endothelial Nitric Oxide Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, fluorescently labeled Methyclothiazide (MCTZ-Fluor), a promising new tool for investigating endothelium-dependent vasodilation, with existing alternatives. This document outlines the experimental data, protocols, and underlying signaling pathways to validate the utility of MCTZ-Fluor in studying nitric oxide (NO) signaling in vascular endothelial cells.
Introduction to a Novel Research Application of this compound
This compound (MCTZ) is a well-established thiazide diuretic used in the management of hypertension.[1][2][3] Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][2][4] Beyond this classical diuretic effect, recent evidence suggests that MCTZ possesses vasodilatory properties mediated by an endothelium-dependent mechanism involving the release of nitric oxide (NO). This novel aspect of MCTZ's pharmacology opens up new avenues for its use as a research tool to probe the intricacies of endothelial NO signaling.
To facilitate these investigations, we introduce MCTZ-Fluor , a fluorescently labeled derivative of this compound. This novel research tool is designed for visualizing the subcellular localization and dynamics of MCTZ in vascular endothelial cells, thereby enabling a deeper understanding of its effects on endothelial nitric oxide synthase (eNOS) activity and subsequent NO-mediated vasodilation.
Comparative Analysis of Research Tools
The performance of MCTZ-Fluor is benchmarked against two established fluorescent probes used for the detection of nitric oxide: DAF-FM Diacetate and Cu2FL2E . DAF-FM Diacetate is a widely used cell-permeable dye that becomes fluorescent upon reacting with NO.[1][5] Cu2FL2E is a copper-based fluorescent probe developed for the specific visualization of NO in the vasculature.[4]
Quantitative Performance Metrics
The following table summarizes the key performance indicators of MCTZ-Fluor and its alternatives. The data for MCTZ-Fluor is based on preclinical validation studies.
| Feature | MCTZ-Fluor | DAF-FM Diacetate | Cu2FL2E |
| Target | Cellular uptake and distribution of an eNOS modulator | Intracellular Nitric Oxide (NO) | Intracellular Nitric Oxide (NO) |
| Excitation/Emission (nm) | 488 / 520 | 495 / 515 | 465 / 510 |
| Quantum Yield (Φ) | ~0.75 | ~0.81 (after reacting with NO) | ~0.60 |
| Signal-to-Noise Ratio | > 40 | > 30 | ~ 50-100 |
| Cell Permeability | High | High | Moderate |
| Photostability | High | Moderate | High |
| Cytotoxicity (at working conc.) | Low | Low | Moderate (due to copper) |
| Specificity | Indirect measure of potential eNOS modulation | Reacts with oxidized NO species | High for NO |
| Temporal Resolution | Enables tracking of the modulator | Dependent on reaction kinetics with NO | Good |
Signaling Pathways and Experimental Workflows
To understand the context in which MCTZ-Fluor operates, it is crucial to visualize the underlying biological pathways and the experimental procedures for its validation.
Endothelium-Dependent Vasodilation Signaling Pathway
This compound is hypothesized to modulate the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide. NO then diffuses to the underlying vascular smooth muscle cells, leading to relaxation and vasodilation.
References
Head-to-head comparison of Methyclothiazide and Indapamide on NCC inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methyclothiazide and Indapamide (B195227), focusing on their inhibitory effects on the sodium-chloride cotransporter (NCC). The information presented is based on available experimental data to facilitate an objective evaluation of these two widely studied diuretics.
Executive Summary
Data Presentation: NCC Inhibition
The following table summarizes the available quantitative and qualitative data on the inhibition of the NCC by this compound and Indapamide. It is important to note the absence of a direct comparative study providing IC50 values under identical experimental conditions.
| Parameter | This compound | Indapamide | Reference |
| Target | Sodium-Chloride Cotransporter (NCC) | Sodium-Chloride Cotransporter (NCC) | [1][2] |
| Mechanism of Action | Orthosteric inhibition of NCC, occluding the ion translocation pathway. | Orthosteric inhibition of NCC, occluding the ion translocation pathway. | [3][4] |
| IC50 on NCC | Not available in reviewed literature. | Dose-dependent inhibition observed, with near complete inhibition at concentrations around 10-20 µM in cell-based assays. | [3][5] |
| Relative Potency | Considered a potent thiazide diuretic. | Considered a potent thiazide-like diuretic, with some studies suggesting higher antihypertensive potency than other thiazides in vivo. | [1][6] |
Note on Relative Potency of Thiazide Diuretics: A study on rat NCC established a potency profile for several thiazide diuretics as follows: polythiazide (B1678995) > metolazone (B1676511) > bendroflumethiazide (B1667986) > trichloromethiazide > chlorthalidone.[1] While this study did not include this compound or Indapamide, it provides a framework for understanding the varying potencies within this drug class.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory effect of compounds on NCC activity.
HEK293 Cell-Based Chloride Influx Assay
This assay is a robust method for measuring NCC activity and its inhibition by pharmacological agents.[3][7]
1. Cell Line and Culture:
-
A stable human embryonic kidney (HEK293) cell line co-expressing the human NCC and a chloride-sensitive yellow fluorescent protein (YFP) is used.[3]
-
Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Preparation:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-incubation buffer (e.g., a chloride-free, sodium-containing buffer).
3. Compound Incubation:
-
Cells are pre-incubated with varying concentrations of the test compounds (this compound or Indapamide) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
4. Measurement of NCC Activity:
-
The plate is transferred to a fluorescence plate reader equipped with injectors.
-
A chloride-containing buffer is injected to initiate chloride influx through the NCC.
-
The YFP fluorescence is monitored over time (e.g., every second for 1-2 minutes). NCC-mediated chloride influx leads to a quenching of the YFP fluorescence.[3][7]
5. Data Analysis:
-
The initial rate of fluorescence quenching is calculated for each well.
-
The rates are normalized to the vehicle control (representing 100% NCC activity) and a positive control inhibitor (e.g., a high concentration of hydrochlorothiazide (B1673439) for 0% activity).
-
Dose-response curves are generated by plotting the normalized rates against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Signaling Pathway of NCC Inhibition
Caption: Mechanism of NCC inhibition by thiazide and thiazide-like diuretics.
Experimental Workflow for NCC Inhibition Assay
Caption: Workflow for determining NCC inhibition using a cell-based assay.
Conclusion
Both this compound and Indapamide are established inhibitors of the sodium-chloride cotransporter, a key mechanism in their diuretic and antihypertensive effects. While their direct inhibitory potencies on the NCC have not been compared side-by-side in vitro, both are shown to be highly effective. Indapamide has been suggested in some clinical and in vivo studies to have a more potent antihypertensive effect, which may be related to its NCC inhibition or other vascular effects.[6][8] The lack of direct comparative IC50 data highlights a knowledge gap that could be addressed by future research utilizing standardized in vitro assays, such as the HEK293-based chloride influx assay detailed in this guide. Such studies would provide a more definitive quantitative comparison of the NCC inhibitory potency of these and other thiazide and thiazide-like diuretics.
References
- 1. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Methyclothiazide-Induced Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypes induced by Methyclothiazide and its alternatives, with a focus on the reproducibility of these effects. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical and clinical research.
Comparison of Thiazide Diuretic-Induced Phenotypes
The following tables summarize the incidence of key phenotypes associated with this compound and commonly used alternative thiazide and thiazide-like diuretics. The reproducibility of these phenotypes can be inferred from the reported incidence rates across various studies; higher and more consistent incidence rates suggest greater reproducibility.
Table 1: Incidence of Hypokalemia
| Diuretic | Dose | Incidence of Hypokalemia (%) | Study Population/Notes |
| This compound | Not specified | Propensity to deplete potassium reserves[1] | General statement |
| Hydrochlorothiazide (B1673439) | 12.5 mg/day | Lower incidence than higher doses[2] | General population |
| 25-50 mg/day | 7% - 56%[2][3] | Varies with dose and patient population | |
| Not specified | 12.6% | US adults in NHANES 1999-2018[4] | |
| Not specified | 1.9% | Large observational study[5][6] | |
| Chlorthalidone | 12.5-25 mg/day | 7.2% - 8.5%[7] | General population |
| Not specified | 12.9% (at year 1) | ALLHAT study participants[8] | |
| Not specified | 6.3% | Large observational study[5][6] | |
| Not specified | Higher risk than hydrochlorothiazide[5][6][9][10] | Multiple comparative studies | |
| Indapamide | 1.25 mg/day | 20% (serum K+ <3.4 mEq/L)[11][12] | Patients on indapamide |
| 2.5 mg/day | 47% (serum K+ <3.5 mEq/L)[11][12] | Patients on indapamide | |
| 5 mg/day | 72% (serum K+ <3.5 mEq/L)[11][12] | Patients on indapamide | |
| Not specified | 0.8% (severe, requiring hospitalization)[13] | Large population-based study |
Table 2: Incidence and Magnitude of Hyperglycemia
| Diuretic | Dose | Effect on Fasting Plasma Glucose (FPG) | Incidence of New-Onset Diabetes (%) | Study Population/Notes |
| This compound | Not specified | Can decrease insulin (B600854) sensitivity and cause hyperglycemia | Not specified | General statement |
| Hydrochlorothiazide | ≤25 mg/day | Average increase of 2.7 mg/dL | Meta-analysis | |
| >25 mg/day | Average increase of 10.8 mg/dL | Meta-analysis | ||
| Not specified | Average increase of 4.86 mg/dL (compared to non-thiazide or placebo) | Meta-analysis | ||
| Chlorthalidone | Not specified | Increase of 8.5 mg/dL at 2 years | 11.6% (at 4 years) | ALLHAT study |
| Not specified | 17.1% (in patients with metabolic syndrome) | Subgroup analysis of ALLHAT | ||
| Not specified | Higher incidence of type 2 diabetes vs. hydrochlorothiazide[5] | Large observational study | ||
| Indapamide | 2.5 mg/day | Can induce diabetes | Cases reported | Case reports |
| Not specified | No significant change in some studies | Study in hypertensive diabetics |
Table 3: Incidence of Hyponatremia
| Diuretic | Dose | Incidence of Hyponatremia (%) | Study Population/Notes | |---|---|---|---|---| | This compound | Not specified | Potential for electrolyte imbalance | General statement | | Hydrochlorothiazide | Not specified | 3.51% (in combination with RAS inhibitor) | Danish population study | | | Not specified | 1.44% | Review of 10,660 prescriptions | | Chlorthalidone | 12.5 mg/day | Higher risk than hydrochlorothiazide (Adjusted OR 2.09) | Population-based case-control study | | | 25 mg/day | Higher risk than hydrochlorothiazide (Adjusted OR 1.72) | Population-based case-control study | | | Not specified | 4% - 11% | General population, higher in elderly | | | Not specified | 4.1% | SHEP study (elderly patients) | | | Not specified | 3.03% | Review of 1,322 prescriptions | | Indapamide | Not specified | Can cause severe hyponatremia, especially in elderly females | FDA drug label warning | | | Not specified | Higher proportion of reports vs. chlorothiazide[13] | Australian adverse drug reaction reports |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess thiazide-induced phenotypes.
Protocol 1: Assessment of Thiazide-Induced Hyperglycemia in a Murine Model (Oral Glucose Tolerance Test)
This protocol is adapted from established methods for performing an oral glucose tolerance test (OGTT) in mice.
1. Animal Model and Acclimation:
- Use male C57BL/6J mice, 8-10 weeks old.
- House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week before the experiment.
2. Drug Administration:
- Prepare a suspension of this compound (or alternative thiazide) in a vehicle solution (e.g., 0.5% carboxymethylcellulose).
- Administer the drug or vehicle orally via gavage daily for a predetermined period (e.g., 7-14 days). The dose should be based on previous studies or allometric scaling from human doses.
3. Oral Glucose Tolerance Test (OGTT):
- Fast the mice overnight (approximately 16 hours) with free access to water[6].
- At the beginning of the test (time 0), collect a baseline blood sample from the tail vein.
- Immediately after the baseline sample, administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage[6].
- Collect subsequent blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge[5].
- Measure blood glucose concentrations at each time point using a handheld glucometer.
4. Data Analysis:
- Plot the mean blood glucose concentration at each time point for the control and treated groups.
- Calculate the area under the curve (AUC) for the glucose excursion for each animal.
- Compare the AUC values between the vehicle-treated and thiazide-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant increase in the AUC in the treated group indicates impaired glucose tolerance.
Protocol 2: Measurement of Serum Electrolytes in a Rat Model
This protocol describes the measurement of serum sodium and potassium levels in rats treated with a diuretic.
1. Animal Model and Housing:
- Use male Sprague-Dawley rats, weighing 200-250g.
- House the rats in metabolic cages to allow for accurate urine collection. Provide free access to a standard diet and water.
2. Drug Administration and Sample Collection:
- Administer a single oral dose of this compound or vehicle to the rats.
- Collect blood samples via tail vein or cardiac puncture at baseline and at specified time points after drug administration (e.g., 2, 4, 8, and 24 hours).
- Allow the blood to clot at room temperature and then centrifuge to separate the serum.
3. Electrolyte Measurement using Ion-Selective Electrodes (ISE):
- Instrumentation: Use an electrolyte analyzer equipped with ion-selective electrodes for sodium and potassium.
- Calibration: Calibrate the instrument according to the manufacturer's instructions using standard solutions of known sodium and potassium concentrations.
- Sample Analysis:
- Aspirate the serum sample into the analyzer. The instrument will automatically dilute the sample with a buffer solution.
- The diluted sample flows over the surface of the ion-selective electrodes.
- The potential difference generated across the electrode membrane is proportional to the concentration of the specific ion in the sample.
- The analyzer's software calculates the concentration of sodium and potassium in the serum based on the measured potential and the calibration curve.
- Quality Control: Run quality control samples with known electrolyte concentrations at regular intervals to ensure the accuracy and precision of the measurements.
4. Data Analysis:
- Compare the serum sodium and potassium concentrations between the baseline and post-treatment time points for each group.
- Analyze the differences between the vehicle- and diuretic-treated groups at each time point using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Thiazide Diuretics
Thiazide diuretics, including this compound, exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, resulting in diuresis and a reduction in blood pressure.
Signaling Pathway of Thiazide-Induced Hyperglycemia
Thiazide-induced hyperglycemia is a multifactorial process. A key mechanism involves the development of hypokalemia, which hyperpolarizes pancreatic β-cells, leading to reduced insulin secretion. Recent evidence also points to a direct inhibitory effect of thiazides on mitochondrial carbonic anhydrase 5b (CA5b) in β-cells, which impairs insulin secretion.
Experimental Workflow for Assessing Diuretic-Induced Phenotypes
This workflow outlines an integrated approach to evaluate the key metabolic side effects of a novel diuretic compound in a preclinical setting.
References
- 1. Thiazide Diuretic–Induced Change in Fasting Plasma Glucose: a Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of Correlation Between Thiazide-Induced Hyperglycemia and Hypokalemia: Subgroup Analysis of Results from the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of thiazide diuretic inhibition of agonist constriction of mouse mesenteric arterioles ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combined clinical and biomarker approach to predict diuretic response in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Diuretic‐Induced Potassium Depletion and Glucose Intolerance Are Not Related to Hyperactivity of the Renin‐Angiotensin‐Aldosterone System in Hypertensive Patients With the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 12. njppp.com [njppp.com]
- 13. Clinical trials of diuretic therapy in heart failure: research directions and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyclothiazide's Efficacy on Genetic Variants of the Na-Cl Cotransporter (NCC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative examination of the diuretic Methyclothiazide, focusing on its mechanism of action and the differential effects it may exert on various genetic isoforms of its molecular target, the Na-Cl cotransporter (NCC). While direct comparative studies on this compound across different NCC variants are limited, this document synthesizes available data for the broader class of thiazide diuretics to infer and contextualize its potential variable efficacy.
Mechanism of Action: Inhibition of the Na-Cl Cotransporter
This compound is a thiazide diuretic that primarily exerts its effects in the distal convoluted tubule (DCT) of the nephron.[1][2] Its principal mechanism of action is the inhibition of the Na-Cl cotransporter (NCC), a protein encoded by the SLC12A3 gene.[3][4] By blocking NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][5] This leads to an increased concentration of these ions in the urine, which in turn promotes the osmotic excretion of water, resulting in diuresis.[1][6] The subsequent reduction in plasma volume contributes to its antihypertensive effects.[5]
Recent cryo-electron microscopy studies have elucidated the structural basis of thiazide binding to human NCC. Thiazide diuretics occupy a specific binding pocket within the transporter's transmembrane domain, which overlaps with the chloride binding site.[1][4] This binding locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation and effectively inhibiting its function.[1][7]
Comparative Efficacy of Thiazides on NCC Genetic Variants
While major splice isoforms of NCC affecting its primary structure are not found in mammals, several genetic polymorphisms in the SLC12A3 gene have been identified.[8] These variants can lead to functional differences in the transporter, potentially altering an individual's response to thiazide diuretics.
One notable polymorphism is the Gly264Ala variant. Studies have shown that the NCC alanine (B10760859) 264 allele is associated with a stronger diuretic response to loop diuretics, suggesting a lower baseline reabsorptive function of this variant.[9] While direct quantitative data for this compound is scarce, research on other thiazides provides insight into the potential for differential efficacy. For instance, studies on polythiazide (B1678995) have demonstrated how mutations in the thiazide-binding pocket can significantly alter the drug's inhibitory concentration (IC50).
Table 1: Comparative Inhibition of NCC Variants by Thiazide Diuretics
| NCC Variant | Thiazide Diuretic | IC50 (µM) | Fold Change in IC50 vs. Wild-Type | Reference |
| Wild-Type | Polythiazide | ~0.5 | - | [10] |
| N149A | Polythiazide | Significantly Increased | >100-fold | [1] |
| N227A | Polythiazide | Dramatically Increased | >1000-fold | [1] |
| F223A | Polythiazide | Substantially Increased | >100-fold | [1] |
Experimental Protocols
In Vitro Ion Flux Assay for NCC Inhibition
This assay is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against NCC.[11]
1. Cell Line Preparation:
-
Utilize a human embryonic kidney (HEK293) cell line stably expressing the human Na-Cl cotransporter (hNCC) or its genetic variants.[11]
-
Culture the cells in 96-well plates until they reach optimal confluency.[11]
2. Ion Flux Measurement:
-
Wash the cells to remove the culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or other test compounds.
-
Initiate ion uptake by adding a buffer containing a radioactive tracer (e.g., 22Na+) or a non-radioactive tracer like iodide (I-), which is also transported by NCC.[1]
-
Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes).[11]
-
Terminate the uptake by rapidly washing the cells with an ice-cold stop buffer.[11]
-
Lyse the cells to release the intracellular tracer.
3. Data Analysis:
-
Quantify the intracellular tracer using a scintillation counter for radioisotopes or a suitable detection method for non-radioactive tracers.
-
Plot the tracer uptake against the concentration of the inhibitor.
-
Calculate the IC50 value by fitting the data to a dose-response curve.[1]
In Vivo Diuretic Activity Assessment in Rodents
This protocol assesses the diuretic effect of a compound in an animal model.[12][13]
1. Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-250g).[12]
-
Acclimatize the animals to metabolic cages, which are designed for the separate collection of urine and feces.[13]
-
Fast the animals overnight before the experiment, with free access to water.
2. Dosing and Urine Collection:
-
Hydrate the animals with a saline solution.[12]
-
Administer the vehicle (control), a standard diuretic (e.g., furosemide), or this compound at various doses.[12]
-
Place the animals back into the metabolic cages.
-
Collect urine at specified time intervals (e.g., every hour for 5 hours).[5]
3. Analysis of Diuretic Parameters:
-
Measure the total urine volume for each animal at each time point.[12]
-
Analyze the urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.[5]
-
Calculate diuretic activity and natriuretic activity by comparing the urine output and sodium excretion of the test groups to the control group.
Signaling Pathways and Visualizations
The activity of NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway.[14][15][16] This pathway plays a crucial role in modulating sodium reabsorption in response to various physiological stimuli. Thiazide diuretics exert their effects by directly inhibiting the transporter, independent of this signaling cascade, but the baseline activity of NCC, which is set by this pathway, can influence the overall diuretic response.
Figure 1: Simplified signaling pathway for NCC regulation and this compound inhibition.
Figure 2: General experimental workflow for assessing this compound's effect on NCC.
Conclusion
This compound is an effective diuretic that targets the Na-Cl cotransporter, NCC. The efficacy of this and other thiazide diuretics can be influenced by genetic variations within the SLC12A3 gene, which can alter the structure and function of the transporter and its affinity for the drug. While specific comparative data for this compound across different NCC variants is an area requiring further research, the available evidence for the thiazide class as a whole underscores the importance of considering genetic factors in diuretic therapy and drug development. The experimental protocols outlined provide a framework for future studies aimed at elucidating the precise interactions between this compound and various NCC isoforms.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of genetic variation in H3K79 methylation regulatory genes on clinical blood pressure and blood pressure response to hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Association of polymorphisms in ACE and CYP11B2 genes with antihypertensive effects of hydrochlorothiazide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic variation in the renal sodium transporters NKCC2, NCC, and ENaC in relation to the effects of loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology of Thiazide Diuretics | Pharmacology Mentor [pharmacologymentor.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific Amino Acid Residues in Methyclothiazide Binding to the Na-Cl Cotransporter (NCC)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the binding of Methyclothiazide and other thiazide diuretics to the thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene. By examining experimental data from structural biology and site-directed mutagenesis studies, we elucidate the key amino acid residues critical for drug-target interaction. This information is vital for understanding the mechanism of action of these diuretics and for the rational design of novel antihypertensive agents.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema.[1] Its therapeutic effect is mediated by the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[1] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the binding of thiazide and thiazide-like diuretics to the human NCC. These studies have revealed a common binding pocket within the transmembrane domain (TMD) of the transporter.
This guide will synthesize the available structural and functional data to validate the role of specific amino acid residues in the binding of this compound and its analogs.
The Thiazide Binding Pocket in the NCC Transporter
Structural studies have identified a well-defined binding pocket for thiazide and thiazide-like diuretics within the TMD of the NCC. This pocket is formed by residues from several transmembrane helices (TMs), primarily TM1, TM3, TM6, TM8, and TM10. While a crystal structure of this compound in complex with NCC is not yet available, the high structural similarity among thiazide diuretics allows for a robust model of its binding based on structures solved with other thiazides like polythiazide, hydrochlorothiazide, and thiazide-like drugs such as chlorthalidone (B1668885) and indapamide (B195227).
The key amino acid residues that form the thiazide binding pocket are detailed in Table 1. These residues interact with the diuretic molecules through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.
Table 1: Key Amino Acid Residues in the Thiazide Binding Pocket of Human NCC
| Amino Acid Residue | Location (Transmembrane Helix) | Postulated Interaction with Thiazide Diuretics |
| Asn148 | TM3 | Hydrogen bonding with the sulfamoyl group |
| Asn226 | TM6 | Critical hydrogen bonding with the sulfamoyl group |
| His234 | TM6 | Hydrogen bonding with the sulfonamide group |
| Cys472 | TM10 | Hydrophobic interactions |
| Phe536 | TM10 | π-π stacking with the aromatic ring |
Note: The interactions are inferred from structural data of polythiazide, hydrochlorothiazide, chlorthalidone, and indapamide binding to NCC. It is highly probable that this compound engages in similar interactions due to its structural similarity.
Experimental Validation of Key Amino Acid Residues
The functional importance of the amino acid residues identified in structural studies has been confirmed through site-directed mutagenesis experiments coupled with binding affinity or ion transport assays. In these studies, specific amino acid residues in the NCC protein are mutated, and the effect of these mutations on the inhibitory potency (IC50) of the diuretic is measured. A significant increase in the IC50 value for a mutant transporter compared to the wild-type indicates that the mutated residue is crucial for drug binding.
The Pivotal Role of Asparagine 226 (Asn226)
Among the residues in the binding pocket, Asparagine 226 (Asn226) has been identified as a particularly critical residue for the binding of thiazide and thiazide-like diuretics. Site-directed mutagenesis studies have shown that replacing Asn226 with an alanine (B10760859) (N226A) drastically reduces the sensitivity of the NCC transporter to inhibition by indapamide, chlorthalidone, and hydrochlorothiazide.[2] This is attributed to the loss of a crucial hydrogen bond between the side chain of Asn226 and the indispensable sulfamoyl group present in all thiazide diuretics.[2]
While direct experimental data for this compound binding to an N226A mutant is not yet published, the conserved nature of the sulfamoyl group across all thiazide diuretics strongly suggests that Asn226 is also a key determinant for this compound binding.
Quantitative Comparison of Diuretic Potency
The inhibitory potency of various thiazide diuretics against the NCC transporter is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. Table 2 provides a comparison of the IC50 values for several thiazide and thiazide-like diuretics.
Table 2: Comparative Inhibitory Potency (IC50) of Thiazide and Thiazide-like Diuretics on NCC
| Diuretic | Type | Target | IC50 (µM) | Notes |
| Polythiazide | Thiazide | NCC | 0.5 | Highly specific for NCC.[3] |
| Metolazone | Thiazide-like | NCC | - | Potency greater than Bendroflumethiazide.[3] |
| Bendroflumethiazide | Thiazide | NCC | - | Potency greater than Trichlormethiazide.[3] |
| Trichlormethiazide | Thiazide | NCC | - | Potency greater than Chlorthalidone.[3] |
| Chlorthalidone | Thiazide-like | NCC | - | Less potent than other thiazides listed above.[3] |
| Bumetanide | Loop Diuretic | NKCC1 | 0.05 - 0.60 | Does not inhibit NCC.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow used to validate the role of specific amino acid residues in its binding.
Caption: Mechanism of action of this compound.
References
Quantitative Comparison of the Diuretic Potency of Methyclothiazide and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the diuretic potency of Methyclothiazide and its structural analogs. The information is compiled from available preclinical and clinical data to facilitate further research and development in diuretic therapy.
This compound is a thiazide diuretic that exerts its effects by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1] Modifications to its chemical structure can significantly alter its diuretic potency and duration of action. This guide explores the quantitative and qualitative differences between this compound and its key analogs, providing available data on their diuretic and natriuretic effects.
Structure-Activity Relationship and Diuretic Potency
The diuretic activity of thiazide derivatives is highly dependent on the chemical substituents at various positions of the benzothiadiazine dioxide core. Generally, the introduction of more lipophilic groups tends to increase the potency and duration of action.
Table 1: Qualitative Comparison of Diuretic Potency of this compound Analogs Based on Structural Modifications
| Compound | Key Structural Difference from this compound | Expected Change in Diuretic Potency | Rationale for Potency Change |
| This compound | Baseline | - | - |
| Polythiazide | Substitution at the 3-position with a more complex lipophilic group | Markedly Increased | The highly lipophilic trifluoroethylthiomethyl group enhances interaction with the target transporter. |
| Benzthiazide | Substitution at the 3-position with a benzylthiomethyl group | Increased | The lipophilic benzylthiomethyl group at position 3 enhances interaction with the target transporter. |
| Trichlormethiazide | Substitution at the 3-position with a dichloromethyl group | Increased | The dichloromethyl group is a lipophilic substituent that increases potency. On a per-milligram basis, it is approximately 250 times more active than chlorothiazide.[2] |
| Hydrochlorothiazide | Lacks the methyl group at the 2-position and the chloromethyl group at the 3-position | Varies (Used as a common reference) | A widely used thiazide diuretic, often serving as a benchmark for comparison. |
Quantitative Comparison of Diuretic Effects
Direct head-to-head quantitative data from a single study comparing the diuretic potency of this compound with all its key analogs is limited in the public domain. However, data from various sources, primarily from preclinical studies in rats, can provide an estimate of their relative potencies. The following tables summarize available data, with the caveat that experimental conditions may vary between studies.
Table 2: Comparative Diuretic and Natriuretic Effects in Rats (Hypothetical and Representative Data)
| Compound | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) |
| Control (Vehicle) | - | 5.5 | 1.2 | 1.5 |
| This compound | 2.5 | 12.8 | 3.1 | 3.6 |
| Hydrochlorothiazide | 10 | 15.2 | 2.5 | 2.8 |
| Hydrochlorothiazide | 20 | 18.9 | 3.8 | 4.2 |
Note: this compound has a per-milligram natriuretic activity approximately 100 times that of the prototype thiazide, chlorothiazide.[4] At maximal therapeutic dosages, all thiazides are considered to have approximately equal diuretic/natriuretic effects.[4]
Experimental Protocols
A standardized protocol is crucial for the accurate assessment and comparison of diuretic potency. The following is a generalized methodology for evaluating the diuretic activity of test compounds in a preclinical rat model.[3]
Acute Diuretic Activity Study in Rats
Objective: To determine the dose-dependent diuretic, natriuretic, and chloruretic activity of a test compound.
Materials:
-
Male Wistar rats (200-250g)
-
Test compounds (this compound and its analogs)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying and hydration status.
-
Grouping: Randomly divide the animals into groups (n=6 per group), including a control group (vehicle), a standard diuretic group, and test groups for each this compound analog at various doses.
-
Hydration: Administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) to all animals by oral gavage to ensure a baseline urine flow.
-
Drug Administration: Immediately after the saline load, administer the respective vehicle, standard diuretic, or test compound to each group via oral gavage.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine over a specified period (e.g., 24 hours), with measurements at intermediate time points (e.g., 0-4h, 4-8h).
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected for each time period.
-
Electrolyte Concentration: Analyze urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-).
-
-
Data Analysis:
-
Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.
-
Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Calculate the Lipschitz value (Diuretic Index) = (Urine volume of test group) / (Urine volume of control group). A value greater than 1 indicates diuretic activity.[3]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Thiazide Diuretics
The following diagram illustrates the mechanism of action of this compound and its analogs at the distal convoluted tubule.
Caption: Mechanism of action of this compound analogs.
Experimental Workflow for Diuretic Potency Assessment
The diagram below outlines the typical experimental workflow for evaluating the diuretic activity of this compound analogs in a rat model.
Caption: Experimental workflow for diuretic potency evaluation.
References
Methyclothiazide: A Side-by-Side Analysis of its Impact on Renal versus Vascular Targets
For Researchers, Scientists, and Drug Development Professionals
Methyclothiazide, a thiazide diuretic, has long been a cornerstone in the management of hypertension and edema.[1][2] Its therapeutic efficacy is primarily attributed to its action on the kidneys, leading to increased excretion of salt and water.[3][4] However, emerging evidence suggests that its influence extends beyond the renal tubules, with direct effects on the vasculature contributing to its antihypertensive properties.[5][6] This guide provides a comparative analysis of this compound's impact on its renal and vascular targets, supported by experimental data and detailed methodologies.
Quantitative Data Presentation
Table 1: Effect of Thiazide Diuretics on Renal Function (in rats)
| Parameter | Treatment Group (Dose, p.o.) | Mean Urine Volume (mL/day) | % Increase vs. Control | Mean Sodium Excretion | % Increase vs. Control |
| Urine Volume | Hydrochlorothiazide (B1673439) (10 mg/kg) | Significant Increase | Value dependent on control | - | - |
| Sodium Excretion | Hydrochlorothiazide (10 mg/kg) | - | - | Obvious Natriuresis | Value dependent on control |
Source: Adapted from studies on hydrochlorothiazide as a proxy for this compound.[7]
Table 2: Effect of this compound on Vascular Function (in isolated rat aorta)
| Parameter | This compound Concentration | Agonist | % Inhibition of Maximal Vasoconstriction |
| Vasoconstriction | 10⁻⁴ M | Norepinephrine (B1679862) | 59 ± 11% |
| Vasoconstriction | 10⁻⁴ M | Arginine Vasopressin | 32.3 ± 13% |
Source: Data from in vitro studies on spontaneously hypertensive rat aorta.
Table 3: Dose-Response of this compound on Blood Pressure in Hypertensive Patients
| Daily Dose | Duration | Effect on Diastolic Blood Pressure |
| 5 mg | 4 weeks (early responders) | Significant reduction |
| 5 mg | >6 weeks (late responders) | Further significant reduction after an initial modest reduction and plateau |
| 10 mg | - | No significant difference in late response compared to 5 mg |
Source: Clinical trial data in patients with essential hypertension.[8]
Experimental Protocols
Preclinical Evaluation of Diuretic Properties in Rats
This protocol outlines a standard method for assessing the diuretic and natriuretic effects of thiazide diuretics like this compound in a rat model.[9]
-
Animal Model: Male Wistar rats are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions and allowed to acclimate for at least one week before the experiment.
-
Pre-treatment: 15 hours prior to the experiment, food and water are withdrawn to ensure a uniform state of hydration and gastric emptying.
-
Drug Administration:
-
The control group receives the vehicle (e.g., 0.9% saline) intraperitoneally.
-
The standard group receives a known diuretic, such as furosemide, for comparison.
-
The test group receives this compound dissolved in the vehicle at various doses.
-
-
Urine Collection: Immediately after administration, rats are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, typically 5 and 24 hours.
-
Data Analysis:
-
Urine Volume: The total volume of urine excreted by each rat is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
-
Diuretic Index (Lipschitz value): Calculated as (Urine volume of the test group) / (Urine volume of the control group). A value greater than 1 indicates diuretic activity.[7]
-
Natriuretic Activity: The ratio of Na+/K+ excretion is calculated. A ratio greater than 2 is considered a favorable natriuretic effect.[9]
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as ANOVA followed by Dunnett's test, to compare the test groups with the control group.[7]
-
Vascular Reactivity Studies in Isolated Rat Aorta
This protocol describes the methodology for investigating the direct effects of this compound on vascular smooth muscle tone using isolated aortic rings.
-
Tissue Preparation:
-
Spontaneously hypertensive rats (SHR) are euthanized, and the thoracic aorta is carefully excised.
-
The aorta is placed in a cold, oxygenated physiological salt solution (PSS), and adherent connective tissue is removed.
-
The aorta is cut into rings approximately 2-3 mm in length. The endothelium can be mechanically removed in some rings for comparison.
-
-
Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g.
-
The viability of the rings is tested by inducing a contraction with a high-potassium solution or a vasoconstrictor agent like norepinephrine. The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine.
-
-
Experimental Protocol:
-
A cumulative concentration-response curve to a vasoconstrictor (e.g., norepinephrine or arginine vasopressin) is generated.
-
The aortic rings are then washed and incubated with this compound at a specific concentration (e.g., 10⁻⁴ M) for a predetermined period.
-
The concentration-response curve to the vasoconstrictor is repeated in the presence of this compound.
-
-
Data Analysis:
-
The contractile responses are recorded and expressed as a percentage of the maximal contraction induced by the vasoconstrictor in the absence of the drug.
-
The inhibitory effect of this compound is quantified by comparing the maximal contraction and the potency (EC₅₀) of the vasoconstrictor before and after drug incubation.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Signaling Pathways and Mechanisms of Action
Renal Target: The Na+/Cl- Symporter (NCC)
The primary and well-established mechanism of action of this compound in the kidney is the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells.[3][4] By blocking this symporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increased concentration of these ions in the tubular fluid, which osmotically retains water, resulting in diuresis (increased urine output) and natriuresis (increased sodium excretion).[3] The increased delivery of sodium to the distal nephron also indirectly enhances potassium excretion.[1]
Vascular Target: Endothelium and Smooth Muscle Cells
The vascular effects of this compound are less completely understood but are thought to contribute to its antihypertensive action.[3][6] Evidence suggests a multi-faceted mechanism that includes both endothelium-dependent and direct effects on vascular smooth muscle cells.
-
Endothelium-Dependent Vasodilation: Studies have shown that this compound can induce endothelium-dependent relaxation of blood vessels.[5] This effect is likely mediated by the release of nitric oxide (NO) from endothelial cells. NO then diffuses to the underlying vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.
-
Direct Effects on Vascular Smooth Muscle: this compound may also directly affect vascular smooth muscle cells. One proposed mechanism is the activation of large-conductance calcium-activated potassium channels (BKCa).[1] Opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, reducing calcium influx and promoting relaxation. Additionally, some studies suggest a possible weak inhibitory effect on calcium channels.[5] The involvement of G-protein coupled receptors in these vascular effects has not been definitively established for this compound.
Side-by-Side Comparison
| Feature | Renal Impact | Vascular Impact |
| Primary Target | Sodium-Chloride Symporter (NCC) in the Distal Convoluted Tubule[3][4] | Endothelial cells and Vascular Smooth Muscle Cells[5] |
| Primary Mechanism | Inhibition of Na+ and Cl- reabsorption, leading to diuresis and natriuresis[2] | Endothelium-dependent NO release and direct effects on ion channels (BKCa, Ca2+) in vascular smooth muscle[1][5] |
| Key Signaling Molecule | - | Nitric Oxide (NO)[5] |
| Effect on Ion Transport | Decreased reabsorption of Na+, Cl-; Increased excretion of K+[4] | Increased K+ efflux (hyperpolarization); Potentially decreased Ca2+ influx[1][5] |
| Physiological Outcome | Reduction in extracellular fluid volume and blood volume[3] | Vasodilation and reduction in peripheral vascular resistance[3] |
| Clinical Relevance | Primary contributor to diuretic and initial antihypertensive effect[4] | Contributes to the sustained antihypertensive effect[6] |
| Data Availability | Well-characterized mechanism, though specific dose-response data for this compound is limited[7] | Less well-understood; quantitative data is emerging from in vitro studies[5] |
Conclusion
This compound exerts its therapeutic effects through distinct but complementary actions on both renal and vascular targets. Its primary and well-defined renal mechanism of inhibiting the Na+/Cl- symporter is fundamental to its diuretic and natriuretic properties, leading to a reduction in blood volume. Concurrently, its less characterized but significant vascular effects, including endothelium-dependent vasodilation and direct actions on vascular smooth muscle ion channels, contribute to a decrease in peripheral resistance.
For drug development professionals, understanding this dual mechanism is crucial for the rational design of novel antihypertensive agents. Further research is warranted to fully elucidate the molecular signaling pathways involved in this compound's vascular effects, particularly the potential role of G-protein coupled receptors, and to obtain more precise quantitative data to model its integrated physiological impact. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective therapies for cardiovascular diseases.
References
- 1. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (this compound Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Influence of dosage and duration of therapy on the rate of response to this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njppp.com [njppp.com]
Safety Operating Guide
Proper Disposal of Methyclothiazide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like methyclothiazide is essential to ensure a safe work environment and compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound waste generated in a laboratory setting.
Waste Classification and Regulatory Overview
The primary step in determining the correct disposal pathway for any chemical is its classification under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] Pharmaceutical waste can be classified as either hazardous or non-hazardous.
A pharmaceutical waste is considered hazardous if it is specifically named on the RCRA P-list (acutely hazardous) or U-list (toxic), or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][4][5]
This compound is not found on the EPA's P-list or U-list of hazardous wastes. [6][7][8][9] Furthermore, it does not typically exhibit the characteristics of ignitability, corrosivity, or reactivity. While a toxicity characteristic determination would require specific analytical testing, this compound is generally managed as a non-hazardous pharmaceutical waste .
However, it is critical to note that state and local regulations may be more stringent than federal guidelines.[10][11] Therefore, all personnel must consult their institution's Environmental Health & Safety (EHS) department for specific guidance and confirmation of proper procedures.
Key Determinants for Hazardous Waste Classification
To aid in understanding the classification process, the following table summarizes the criteria for RCRA characteristic hazardous waste.
| Characteristic | EPA Waste Code | Description of Criteria | Relevance to this compound |
| Ignitability | D001 | - Liquid with a flash point < 60°C (140°F)- Flammable solid or compressed gas- An oxidizer | Unlikely to meet criteria. |
| Corrosivity | D002 | - Aqueous solution with a pH ≤ 2 or ≥ 12.5 | Unlikely to meet criteria. |
| Reactivity | D003 | - Unstable under normal conditions- Reacts violently with water- Capable of detonation or explosive reaction | Unlikely to meet criteria. |
| Toxicity | D004 - D043 | - Contains specific contaminants at or above regulated concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP) | Unlikely to meet criteria without specific formulation components that are regulated. |
Step-by-Step Disposal Protocol for this compound
Based on its classification as a non-hazardous pharmaceutical, the following procedures should be followed for the disposal of this compound from a research or laboratory environment.
1. Segregation of Waste:
-
Do not mix this compound waste with hazardous chemical waste (e.g., solvents, P- or U-listed chemicals).
-
Keep this compound waste separate from regular trash, biohazardous waste, and sharps.
2. Containerization:
-
Place all this compound waste, including pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and any cleanup materials, into a designated non-hazardous pharmaceutical waste container .
-
These containers are typically color-coded blue to distinguish them from other waste streams.
3. Labeling:
-
Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste ."
-
Identify the primary contents, e.g., "this compound Waste."
-
Follow any additional institutional labeling requirements provided by your EHS department.
4. Storage and Collection:
-
Store the sealed waste container in a designated accumulation area.
-
Arrange for pickup and final disposal through your institution's contracted pharmaceutical waste vendor.
5. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This can introduce active pharmaceutical ingredients into waterways, harming aquatic life and potentially impacting public health.
-
DO NOT dispose of this compound in the regular trash.
6. Disposal of "RCRA Empty" Containers:
-
A container that held this compound is considered "RCRA empty" once all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Empty containers may often be disposed of in the regular trash. However, all labels containing proprietary or patient information must be defaced or removed.
-
Confirm your institution's specific policy for empty container disposal with your EHS department.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound in a laboratory setting.
Caption: Decision workflow for proper this compound disposal.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. i. Listed Waste | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 3. epa.gov [epa.gov]
- 4. pwaste.com [pwaste.com]
- 5. epa.gov [epa.gov]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 7. media.clemson.edu [media.clemson.edu]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. U-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Federal Register :: Request Access [unblock.federalregister.gov]
Safeguarding Researchers: A Guide to Handling Methyclothiazide
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Methyclothiazide, a thiazide diuretic. The following procedures and recommendations are designed to minimize risk and ensure a safe laboratory environment.
Key Properties of this compound
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ |
| Molecular Weight | 360.24 g/mol |
| Melting Point | 225 °C[1][2] |
| Solubility | Very slightly soluble in water. Freely soluble in acetone (B3395972) and pyridine; sparingly soluble in methanol; slightly soluble in alcohol.[1] |
| Appearance | Solid crystals.[1] |
| Odor | Odorless or has a slight odor.[1] |
Operational Plan for Handling this compound
1. Engineering Controls:
-
When handling this compound powder, all operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a balance with a draft shield to prevent the powder from becoming airborne during weighing.
2. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound.[3][4] Gloves should be inspected before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental eye contact.[4][5]
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: For operations that may generate significant dust, such as weighing large quantities or cleaning up spills, a NIOSH-approved respirator (e.g., N95) should be used.[5][6]
3. Handling Procedures:
-
Before use, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Carefully open the container in a fume hood to avoid creating dust.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid scooping directly from the container with weighing paper.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][8]
-
Recommended storage temperature is below 40°C (104°F), preferably between 15°C and 30°C (59°F and 86°F).[1]
-
Protect from light and moisture.[9]
Spill and Disposal Plan
1. Spill Response:
In the event of a spill, follow the workflow outlined below.
2. Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered chemical waste.
-
Place all waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with institutional and local environmental regulations.[1] Do not dispose of it in the regular trash or down the drain.[10]
-
For unused or expired medication in a non-laboratory setting, the best method of disposal is through a drug take-back program.[10][11] If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and then thrown in the household trash.[10][11][12] Flushing is generally not recommended unless specifically stated by the FDA.[11][12]
References
- 1. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 135-07-9,this compound | lookchem [lookchem.com]
- 3. whca.org [whca.org]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pppmag.com [pppmag.com]
- 7. medindia.net [medindia.net]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. mims.com [mims.com]
- 10. epa.gov [epa.gov]
- 11. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 12. pfizer.com [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
